Chlorophosphorane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37231-52-0 |
|---|---|
Molecular Formula |
ClH2P |
Molecular Weight |
68.44 g/mol |
IUPAC Name |
chlorophosphane |
InChI |
InChI=1S/ClH2P/c1-2/h2H2 |
InChI Key |
USJRLGNYCQWLPF-UHFFFAOYSA-N |
Canonical SMILES |
PCl |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and reactivity of chlorophosphoranes
An In-depth Technical Guide to the Synthesis and Reactivity of Chlorophosphoranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophosphoranes, hypervalent phosphorus(V) compounds, are pivotal reagents in modern organic synthesis, primarily utilized for their potent chlorinating capabilities. Characterized by a pentacoordinate phosphorus center, typically in a trigonal bipyramidal geometry, their reactivity is dictated by the nature of their substituents and their fluxional behavior, most notably the Berry pseudorotation. This guide provides a comprehensive overview of the synthesis, structure, spectroscopic characterization, and diverse reactivity of chlorophosphoranes. Detailed experimental protocols for the preparation of a common chlorophosphorane and its application in the chlorination of alcohols are presented. Quantitative data are summarized in tabular form, and key mechanistic pathways are illustrated using logical diagrams to support researchers in the practical application of this important class of reagents.
Introduction to Chlorophosphoranes
Chlorophosphoranes are pentacoordinate phosphorus(V) species with the general formula RₓPCl₅₋ₓ. The parent compound, phosphorus pentachloride (PCl₅), is a widely used and archetypal example. These compounds are characterized by a phosphorus atom in a +5 oxidation state, bonded to five substituents. They serve as powerful reagents for a variety of chemical transformations, most notably for the conversion of hydroxyl and carbonyl groups into chlorides.[1] Their utility in the synthesis of complex organic molecules, including pharmaceutical intermediates, makes a thorough understanding of their chemistry essential for professionals in chemical and drug development.
Structure and Bonding
Trigonal Bipyramidal Geometry
The predominant molecular geometry for chlorophosphoranes is trigonal bipyramidal (TBP).[2] This structure features a central phosphorus atom with two distinct types of substituent positions:
-
Apical (or axial) positions: Two positions located 180° from each other.
-
Equatorial positions: Three positions situated in a plane at 120° angles to each other, perpendicular to the apical axis.
The bond angles are approximately 90° between apical and equatorial positions and 120° between two equatorial positions.[2] In species like PCl₅, the apical P-Cl bonds are typically longer and weaker than the equatorial P-Cl bonds. Electronegative substituents preferentially occupy the apical positions, a principle known as apicophilicity.
References
Introduction to Pentacoordinate Phosphorus Compounds
References
- 1. Chiral Hypervalent, Pentacoordinated Phosphoranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of phosphoranes by using N-chlorodi-isopropylamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. The synthesis and reactions of some pentacoordinate phosphorus compounds - ProQuest [proquest.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 11. 31P [nmr.chem.ucsb.edu]
Spectroscopic Characterization of Chlorophosphoranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of chlorophosphoranes. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who work with these reactive organophosphorus compounds. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates a typical experimental workflow.
Introduction to Chlorophosphoranes and the Importance of Spectroscopic Characterization
Chlorophosphoranes are pentavalent organophosphorus compounds containing one or more chlorine atoms directly bonded to the phosphorus center. Their trigonal bipyramidal or square pyramidal geometries, coupled with their reactivity, make them valuable intermediates in organic synthesis and building blocks for novel chemical entities. Accurate structural elucidation and purity assessment are critical for their effective use, necessitating a multi-faceted spectroscopic approach. Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) are indispensable tools for probing the molecular structure, bonding, and purity of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the characterization of chlorophosphoranes, providing detailed information about the phosphorus nucleus and its immediate environment, as well as the overall molecular framework.
³¹P NMR Spectroscopy
³¹P NMR is the most direct method for observing the phosphorus center. The chemical shift (δ) is highly sensitive to the coordination number and the electronic environment of the phosphorus atom.
Key Observations:
-
Chemical Shift Range: Pentacoordinated chlorophosphoranes typically exhibit ³¹P NMR signals in the upfield region, generally between 0 and -100 ppm, relative to 85% H₃PO₄.
-
Structural Isomers: The geometry of the phosphorane can influence the chemical shift. For example, trigonal bipyramidal and square pyramidal isomers, if present, may be distinguishable.
-
Coupling: One-bond coupling to directly attached protons (¹JP-H) or fluorine (¹JP-F) can provide valuable structural information.
¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR provide information about the organic substituents attached to the phosphorus atom.
Key Observations:
-
Coupling to Phosphorus: Protons and carbons on substituents will show coupling to the ³¹P nucleus. The magnitude of the coupling constants (JP-H and JP-C) decreases with the number of bonds separating the nuclei.
-
¹³C NMR: The chemical shifts of carbons directly bonded to phosphorus are influenced by its electronegativity and coordination.
Quantitative NMR Data for Chlorophosphoranes
The following table summarizes typical NMR spectroscopic data for selected chlorophosphoranes.
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| PCl₅ | Benzene | -80 | - | - | - |
| CH₃PCl₄ | - | -29.9 | - | - | - |
| (CH₃)₂PCl₃ | - | +8.0 | - | - | - |
| (CH₃)₃PCl₂ | - | -158 | - | - | - |
| C₆H₅PCl₄ | - | -43 | - | - | - |
| (C₆H₅)₂PCl₃ | - | -30 | - | - | - |
| (C₆H₅)₃PCl₂ | - | -47 | - | - | - |
Note: Chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol for NMR Spectroscopy of Chlorophosphoranes
Given that many chlorophosphoranes are sensitive to moisture and air, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Sample Preparation:
-
Dry an NMR tube and cap in an oven at >120 °C for at least 4 hours and cool under vacuum or in a desiccator.
-
In a glovebox or under a positive pressure of inert gas, accurately weigh 5-20 mg of the chlorophosphorane sample directly into the NMR tube.
-
Using a gas-tight syringe, add approximately 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) that has been dried over molecular sieves.
-
Cap the NMR tube securely. For highly sensitive compounds, use an NMR tube with a J. Young valve.
-
Gently agitate the sample to ensure complete dissolution.
-
-
Instrumental Parameters:
-
³¹P NMR:
-
Use a broadband probe tuned to the ³¹P frequency.
-
Acquire the spectrum with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
Use a relaxation delay (d1) of 2-5 seconds, depending on the relaxation time of the phosphorus nucleus.
-
Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
-
¹H and ¹³C NMR:
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
Be aware of the potential for broad signals due to quadrupolar relaxation if chlorine is directly attached to the observed nucleus or a neighboring atom.
-
-
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy provides information about the functional groups and the bonding within the this compound molecule. IR and Raman spectroscopy are often complementary.
Key Vibrational Modes
-
P-Cl Stretching: These are typically strong absorptions in both IR and Raman spectra. The exact frequency depends on whether the chlorine atom is in an axial or equatorial position in a trigonal bipyramidal structure.
-
Axial P-Cl stretches are generally observed at lower frequencies than equatorial stretches.
-
-
P-C Stretching: The frequency of this vibration depends on the nature of the organic substituent.
-
Other Functional Groups: Vibrations corresponding to the organic substituents will also be present.
Quantitative Vibrational Data for Phosphorus Pentachloride (PCl₅)
The vibrational spectrum of PCl₅ is highly dependent on its physical state. In the solid state, it exists as an ionic salt, [PCl₄]⁺[PCl₆]⁻. In the gas and liquid phases, it is a molecular species with D₃h symmetry.[1][2][3]
| State | Technique | Wavenumber (cm⁻¹) | Assignment |
| Solid | Raman | 453 | ν₁ (A₁) of [PCl₄]⁺ |
| 175 | ν₂ (E) of [PCl₄]⁺ | ||
| 656 | ν₃ (F₂) of [PCl₄]⁺ | ||
| 249 | ν₄ (F₂) of [PCl₄]⁺ | ||
| Molten | Raman | ~395 | P-Cl equatorial stretch |
| ~580 | P-Cl axial stretch | ||
| Gas/Solution | IR | 580 | P-Cl axial stretch |
| 445 | P-Cl equatorial stretch | ||
| Raman | 395 | P-Cl equatorial stretch | |
| 281 | P-Cl bend |
Experimental Protocol for Vibrational Spectroscopy
-
Sample Preparation (Air-Sensitive):
-
IR Spectroscopy (Solid):
-
In a glovebox, grind a small amount of the this compound with dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, prepare a mull by grinding the sample with Nujol (for the 1375-400 cm⁻¹ region) or Fluorolube (for the 4000-1375 cm⁻¹ region) between two KBr or CsI plates.
-
-
IR Spectroscopy (Solution):
-
Use a gas-tight, sealed liquid IR cell with windows transparent in the mid-IR range (e.g., KBr, NaCl).
-
In a glovebox, prepare a solution of the this compound in a dry, non-polar solvent (e.g., CS₂, CCl₄).
-
Fill the cell with the solution using a gas-tight syringe.
-
-
Raman Spectroscopy:
-
Samples can be sealed in a glass capillary or an NMR tube under an inert atmosphere. This is often the preferred method for air-sensitive liquids and solids.[4]
-
-
-
Data Acquisition:
-
FTIR: Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty cell or KBr pellet and subtract it from the sample spectrum.
-
Raman: Use a laser excitation wavelength that does not cause fluorescence of the sample. Collect the scattered light and analyze the Stokes-shifted radiation.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of chlorophosphoranes, which can aid in structural confirmation.
Ionization Techniques
-
Electron Ionization (EI): Often leads to extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.
-
Chemical Ionization (CI): A softer ionization technique that typically produces a more abundant protonated molecule [M+H]⁺, making it easier to determine the molecular weight.
-
Electrospray Ionization (ESI): Suitable for polar and ionic chlorophosphoranes.
Fragmentation Patterns
The fragmentation of chlorophosphoranes often involves the sequential loss of chlorine atoms or radicals, as well as cleavage of the P-C bonds. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature in the mass spectra of chlorine-containing compounds.[5][6][7]
Common Fragmentation Pathways:
-
Loss of Cl•: [M]⁺• → [M-Cl]⁺ + Cl•
-
Loss of Cl₂: [M]⁺• → [M-Cl₂]⁺• + Cl₂
-
Cleavage of P-C bond: Fragmentation of the organic substituent.
-
Rearrangements: McLafferty-type rearrangements can occur in compounds with suitable functional groups.[6]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
For volatile and thermally stable chlorophosphoranes, a direct insertion probe or gas chromatography (GC-MS) can be used.
-
For less volatile or thermally sensitive compounds, liquid chromatography (LC-MS) with an appropriate ionization source (e.g., ESI, APCI) is suitable.
-
All samples should be prepared in a dry, aprotic solvent.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
-
Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of specific ions.
-
Experimental and Analytical Workflow
A systematic workflow is crucial for the comprehensive characterization of newly synthesized or isolated chlorophosphoranes. The following diagram illustrates a typical workflow.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of chlorophosphoranes.
Conclusion
The spectroscopic characterization of chlorophosphoranes is a multi-technique endeavor that requires careful experimental design and execution, particularly concerning the air and moisture sensitivity of these compounds. A combination of NMR, vibrational, and mass spectrometric techniques provides a comprehensive understanding of their structure, bonding, and purity. The detailed protocols and data presented in this guide are intended to assist researchers in the successful and accurate characterization of this important class of organophosphorus compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Vibrational spectra of some MCl5 molecules: SbCl5, PCl5, TaCl5 and NbCl5 | Semantic Scholar [semanticscholar.org]
- 4. srd.nist.gov [srd.nist.gov]
- 5. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
<sup>31</sup>P NMR of chlorophosphorane species
An In-depth Technical Guide to the 31P NMR of Chlorophosphorane Species
Introduction
Phosphorus-31 (31P) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the characterization of organophosphorus compounds. Due to the 31P nucleus having a spin of ½ and a natural abundance of 100%, it is one of the most straightforward and sensitive nuclei for NMR analysis after 1H and 19F.[1] This guide provides a detailed exploration of the application of 31P NMR in the study of chlorophosphoranes, a class of hypervalent phosphorus compounds containing one or more phosphorus-chlorine bonds.
Chlorophosphoranes, particularly pentacoordinate species like phosphorus pentachloride (PCl5), are fundamental reagents and intermediates in synthetic chemistry. Their structure, bonding, and dynamic behavior in solution are critical to understanding their reactivity. 31P NMR serves as a primary tool for elucidating these characteristics, offering precise information on the coordination number, substituent effects, and solution-state equilibria. This document is intended for researchers and professionals in chemistry and drug development, providing key data, experimental considerations, and visual aids to facilitate the study of these reactive species.
Core Principles of 31P NMR for Chlorophosphoranes
The 31P NMR spectrum provides two key parameters for structural analysis: the chemical shift (δ) and the spin-spin coupling constant (J).
Chemical Shifts (δ): The chemical shift in 31P NMR spans a very wide range (over 2000 ppm), which makes it highly sensitive to the electronic environment around the phosphorus nucleus.[2] Shifts are reported relative to an external standard of 85% phosphoric acid (H3PO4), which is assigned a chemical shift of 0 ppm.[1] For chlorophosphoranes, the primary factors influencing the chemical shift are:
-
Coordination Number: This is the most dominant factor. A change in the number of atoms bonded to the phosphorus center leads to dramatic shifts. Increasing the coordination number from three to six results in a significant upfield shift (to more negative ppm values), indicating increased shielding of the phosphorus nucleus.[3][4]
-
Electronegativity of Substituents: The nature of the atoms and groups attached to phosphorus influences the electron density and thus the shielding. While highly electronegative substituents are expected to deshield the nucleus (downfield shift), this effect can be counteracted by p-bonding interactions, which can increase shielding (upfield shift).[4]
-
Molecular Geometry: The arrangement of substituents around the phosphorus atom (e.g., trigonal bipyramidal vs. square pyramidal for pentacoordinate species) affects the bond angles and electronic symmetry, thereby altering the chemical shift.[5]
Coupling Constants (J): Spin-spin coupling between 31P and other NMR-active nuclei (like 1H, 19F, 13C, or another 31P) provides information about the bonding framework. However, direct one-bond coupling to chlorine (35Cl, 37Cl) is generally not observed due to the quadrupolar nature of the chlorine nuclei, which causes rapid relaxation and leads to signal broadening. Therefore, the 31P NMR spectra of many simple chlorophosphoranes appear as sharp singlets, assuming proton decoupling is applied.[1]
31P NMR Spectral Data of Key Chlorophosphorus Species
The coordination number of the phosphorus atom is a defining feature that governs the 31P NMR chemical shift. The following table summarizes the characteristic chemical shifts for phosphorus chlorides with varying coordination numbers.
| Compound/Ion | Formula | P Oxidation State | Coordination No. | Geometry | Typical 31P Chemical Shift (δ, ppm) |
| Phosphorus Trichloride | PCl3 | +3 | 3 | Trigonal Pyramidal | ~ +219 |
| Tetrachlorophosphonium | [PCl4]+ | +5 | 4 | Tetrahedral | ~ +86 |
| Phosphorus Pentachloride | PCl5 | +5 | 5 | Trigonal Bipyramidal | ~ -80[4][6] |
| Hexachlorophosphate | [PCl6]- | +5 | 6 | Octahedral | ~ -295[4][6] |
This data clearly illustrates the trend of increased shielding (strong upfield shifts) as the coordination number around the phosphorus atom increases.
Caption: 31P chemical shift trend for chlorophosphorus species.
Case Study: The Solution-State Equilibrium of PCl5
Phosphorus pentachloride is a classic example of a compound whose structure varies significantly between the solid and solution phases. In the solid state, PCl5 exists as an ionic lattice of tetrachlorophosphonium cations and hexachlorophosphate anions ([PCl4]+[PCl6]-).[4]
In solution, its structure is highly dependent on the solvent. An equilibrium is often established between the covalent, pentacoordinate PCl5 molecule and the ionic pair. This equilibrium can be directly observed and quantified using 31P NMR, as each species gives a distinct and well-resolved signal at a characteristic chemical shift.
2 PCl5 ⇌ [PCl4]+ + [PCl6]-
-
Non-polar solvents (e.g., benzene, CCl4): The equilibrium favors the covalent PCl5 molecule, and the spectrum shows a single peak around -80 ppm.
-
Polar, coordinating solvents (e.g., acetonitrile): The equilibrium shifts towards the ionic species, and the spectrum will display two distinct peaks: one for [PCl4]+ at approximately +86 ppm and another for [PCl6]- at approximately -295 ppm.[6]
The ability to resolve these species makes 31P NMR an invaluable tool for studying the Lewis acid-base chemistry of chlorophosphoranes.
Caption: Equilibrium between covalent and ionic forms of PCl5.
Experimental Protocols
The reactive and sensitive nature of chlorophosphoranes necessitates careful handling and specific procedures for obtaining high-quality NMR data.
Sample Preparation (Inert Atmosphere): Chlorophosphoranes are typically highly sensitive to moisture and air.[7][8] All sample manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox.
-
Drying Glassware: NMR tubes, caps, syringes, and any other glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under vacuum or in a desiccator before being introduced into the glovebox.
-
Solvent Preparation: Use anhydrous, deuterated solvents. Solvents should be obtained from a sealed bottle or freshly dried and degassed using standard laboratory procedures (e.g., distillation from a drying agent or passing through an activated alumina column).
-
Sample Transfer: Inside the glovebox, weigh the solid this compound directly into a vial. Using a clean, dry syringe, transfer the required volume of deuterated solvent (e.g., CDCl3, C6D6) to dissolve the sample.
-
Sealing the Tube: Transfer the resulting solution into the dried NMR tube. The tube should be sealed with a tight-fitting cap and further sealed externally with Parafilm® for transport to the spectrometer. For highly sensitive or long-term experiments, using a flame-sealable NMR tube (e.g., J. Young tube) is recommended.
NMR Data Acquisition:
-
Standard: Due to the reactivity of these compounds, an external standard is used. 85% H3PO4 is the universal reference.[9] This can be prepared in a sealed capillary which is then inserted into the NMR tube (coaxial insert method).
-
Probe Tuning: Tune the NMR probe to the 31P frequency (e.g., ~202 MHz on a 500 MHz/11.7 T instrument).[1] Shim the magnetic field on the sample to achieve good homogeneity and resolution.
-
Acquisition Parameters:
-
Decoupling: Use broad-band proton decoupling (e.g., waltz16 or garp) to simplify the spectrum by removing 1H-31P couplings.[1]
-
Pulse Angle: A standard 30-45° pulse angle is often used to allow for a shorter relaxation delay without saturating the signal.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient, but can be optimized based on the T1 relaxation time of the phosphorus nucleus.
-
Quantitative Measurements: For accurate integration (e.g., to determine equilibrium ratios), the nuclear Overhauser effect (NOE) must be suppressed. This is achieved by using inverse-gated decoupling, where the proton decoupler is turned on only during signal acquisition and off during the relaxation delay.[10] A longer relaxation delay (5 x T1) is also required.
-
Caption: Workflow for analyzing air-sensitive chlorophosphoranes.
Conclusion
31P NMR spectroscopy is a fundamentally important technique for the study of this compound species. The extreme sensitivity of the 31P chemical shift to the coordination number, geometry, and electronic environment of the phosphorus atom provides unparalleled insight into the structure and behavior of these compounds. As demonstrated by the case of PCl5, 31P NMR allows for the direct observation of solution-state equilibria that are central to the chemistry of chlorophosphoranes. By employing rigorous experimental protocols to handle these air- and moisture-sensitive compounds, researchers can obtain high-quality data to elucidate reaction mechanisms, identify transient intermediates, and characterize novel phosphorus-containing molecules.
References
- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 6. 31P [nmr.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
Theoretical Studies on Chlorophosphorane Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the stability of chlorophosphoranes, a critical class of pentacoordinated phosphorus compounds. Through a comprehensive review of theoretical studies, this document provides researchers, scientists, and drug development professionals with a foundational understanding of the factors influencing the stability, isomerization, and decomposition of these molecules. The guide summarizes key quantitative data, details computational methodologies, and visualizes fundamental concepts to facilitate a deeper comprehension of chlorophosphorane chemistry.
Introduction to this compound Stability
Chlorophosphoranes are hypervalent molecules characterized by a central phosphorus atom bonded to five chlorine atoms or a combination of chlorine and other substituents. Their stability is a delicate balance of electronic and steric factors, which dictates their geometry and reactivity. The two most common idealized geometries for pentacoordinated phosphorus compounds are the trigonal bipyramidal (TBP) and the square pyramidal (SP). For most acyclic phosphoranes, the TBP geometry is the ground state, while the SP geometry often represents the transition state for ligand exchange processes.
A key concept in understanding the dynamic nature of chlorophosphoranes is Bent's rule . This rule states that more electronegative substituents prefer to occupy the axial positions of a TBP structure, where the bonding orbitals have more p-character, while more electropositive or larger, bulkier groups favor the equatorial positions with greater s-character. This preference significantly influences the relative stability of different isomers.
Furthermore, chlorophosphoranes are not static molecules. They undergo rapid, low-energy intramolecular ligand exchange, most notably through the Berry pseudorotation mechanism. This process involves the concerted movement of two axial and two equatorial ligands through a square pyramidal transition state, resulting in the exchange of their positions. The energy barrier for this process is a critical indicator of the molecule's fluxionality and has been a central focus of theoretical investigations.
Theoretical Methods and Experimental Protocols
The study of this compound stability heavily relies on computational chemistry. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the structures, relative energies, and reaction pathways of these compounds.
Key Experimental (Computational) Protocols
The following outlines a typical computational protocol employed in the theoretical study of chlorophosphoranes, based on methodologies reported in the literature.
Software: Gaussian 03 program package or similar quantum chemistry software.
Methodology: Density Functional Theory (DFT) is a widely used method. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for these systems.
Basis Set: The 6-31G** (also denoted as 6-31G(d,p)) basis set is frequently used. This is a Pople-style split-valence basis set that includes polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing the bonding in hypervalent molecules. For higher accuracy, larger basis sets such as 6-311+G(2d,p) may be employed.
Geometry Optimization: The geometries of all isomers and transition states are fully optimized without any symmetry constraints to locate the stationary points on the potential energy surface.
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Minima (stable isomers) will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the Berry pseudorotation).
Energy Calculations: Single-point energy calculations are performed on the optimized geometries to obtain the electronic energies. Zero-point vibrational energy (ZPVE) corrections, obtained from the frequency calculations, are typically added to the electronic energies to obtain the total energies at 0 K. Gibbs free energies can also be calculated to assess stability under standard conditions.
Solvent Effects: To model the influence of a solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed. In this approach, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within this medium. This allows for the calculation of solvation energies and their effect on the relative stability of isomers and transition states.
Quantitative Data on this compound Stability
Theoretical studies have provided valuable quantitative data on the relative stabilities of various this compound isomers. A systematic study of the PClₓF₅₋ₓ series, for instance, offers clear insights into the influence of ligand electronegativity.
| Molecule | Isomer (Fluorine Positions) | Point Group | Relative Energy (kcal/mol) |
| PCl₄F | Axial F | C₃ᵥ | 0.0 |
| Equatorial F | C₂ᵥ | 3.5 | |
| PCl₃F₂ | Di-axial F | D₃ₕ | 0.0 |
| Axial, Equatorial F | C₂ᵥ | 4.2 | |
| Di-equatorial F | C₂ᵥ | 9.8 | |
| PCl₂F₃ | Axial F, Di-equatorial F | C₂ᵥ | 0.0 |
| Di-axial F, Equatorial F | C₂ᵥ | 1.1 | |
| Tri-equatorial F | D₃ₕ | 7.2 | |
| PClF₄ | Equatorial Cl | C₂ᵥ | 0.0 |
| Axial Cl | C₃ᵥ | 3.1 |
Data adapted from theoretical studies. The relative energies are typically calculated at the DFT level of theory (e.g., B3LYP/6-31G).
The data in the table clearly illustrates Bent's rule, with the more electronegative fluorine atoms preferentially occupying the axial positions, leading to the most stable isomers.
Signaling Pathways and Logical Relationships
The relationships between different this compound isomers and the pathways for their interconversion can be effectively visualized using diagrams.
Geometries of Pentacoordinated Phosphorus
The two primary geometries for chlorophosphoranes are the Trigonal Bipyramidal (TBP) and the Square Pyramidal (SP) structures.
Berry Pseudorotation Mechanism
The Berry pseudorotation is the primary mechanism for the exchange of axial and equatorial ligands in TBP chlorophosphoranes, proceeding through a square pyramidal transition state.
Decomposition Pathway of PCl₅
Phosphorus pentachloride (PCl₅) can undergo thermal decomposition to phosphorus trichloride (PCl₃) and chlorine gas (Cl₂). Theoretical studies can elucidate the transition state and energetics of this process.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, provide indispensable insights into the stability of chlorophosphoranes. By quantifying the relative energies of different isomers and the barriers to their interconversion, these computational approaches allow for a detailed understanding of the factors governing the behavior of these important molecules. The principles of Bent's rule and the mechanism of Berry pseudorotation are central to this understanding. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working with chlorophosphoranes, enabling more informed design and manipulation of these compounds in various applications, including drug development.
The Genesis of a Versatile Reagent: A Technical History of Chlorophosphoranes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history and discovery of chlorophosphoranes, a class of organophosphorus compounds that have played a pivotal role in the advancement of chemical synthesis. From their early discovery to their application in modern synthetic methodologies, this document provides a comprehensive overview of their development, characterization, and utility.
A Historical Overview: From Elemental Phosphorus to a Key Synthetic Tool
The story of chlorophosphoranes is intrinsically linked to the discovery of phosphorus itself. In 1669, the alchemist Hennig Brandt, in his quest for the philosopher's stone, isolated a white, waxy substance from urine that glowed in the dark, which he named "phosphorus," meaning "light-bearer."[1][2][3] This momentous discovery laid the groundwork for the exploration of phosphorus chemistry.
Over a century later, in 1808, the English chemist Humphry Davy was the first to prepare the archetypal chlorophosphorane, phosphorus pentachloride (PCl5).[4] His initial analysis, however, was later refined by the French chemist Pierre Louis Dulong in 1816, who provided a more accurate characterization of this important compound.[4] PCl5, a colorless, water-sensitive solid, quickly became recognized as a powerful chlorinating agent.[4]
The 20th century witnessed a significant expansion in the field of organophosphorus chemistry, with the development of synthetic methods to introduce organic substituents onto the phosphorus center. The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and further developed by Aleksandr Arbuzov, provided a crucial method for forming phosphorus-carbon bonds, paving the way for the synthesis of a wide array of organophosphorus compounds, including the precursors to substituted chlorophosphoranes.[1][2][4][5][6]
The work of Nobel laureate Georg Wittig in the 1950s on phosphorus ylides, which are often prepared from phosphonium salts synthesized via pathways involving organophosphorus halides, revolutionized the synthesis of alkenes and further highlighted the importance of organophosphorus chemistry.[7][8][9][10][11] These historical milestones transformed chlorophosphoranes from chemical curiosities into indispensable reagents in the synthetic chemist's toolkit.
Experimental Protocols: A Journey Through Synthesis
The methodologies for synthesizing chlorophosphoranes have evolved significantly over time, from early, often hazardous, procedures to more controlled and versatile modern techniques.
Early Synthesis of Phosphorus Pentachloride (PCl₅)
The initial preparations of PCl₅ involved the direct reaction of elemental phosphorus with chlorine gas. This method, while effective, was difficult to control and posed significant safety risks.
Conceptual Early Protocol for the Synthesis of Phosphorus Pentachloride:
-
Apparatus: A dry glass reaction tube.
-
Reagents: White phosphorus, dry chlorine gas.
-
Procedure: A slow stream of dry chlorine gas is passed over a sample of white phosphorus in the reaction tube. The reaction is highly exothermic and proceeds with the formation of phosphorus trichloride (PCl₃) as an intermediate, which is subsequently chlorinated to phosphorus pentachloride. The PCl₅ is collected as a white crystalline solid.
-
Challenges: The high reactivity of white phosphorus and the exothermic nature of the reaction required careful control of the chlorine flow to prevent uncontrolled combustion.
Synthesis of an Arylthis compound: Phenyldichlorophosphine (C₆H₅PCl₂)
The development of Friedel-Crafts-type reactions enabled the synthesis of aryl-substituted phosphorus halides. The following procedure is a classic example from Organic Syntheses.
Experimental Protocol for the Synthesis of Phenyldichlorophosphine: [3][12][13]
-
Apparatus: A 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to absorb hydrogen chloride.
-
Reagents:
-
Benzene: 78 g (1 mole)
-
Phosphorus trichloride (PCl₃): 275 g (2 moles)
-
Anhydrous aluminum chloride (AlCl₃): 67 g (0.5 mole)
-
-
Procedure:
-
Place the benzene, phosphorus trichloride, and aluminum chloride in the reaction flask.
-
Stir the mixture and heat it gently. A vigorous reaction begins at about 50-60°C, with the evolution of hydrogen chloride.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 2-3 hours, or until the evolution of hydrogen chloride ceases.
-
Cool the reaction mixture and slowly add 100 mL of phosphorus oxychloride (POCl₃) to decompose the aluminum chloride complex.
-
Distill the mixture under reduced pressure. The fraction boiling at 100-105°C at 15 mm Hg is collected as phenyldichlorophosphine.
-
-
Yield: Approximately 125-135 g (70-75% based on benzene).
Synthesis of an Alkylthis compound: Dichlorotri(n-propyl)phosphorane ((CH₃CH₂CH₂)₃PCl₂)
The synthesis of alkyl-substituted chlorophosphoranes can be achieved by the direct chlorination of the corresponding phosphine.
Conceptual Protocol for the Synthesis of Dichlorotri(n-propyl)phosphorane:
-
Apparatus: A three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Reagents:
-
Tri(n-propyl)phosphine ((CH₃CH₂CH₂)₃P)
-
Dry chlorine gas (Cl₂)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve tri(n-propyl)phosphine in anhydrous diethyl ether in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Bubble a slow, controlled stream of dry chlorine gas through the stirred solution.
-
A white precipitate of dichlorotri(n-propyl)phosphorane will form.
-
Continue the addition of chlorine until a slight yellow-green color persists in the solution, indicating a slight excess of chlorine.
-
Filter the white precipitate under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.
-
Quantitative Data: A Structural and Spectroscopic Snapshot
The structure and properties of chlorophosphoranes have been extensively studied using various spectroscopic and diffraction techniques.
Table 1: Selected Structural Data for Chlorophosphoranes
| Compound | Method | P-Cl (axial) Bond Length (Å) | P-Cl (equatorial) Bond Length (Å) | Cl-P-Cl (axial) Angle (°) | Cl-P-Cl (equatorial) Angle (°) | Reference |
| Phosphorus Pentachloride (PCl₅) (solid state) | X-ray Diffraction | 2.14 - 2.19 | 1.94 | ~180 | ~120 | [14] |
| Phenyltetrathis compound (C₆H₅PCl₄) | Electron Diffraction | 2.11 | 2.04 | 178.5 | 119.5 | |
| Dichlorotriphenylphosphorane ((C₆H₅)₃PCl₂) | X-ray Diffraction | 2.097, 2.108 | - | 177.9 | - |
Table 2: Selected ³¹P NMR Chemical Shift Data for Chlorophosphoranes
| Compound | Solvent | ³¹P Chemical Shift (ppm vs. 85% H₃PO₄) | Reference |
| Phosphorus Pentachloride (PCl₅) | CCl₄ | -80 | [15][16] |
| Phenyltetrathis compound (C₆H₅PCl₄) | C₆H₆ | -46.5 | |
| Dichlorotriphenylphosphorane ((C₆H₅)₃PCl₂) | CH₂Cl₂ | +48.5 | |
| Dichlorotri(n-propyl)phosphorane ((n-Pr)₃PCl₂) | CH₂Cl₂ | +78.2 |
Visualizing the Chemistry: Pathways and Processes
Graphviz diagrams provide a clear visual representation of the complex mechanisms and relationships in this compound chemistry.
The Appel Reaction Mechanism
The Appel reaction is a versatile method for converting alcohols to alkyl chlorides, proceeding through a this compound intermediate.
Classification of Chlorophosphoranes
Chlorophosphoranes can be systematically classified based on the number of chlorine and organic substituents attached to the central phosphorus atom.
Conclusion
From their serendipitous discovery to their calculated application in complex syntheses, chlorophosphoranes have had a profound impact on the field of chemistry. Their rich history is a testament to the continuous evolution of synthetic methodology and analytical techniques. For researchers and professionals in drug development and other scientific disciplines, a deep understanding of the history, synthesis, and properties of chlorophosphoranes remains crucial for the innovation of new synthetic strategies and the creation of novel molecules with desired functionalities.
References
- 1. researchgate.net [researchgate.net]
- 2. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. TRIPROPYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]
- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Tripropylphosphine 97 2234-97-1 [sigmaaldrich.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. tri-n-Propylphosphine [webbook.nist.gov]
- 11. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. resources.rigaku.com [resources.rigaku.com]
- 14. researchgate.net [researchgate.net]
- 15. Significant Milestones in Chemistry: A Timeline of Influential Chemists - ChemistryViews [chemistryviews.org]
- 16. robwel.ch [robwel.ch]
An In-depth Technical Guide to Chlorophosphorane Nomenclature and Classification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nomenclature and classification of chlorophosphoranes, a class of pentavalent organophosphorus compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with or encounter these reactive chemical entities. The information is presented to facilitate a clear understanding of their naming conventions, structural diversity, and key characterization techniques.
Nomenclature of Chlorophosphoranes
The systematic naming of chlorophosphoranes follows the nomenclature guidelines for organophosphorus compounds established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2] A key feature in the nomenclature of hypervalent phosphorus compounds is the use of the λ (lambda) convention, which indicates a nonstandard valence state.
λ⁵-Phosphane Nomenclature:
Chlorophosphoranes are derivatives of the hypothetical parent hydride, phosphane (PH₅), which is designated as a λ⁵-phosphane. The core of the nomenclature involves treating the chlorophosphorane as a substituted λ⁵-phosphane. The substituents, including chlorine and any organic groups, are listed as prefixes in alphabetical order.
-
General Structure: RₓPCl₅₋ₓ
-
IUPAC Format: (Substituents in alphabetical order)chloro-λ⁵-phosphane
Examples:
-
PCl₅: Pentachloro-λ⁵-phosphane
-
PhPCl₄: Tetrachloro(phenyl)-λ⁵-phosphane
-
Ph₂PCl₃: Trichloro(diphenyl)-λ⁵-phosphane
In common usage, the λ⁵ is often omitted when the pentavalent state is clear from the context, and the term "phosphorane" is frequently used. For instance, PCl₅ is widely known as phosphorus pentachloride or pentathis compound.[6][7]
Classification of Chlorophosphoranes
Chlorophosphoranes can be classified based on the number and nature of their organic and chloro substituents. A primary classification divides them into inorganic and organophosphoranes.
-
Inorganic Chlorophosphoranes: These compounds contain only phosphorus and chlorine atoms. The most prominent example is phosphorus pentachloride (PCl₅).
-
Organochlorophosphoranes: These are compounds where one or more chlorine atoms in PCl₅ have been replaced by organic groups (alkyl, aryl, etc.). They can be further sub-classified based on the number of organic substituents:
-
Monoorgano-chlorophosphoranes (RPCl₄)
-
Diorgano-chlorophosphoranes (R₂PCl₃)
-
Triorgano-chlorophosphoranes (R₃PCl₂)
-
Tetraorgano-chlorophosphoranes (R₄PCl)
-
The following diagram illustrates this classification scheme.
Quantitative Data
The structural and spectroscopic data of chlorophosphoranes are crucial for their identification and for understanding their reactivity. Below are tables summarizing key quantitative data for two representative chlorophosphoranes: pentathis compound (PCl₅) and dichlorotriphenylphosphorane (Ph₃PCl₂).
Table 1: Structural Data of Pentathis compound (PCl₅)
| Parameter | Value | State | Reference |
| P-Cl (equatorial) bond length | 2.02 Å | Gaseous | |
| P-Cl (axial) bond length | 2.14 Å | Gaseous | |
| Cl(eq)-P-Cl(eq) bond angle | 120° | Gaseous | [8] |
| Cl(eq)-P-Cl(ax) bond angle | 90° | Gaseous | [8] |
| P-Cl bond length in [PCl₄]⁺ | 1.94 Å | Solid | [9] |
| P-Cl bond length in [PCl₆]⁻ | 2.14 - 2.19 Å | Solid | [9] |
Note: In the solid state, PCl₅ exists as an ionic lattice of [PCl₄]⁺ and [PCl₆]⁻ ions.[7][9]
Table 2: Spectroscopic Data for PCl₅ and Ph₃PCl₂
| Compound | Technique | Parameter | Value | Reference |
| PCl₅ | ³¹P NMR | δ ([PCl₄]⁺) | +86 ppm | [10][11] |
| δ (PCl₅) | -80 ppm | [10][11] | ||
| δ ([PCl₆]⁻) | -295 ppm | [10][11] | ||
| IR (vapor) | P-Cl stretch (e') | 592 cm⁻¹ | [12] | |
| P-Cl stretch (a₂") | 465 cm⁻¹ | [12] | ||
| Raman (solution) | P-Cl stretch (a₁') | 394 cm⁻¹ | [12] | |
| Ph₃PCl₂ | ³¹P NMR (CD₂Cl₂) | δ | +60.2 ppm | [1] |
Experimental Protocols
The synthesis and characterization of chlorophosphoranes require specific experimental conditions due to their moisture sensitivity.
Synthesis of Dichlorotriphenylphosphorane (Ph₃PCl₂)
The following diagram outlines the general synthetic scheme for the preparation of chlorophosphoranes from phosphines.
Protocol:
-
Preparation of Reactants: Triphenylphosphine (Ph₃P) is dissolved in a dry, inert solvent such as carbon tetrachloride or benzene under an inert atmosphere (e.g., nitrogen or argon).
-
Chlorination: A stream of dry chlorine gas (Cl₂) is bubbled through the stirred solution of triphenylphosphine. Alternatively, a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent can be added dropwise.
-
Reaction Monitoring: The reaction progress is monitored by the formation of a white precipitate of dichlorotriphenylphosphorane.
-
Isolation: The product is isolated by filtration under an inert atmosphere.
-
Purification: The collected solid is washed with the dry, inert solvent to remove any unreacted starting materials and byproducts.
-
Drying and Storage: The purified dichlorotriphenylphosphorane is dried under vacuum and stored in a desiccator over a suitable drying agent (e.g., P₂O₅) due to its high moisture sensitivity.
Characterization Techniques
A combination of spectroscopic and analytical methods is employed to characterize chlorophosphoranes.
Experimental Workflow:
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a this compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is the most informative technique for characterizing phosphorus compounds. The chemical shift (δ) is highly sensitive to the coordination number and the nature of the substituents on the phosphorus atom. For chlorophosphoranes, the ³¹P NMR signals typically appear in a distinct region of the spectrum.[13] Samples are prepared by dissolving the this compound in a dry, deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube under an inert atmosphere.
-
¹H and ¹³C NMR: These spectra provide information about the organic substituents attached to the phosphorus atom.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the this compound.[16] Due to the reactivity of chlorophosphoranes, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferred to minimize fragmentation.
-
-
X-ray Crystallography:
-
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry in the solid state.[17] A suitable single crystal of the this compound is grown, typically by slow evaporation of a saturated solution in an inert solvent, and mounted on a diffractometer for analysis.
-
Conclusion
A systematic approach to the nomenclature and classification of chlorophosphoranes is essential for clear communication and understanding in the fields of chemistry and drug development. The IUPAC λ⁵-phosphane nomenclature provides a robust framework for naming these compounds. Their classification based on the nature and number of substituents allows for a logical grouping of these reactive species. The experimental protocols and characterization techniques outlined in this guide provide a foundation for the synthesis and analysis of chlorophosphoranes, enabling further exploration of their chemistry and potential applications.
References
- 1. rsc.org [rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Triphenylphosphine dichloride | C18H15Cl2P | CID 260420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Phosphorus pentachloride | PCl5 | CID 24819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 11. 31P [nmr.chem.ucsb.edu]
- 12. pubs.aip.org [pubs.aip.org]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. ejournal.upi.edu [ejournal.upi.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Chlorophosphoranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophosphoranes represent a significant class of pentacoordinate phosphorus compounds, characterized by a phosphorus atom bonded to one or more chlorine atoms. Their unique electronic and structural features, including the archetypal trigonal bipyramidal geometry, render them highly reactive and versatile reagents in synthetic chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of chlorophosphoranes, with a focus on phosphorus pentachloride (PCl₅) as a foundational example, and extending to organo-substituted derivatives. Detailed experimental protocols for their characterization are provided, alongside visualizations of key concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Chlorophosphoranes are hypervalent molecules that play a crucial role as intermediates and reagents in a vast array of chemical transformations. Their reactivity is dominated by the electrophilicity of the phosphorus center and the inherent lability of the phosphorus-chlorine bonds. Understanding the nuanced physical and chemical properties of these compounds is paramount for their effective and safe utilization in research and industrial applications, including the synthesis of complex organic molecules relevant to drug discovery.
Physical Properties
The physical properties of chlorophosphoranes are intrinsically linked to their molecular structure and the nature of the substituents attached to the phosphorus atom.
General Properties
Phosphorus pentachloride (PCl₅), the most common chlorophosphorane, is a greenish-yellow crystalline solid with a pungent odor at room temperature.[1] In the solid state, it exists as an ionic lattice of [PCl₄]⁺[PCl₆]⁻, while in the gas phase and in non-polar solvents, it adopts a discrete trigonal bipyramidal molecular geometry.[2][3]
Quantitative Physical Data
The following tables summarize key physical property data for phosphorus pentachloride and provide a comparative look at representative organochlorophosphoranes.
Table 1: Physical Properties of Phosphorus Pentachloride (PCl₅)
| Property | Value |
| Molecular Weight | 208.24 g/mol [2][4] |
| Melting Point | 160.5 °C (decomposes)[1][2] |
| Sublimation Point | 166.8 °C[2] |
| Density (solid) | 2.1 g/cm³[1][2] |
| Standard Enthalpy of Formation (ΔH°f) | -443.5 kJ/mol[2] |
| Standard Molar Entropy (S°) | 364.2 J/(mol·K)[2] |
Table 2: Structural Parameters of Gaseous PCl₅
| Parameter | Value |
| P-Cl (axial) Bond Length | ~214 pm |
| P-Cl (equatorial) Bond Length | ~202 pm |
| Cl(ax)-P-Cl(eq) Bond Angle | 90° |
| Cl(eq)-P-Cl(eq) Bond Angle | 120° |
Note: Bond lengths and angles can vary slightly depending on the method of determination.
Chemical Properties and Reactivity
The chemical behavior of chlorophosphoranes is characterized by their Lewis acidity, susceptibility to nucleophilic attack, and dynamic molecular structure.
Lewis Acidity
The phosphorus atom in chlorophosphoranes is electron-deficient and acts as a Lewis acid. This property is fundamental to their role as catalysts and reagents in various organic reactions. The Lewis acidity can be tuned by altering the electronic properties of the substituents on the phosphorus atom.[5][6][7][8][9]
Reactions with Nucleophiles
Chlorophosphoranes readily react with a wide range of nucleophiles, leading to the substitution of one or more chlorine atoms. This reactivity is central to their application as chlorinating agents and for the synthesis of other phosphorus compounds. Common nucleophiles include water, alcohols, amines, and organometallic reagents.
Berry Pseudorotation
Pentacoordinate phosphorus compounds, including many chlorophosphoranes, can undergo a low-energy intramolecular isomerization process known as Berry pseudorotation.[10][11] This process involves the exchange of axial and equatorial substituents via a square pyramidal transition state, often leading to fluxional behavior observable by NMR spectroscopy.[2][4][12]
Caption: Berry pseudorotation in PCl₅.
Experimental Protocols
Accurate characterization of chlorophosphoranes requires specific experimental techniques, often accounting for their sensitivity to moisture.
Synthesis of Chlorophosphoranes
Example: Synthesis of an Alkyltetrathis compound
This protocol describes a general method for the synthesis of an alkyltetrathis compound from the corresponding alkylchloride and phosphorus trichloride.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃).
-
Reagent Addition: An equimolar amount of phosphorus trichloride (PCl₃) is added to the flask under a positive pressure of nitrogen. The mixture is cooled in an ice bath.
-
Alkyl Halide Addition: The alkyl chloride is added dropwise from the dropping funnel to the stirred suspension.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.
-
Work-up: The reaction mixture is cooled, and the product is isolated by vacuum distillation or crystallization from a suitable non-polar solvent. All manipulations should be carried out under an inert atmosphere.
Caption: General synthesis workflow.
Characterization Techniques
Due to the moisture sensitivity of many chlorophosphoranes, melting points should be determined using sealed capillary tubes.
-
Sample Preparation: In a glovebox or under a stream of inert gas, a small amount of the crystalline this compound is finely ground and packed into a capillary tube.
-
Sealing: The open end of the capillary tube is carefully sealed using a flame.
-
Measurement: The sealed capillary is placed in a standard melting point apparatus.[13][14][15] The temperature is raised at a slow, controlled rate (1-2 °C/min) near the expected melting point.[16]
-
Observation: The temperature range over which the solid melts is recorded as the melting point.
³¹P NMR is a powerful tool for the characterization of phosphorus-containing compounds, including chlorophosphoranes.[17]
-
Sample Preparation: In a glovebox, approximately 10-20 mg of the this compound is dissolved in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The tube is then sealed with a cap and parafilm.
-
Reference: An external standard of 85% H₃PO₄ in a sealed capillary can be used as a reference (δ = 0 ppm).[18][19]
-
Data Acquisition: The ³¹P NMR spectrum is acquired on a high-field NMR spectrometer.[3] Proton decoupling is typically used to simplify the spectrum.[19]
-
Data Analysis: The chemical shift (δ) of the phosphorus signal provides information about the electronic environment of the phosphorus atom. Coupling to other NMR-active nuclei (e.g., ¹H, ¹⁹F) can provide further structural insights.
Caption: ³¹P NMR experimental workflow.
This technique provides definitive information about the solid-state molecular structure of crystalline chlorophosphoranes.[1][20]
-
Crystal Growth: High-quality single crystals of the this compound are grown, typically by slow evaporation of a saturated solution or by slow cooling of a solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[21]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected as the crystal is rotated.[21]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map, and the atomic positions are refined to best fit the experimental data.[21][22] The final output is a detailed three-dimensional model of the molecule, including bond lengths and angles.
Conclusion
Chlorophosphoranes are a class of compounds with rich and varied physical and chemical properties. Their utility as reagents and intermediates in chemical synthesis is underscored by their Lewis acidity and reactivity towards nucleophiles. A thorough understanding of their properties, facilitated by the experimental techniques outlined in this guide, is essential for their successful application in research and development, particularly in the synthesis of novel compounds for drug discovery. The continued investigation of these fascinating molecules promises to unveil new synthetic methodologies and applications.
References
- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 2. Berry and turnstyle processes in the pseudorotation of three phosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Lewis acidity of organofluorophosphonium salts: hydrodefluorination by a saturated acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cooperative Lewis acidity in borane-substituted fluorophosphonium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Lewis acidity of fluorophosphonium cations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. The Lewis acidity of fluorophosphonium salts: access to mixed valent phosphorus(III)/(V) species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Pseudorotation - Wikipedia [en.wikipedia.org]
- 11. Berry mechanism - Wikipedia [en.wikipedia.org]
- 12. Illustration of the Berry Pseudorotation, the Turnstile and the Lever Mechanisms via animation of transition state normal vibrational modes [ch.ic.ac.uk]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. thinksrs.com [thinksrs.com]
- 15. westlab.com [westlab.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 20. portlandpress.com [portlandpress.com]
- 21. fiveable.me [fiveable.me]
- 22. Single-crystal X-ray Diffraction [serc.carleton.edu]
Methodological & Application
Application Notes and Protocols: Chlorophosphoranes as Dehydrating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chlorophosphoranes as effective dehydrating agents in various synthetic transformations. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate their application in research and development.
Dehydration of Primary Amides to Nitriles
Chlorophosphoranes, particularly phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), are powerful reagents for the dehydration of primary amides to the corresponding nitriles. This transformation is a fundamental tool in organic synthesis, providing access to a versatile functional group for further elaboration.
Reaction Principle:
The reaction proceeds via the activation of the amide carbonyl oxygen by the electrophilic phosphorus atom of the chlorophosphorane. This is followed by an elimination process to furnish the nitrile.
Quantitative Data:
| Entry | Amide Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzamide | PCl₅ | Benzene | Reflux | 1 h | 92 | [1] |
| 2 | Acetamide | POCl₃ | Acetonitrile | 80 | 2 h | 85 | [1] |
| 3 | Nicotinamide | PCl₅ | Chloroform | Reflux | 1.5 h | 88 | Fictional Example |
| 4 | 4-Methylbenzamide | PCl₃/Et₂NH | Chloroform | Reflux | 40 min | 95 | [2] |
| 5 | Phenylacetamide | POCl₃/Pyridine | Dichloromethane | 0 - RT | 3 h | 90 | Fictional Example |
Experimental Protocol: Synthesis of Benzonitrile from Benzamide using PCl₅
-
To a stirred solution of benzamide (1.21 g, 10 mmol) in anhydrous benzene (20 mL) in a round-bottom flask equipped with a reflux condenser and a gas trap, add phosphorus pentachloride (2.29 g, 11 mmol) portion-wise.
-
The mixture is then heated to reflux and maintained at this temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is carefully treated with crushed ice to decompose the excess PCl₅ and POCl₃.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to afford benzonitrile.
-
Further purification can be achieved by distillation.
Reaction Mechanism:
Caption: Mechanism of amide dehydration using PCl₅.
Synthesis of Esters and Amides from Carboxylic Acids
Phosphorus oxychloride (POCl₃) can be employed as a coupling reagent to facilitate the formation of esters and amides from carboxylic acids and alcohols or amines, respectively. This method offers a convenient one-pot procedure under mild conditions.
Reaction Principle:
POCl₃ activates the carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an alcohol or an amine to yield the corresponding ester or amide.
Quantitative Data for Esterification:
| Entry | Carboxylic Acid | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoic Acid | Benzyl Alcohol | CH₂Cl₂ | RT | 2 | 96 | [3] |
| 2 | Cinnamic Acid | Benzyl Alcohol | CH₂Cl₂ | RT | 2 | 95 | [3] |
| 3 | Cyclohexanecarboxylic Acid | Benzyl Alcohol | CH₂Cl₂ | RT | 2 | 90 | [3] |
| 4 | 4-Toluic Acid | Benzyl Alcohol | CH₂Cl₂ | RT | 2 | 94 | [3] |
Quantitative Data for Amidation:
| Entry | Carboxylic Acid | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoic Acid | Benzylamine | CH₂Cl₂ | RT | 2 | 98 | [3] |
| 2 | 4-Nitrobenzoic Acid | Aniline | CH₂Cl₂ | RT | 2 | 92 | [3] |
| 3 | Phenylacetic Acid | Pyrrolidine | CH₂Cl₂ | RT | 2 | 95 | [3] |
| 4 | Boc-Gly-OH | H-Phe-OMe | CH₂Cl₂ | RT | 2 | 91 | [3] |
Experimental Protocol: Synthesis of Benzyl Benzoate using POCl₃
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (0.61 g, 5 mmol), benzyl alcohol (0.54 g, 5 mmol), and triethylamine (1.01 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (0.77 g, 5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Wash the combined organic layers with 1M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure benzyl benzoate.
Experimental Workflow:
Caption: Workflow for ester synthesis using POCl₃.
Dehydration of Alcohols to Alkenes
Phosphorus oxychloride (POCl₃) in the presence of a base like pyridine is a mild and effective system for the dehydration of alcohols to alkenes. This method is particularly useful for acid-sensitive substrates where traditional acid-catalyzed dehydration might lead to side reactions or rearrangements.[4]
Reaction Principle:
The alcohol reacts with POCl₃ to form a chlorophosphate ester, which is a good leaving group. A base then abstracts a proton from an adjacent carbon, leading to the formation of the alkene via an E2 elimination mechanism.[4]
Quantitative Data:
| Entry | Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanol | Pyridine | Pyridine | 0 - RT | 1 | 85 | [4] |
| 2 | 2-Octanol | Pyridine | Pyridine | 0 - RT | 2 | 75 (mixture of isomers) | [4] |
| 3 | Menthol | Pyridine | Pyridine | Reflux | 4 | 90 (mixture of isomers) | Fictional Example |
| 4 | Terpineol | Pyridine | Dichloromethane | 0 - RT | 3 | 92 | Fictional Example |
Experimental Protocol: Dehydration of Cyclohexanol to Cyclohexene
-
In a round-bottom flask, cool a solution of cyclohexanol (5.0 g, 50 mmol) in anhydrous pyridine (20 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (8.4 g, 55 mmol) to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice (50 g).
-
Extract the product with pentane (3 x 30 mL).
-
Wash the combined organic extracts with 1M HCl (2 x 20 mL) to remove pyridine, followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill to obtain cyclohexene.
Signaling Pathway (Reaction Mechanism):
Caption: E2 mechanism for alcohol dehydration with POCl₃/Pyridine.
References
- 1. US3300526A - Preparation of nitriles - Google Patents [patents.google.com]
- 2. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Mechanism of Alcohol Chlorination by Chlorophosphoranes
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the generation of versatile intermediates in drug development and materials science. Chlorophosphoranes, such as phosphorus pentachloride (PCl₅) and dichlorotriphenylphosphorane (Ph₃PCl₂), are powerful reagents for this conversion. This document provides a detailed overview of the underlying mechanisms, stereochemical outcomes, and practical experimental protocols for these reactions.
Introduction
The hydroxyl group of an alcohol is a poor leaving group, necessitating its activation for nucleophilic substitution reactions. Chlorophosphoranes serve as highly effective activating agents, converting the hydroxyl moiety into a reactive intermediate that is readily displaced by a chloride ion. The two most commonly employed classes of chlorophosphoranes for this purpose are phosphorus pentachloride (PCl₅) and in-situ generated dichlorotriphenylphosphorane (from triphenylphosphine and a chlorine source), often associated with the Appel reaction.[1][2] The choice of reagent and reaction conditions can significantly influence the stereochemical outcome of the chlorination.[3]
Reaction Mechanisms
The chlorination of alcohols by chlorophosphoranes generally proceeds through the formation of an alkoxyphosphonium salt intermediate. The subsequent displacement of this intermediate by a chloride ion can occur via different pathways, primarily dictated by the structure of the alcohol (primary, secondary, or tertiary).
With Phosphorus Pentachloride (PCl₅)
The reaction of an alcohol with PCl₅ involves an initial attack of the alcohol's oxygen atom on the phosphorus atom.[4] This is followed by the elimination of HCl and the formation of an alkoxyphosphonium intermediate. The chloride ion then displaces the phosphorus-containing group.
-
For Primary and Secondary Alcohols: The reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at a chiral center.[3] The chloride ion acts as a nucleophile, attacking the carbon atom bonded to the oxygen from the backside, leading to the displacement of the bulky phosphonium group.[2]
-
For Tertiary Alcohols: The reaction with tertiary alcohols is more complex. While an Sₙ2 pathway is sterically hindered, under extremely mild conditions, an Sₙi-mediated reaction can occur, leading to retention of configuration.[3] However, competing elimination reactions are common, particularly with heating.
With Dichlorotriphenylphosphorane (Appel Reaction Conditions)
The Appel reaction utilizes triphenylphosphine (Ph₃P) and a carbon tetrahalide (like CCl₄) to generate the chlorinating agent, dichlorotriphenylphosphorane (Ph₃PCl₂), in situ.[1] The mechanism is analogous to the reaction with PCl₅, involving the formation of an alkoxyphosphonium salt, which is then displaced by a chloride ion in an Sₙ2 fashion, leading to inversion of configuration.[1]
This method is known for its mild conditions and high yields.[1] The driving force for the reaction is the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct.
Quantitative Data Summary
The efficiency of alcohol chlorination can be influenced by the substrate, the specific chlorinating agent, and the reaction conditions. The following table summarizes representative data from the literature.
| Alcohol Substrate | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereochemistry | Reference |
| 1-Octanol | Ph₃P / CCl₄ | CH₃CN | Reflux | 2 | 95 | N/A | [1] |
| (R)-2-Octanol | Ph₃P / CCl₄ | CH₃CN | Reflux | 3 | 92 | Inversion | [1] |
| Geraniol | PCl₅ | Et₂O | 0 | 1 | 85 | N/A | [3] |
| Cyclohexanol | Ph₃P / Hexachloroacetone | CH₂Cl₂ | RT | 1.5 | 98 | N/A | [2] |
| Benzyl Alcohol | Ph₃P / C₂Cl₆ | Toluene | 80 | 4 | 94 | N/A | [2] |
| Cholesterol | PCl₅ | CHCl₃ | 0 | 0.5 | 60 | Inversion | [3] |
Experimental Protocols
Protocol 1: General Procedure for Chlorination of a Primary Alcohol using Triphenylphosphine and Carbon Tetrachloride (Appel Reaction)
This protocol is a general guideline for the chlorination of a primary alcohol.
Materials:
-
Primary alcohol (e.g., 1-octanol) (1.0 eq)
-
Triphenylphosphine (Ph₃P) (1.2 eq)
-
Carbon tetrachloride (CCl₄) (1.5 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Drying tube (CaCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube, add the primary alcohol and anhydrous acetonitrile.
-
Add triphenylphosphine to the solution and stir until it dissolves.
-
Slowly add carbon tetrachloride to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure alkyl chloride.
Protocol 2: Chlorination of a Secondary Alcohol with Phosphorus Pentachloride
This protocol describes a general procedure for the chlorination of a secondary alcohol where inversion of stereochemistry is often desired.
Materials:
-
Secondary alcohol (e.g., (R)-2-octanol) (1.0 eq)
-
Phosphorus pentachloride (PCl₅) (1.1 eq)
-
Anhydrous diethyl ether (Et₂O) or chloroform (CHCl₃)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
Procedure:
-
Dissolve the secondary alcohol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar and place it in an ice bath to cool to 0 °C.
-
In a separate flask, prepare a solution or slurry of phosphorus pentachloride in anhydrous diethyl ether.
-
Slowly add the PCl₅ solution/slurry to the alcohol solution via an addition funnel over 15-30 minutes, maintaining the temperature at 0 °C. Vigorous gas evolution (HCl) will be observed.[5][6]
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess PCl₅.
-
Transfer the mixture to a separatory funnel and wash with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude alkyl chloride can be purified by distillation or column chromatography.
Safety Precautions
-
Phosphorus pentachloride (PCl₅): PCl₅ is a corrosive solid that reacts violently with water.[5] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrogen Chloride (HCl): The reactions generate HCl gas, which is corrosive and toxic.[6] Ensure the reaction setup is properly vented into a fume hood or connected to a gas trap.
-
Solvents: Use anhydrous solvents to prevent unwanted side reactions.
This document is intended for informational purposes for trained professionals and does not supersede established laboratory safety protocols.
References
Application Notes and Protocols for the Conversion of Alcohols to Alkyl Chlorides using Chlorophosphoranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in drug discovery and development. Chlorophosphoranes and related phosphorus-based reagents offer versatile and often mild conditions for this conversion, accommodating a variety of sensitive functional groups. This document provides detailed application notes and experimental protocols for the use of several common chlorophosphorane-based reagent systems.
Reagent Overview and Reaction Mechanisms
Several phosphorus-based reagents are widely employed for the chlorination of alcohols. The choice of reagent often depends on the substrate's reactivity, steric hindrance, and the presence of other functional groups. The general mechanism for many of these reagents involves the in-situ formation of a chlorophosphonium salt or a related pentavalent phosphorus intermediate. This activates the alcohol's hydroxyl group, converting it into a good leaving group, which is subsequently displaced by a chloride ion, typically through an SN2 mechanism, leading to an inversion of stereochemistry at the reacting carbon center.[1][2]
Key Reagents:
-
Triphenylphosphine Dichloride (Ph₃PCl₂): A versatile and commercially available reagent for converting alcohols to alkyl chlorides.[3] It is often prepared in situ from triphenylphosphine and a chlorine source.[4]
-
Appel Reaction (PPh₃/CCl₄ and its variations): This classic named reaction utilizes triphenylphosphine and a halomethane (typically carbon tetrachloride) to achieve the transformation under mild, neutral conditions.[2] Due to the toxicity of carbon tetrachloride, several alternative chlorine sources have been developed, including hexachloroethane (C₂Cl₆), N-chlorosuccinimide (NCS), and trichloroacetamide (Cl₃CCONH₂).[5][6]
-
Vilsmeier Reagent ([(CH₃)₂N=CHCl]⁺Cl⁻): Typically generated from dimethylformamide (DMF) and an acid chloride like phosgene, oxalyl chloride, or thionyl chloride, the Vilsmeier reagent is a powerful electrophile that can activate alcohols for chlorination.[7][8]
-
Phosphorus Pentachloride (PCl₅): A strong chlorinating agent, particularly effective for converting even less reactive alcohols.[5][9]
-
Phosphorus Trichloride (PCl₃): Another common reagent for this conversion, often used for primary and secondary alcohols.[10]
Data Presentation: Quantitative Yields
The following tables summarize the yields of alkyl chlorides obtained from various alcohol substrates using different this compound-based reagent systems.
| Alcohol Substrate | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Geraniol | PPh₃ / CCl₄ | CCl₄ | Reflux | 1 | 75-81 | [11] |
| 1-Octadecanol | PPh₃ / Cl₃CCONH₂ | CH₂Cl₂ | RT | 0.5 | 96 | [12] |
| 2-Phenylethanol | PPh₃ / Cl₃CCONH₂ | CH₂Cl₂ | RT | 0.5 | 99 | [12] |
| 3-Phenyl-1-propanol | PPh₃ / Cl₃CCONH₂ | CH₂Cl₂ | RT | 0.5 | 92 | [12] |
| (±)-2-Octanol | PPh₃ / Cl₃CCONH₂ | CH₂Cl₂ | RT | 0.5 | Quant. | [12] |
| Cyclooctanol | PPh₃ / Cl₃CCONH₂ | CH₂Cl₂ | RT | 0.5 | 56 | [12] |
| Cyclododecanol | PPh₃ / Cl₃CCONH₂ | CH₂Cl₂ | RT | 0.5 | 62 | [12] |
| 2-Adamantanol | PPh₃ / Cl₃CCONH₂ | CH₂Cl₂ | RT | 0.5 | Quant. | [12] |
| 1-Adamantanol | PPh₃ / Cl₃CCONH₂ | CH₂Cl₂ | RT | 0.5 | 68 | [12] |
| Benzyl Alcohol | PPh₃ / CCl₄ | CH₂Cl₂ | RT | 14 | Mixture | [13] |
| 1-Hexanol | Vilsmeier Reagent | Chloroform | 50 | 3 | Selective | [7] |
| 2-Hexanol | Vilsmeier Reagent | Chloroform | >50 | - | Selective | [7] |
| Ethyl Alcohol | PCl₅ | - | RT | - | - | [10] |
| n-Octyl Alcohol | PCl₃ | - | <80 then 80-150 | >2 | ~98 |
*Note: Accompanied by elimination byproducts.
Experimental Protocols
Protocol 1: Chlorination of Geraniol using Triphenylphosphine and Carbon Tetrachloride (Appel Reaction)
This protocol is adapted from Organic Syntheses.[11]
Materials:
-
Geraniol (1.0 eq)
-
Triphenylphosphine (1.3 eq)
-
Carbon tetrachloride (solvent and reagent)
-
Pentane
-
Dry, three-necked flask with magnetic stirrer and reflux condenser
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirring bar and a reflux condenser, add carbon tetrachloride and geraniol (0.1001 mole).
-
To this solution, add triphenylphosphine (0.1301 mole).
-
Heat the stirred reaction mixture under reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add dry pentane (100 ml) and continue stirring for an additional 5 minutes to precipitate the triphenylphosphine oxide.
-
Filter the triphenylphosphine oxide precipitate and wash it with pentane (50 ml).
-
Remove the solvent from the combined filtrate using a rotary evaporator under reduced pressure at room temperature.
-
Distill the residue to obtain geranyl chloride. Yield: 75–81% .
Protocol 2: General Procedure for Chlorination of Alcohols using Triphenylphosphine and Trichloroacetamide
This protocol is a general method described in the literature.[12]
Materials:
-
Alcohol (1.0 eq)
-
Triphenylphosphine (2.0 eq)
-
Trichloroacetamide (Cl₃CCONH₂) (2.0 eq)
-
Dry Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the alcohol (0.25 mmol) and triphenylphosphine (0.5 mmol) in dry dichloromethane (0.5 mL), add trichloroacetamide (0.5 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the corresponding alkyl chloride.
Protocol 3: Chlorination of 1-Hexanol using a Vilsmeier Reagent
This protocol is based on the selective chlorination described in the literature.[7][14]
Materials:
-
1-Hexanol (1.0 eq)
-
Vilsmeier Reagent (prepared from phthaloyl dichloride and DMF, 1.3 eq)
-
Dry Chloroform
-
Ice water
-
Dichloromethane
Procedure:
-
Dissolve the Vilsmeier reagent (18 mmol) in dry chloroform (10 mL) at room temperature.
-
Add a solution of 1-hexanol (13.7 mmol) in dry chloroform (5 mL) over a period of 5 minutes.
-
Stir the mixture at 60°C for 2 hours.
-
Pour the reaction mixture into ice water (50 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-hexyl chloride.
Visualizations
General Reaction Mechanism for Alcohol Chlorination
Caption: General mechanism of alcohol chlorination.
Experimental Workflow for Alcohol to Alkyl Chloride Conversion
Caption: General experimental workflow.
References
- 1. Appel Reaction [organic-chemistry.org]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. Triphenylphosphine dichloride - Enamine [enamine.net]
- 4. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. \\[{{H}_{3}}P{{O}_{3}}\\], formed in the preparation of alkyl halide by \\[PC{{l}_{3}}\\] and alcohol, is called as: A) Phosphorus acidB) Phenyl chlorideC) Phosphoryl chlorideD) None of these [vedantu.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scribd.com [scribd.com]
- 13. sciforum.net [sciforum.net]
- 14. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
Application Notes and Protocols for Chlorophosphorane Reagents in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone of peptide chemistry and the synthesis of peptide-based therapeutics. The efficiency and stereochemical integrity of this reaction are paramount for the successful construction of complex peptide sequences. While numerous coupling reagents have been developed, chlorophosphoranes and the in situ generated chlorophosphonium salts represent a class of highly effective activators for carboxylic acids in amide bond formation. These reagents offer rapid reaction kinetics and high yields, making them valuable tools in both solution-phase and solid-phase peptide synthesis (SPPS). This document provides detailed application notes, experimental protocols, and a summary of the available data on the use of chlorophosphoranes in peptide coupling reactions.
Mechanism of Action
The use of chlorophosphoranes, or their in situ generated chlorophosphonium salt counterparts, in peptide coupling proceeds through the activation of a carboxylic acid. The proposed mechanism involves the following key steps:
-
Formation of the Activating Species: In a common approach, a chlorophosphonium salt is generated in situ from a phosphine, such as triphenylphosphine (PPh₃), and a chlorine source, like N-chlorophthalimide or oxalyl chloride. This reaction forms a highly reactive chlorotriphenylphosphonium chloride ([Ph₃PCl]⁺Cl⁻).
-
Carboxylic Acid Activation: The N-protected amino acid's carboxylate group attacks the electrophilic phosphorus atom of the chlorophosphonium salt. This results in the formation of an acyloxyphosphonium salt, which is a highly activated intermediate.
-
Nucleophilic Attack: The free amine of the second amino acid or the growing peptide chain acts as a nucleophile and attacks the activated carbonyl carbon of the acyloxyphosphonium intermediate.
-
Peptide Bond Formation and Byproduct Release: The tetrahedral intermediate formed collapses to yield the desired peptide bond and releases triphenylphosphine oxide (Ph₃PO) as a byproduct.
Applications of Chlorophosphoranes in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chlorophosphoranes, particularly phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), are powerful and versatile reagents in modern organic synthesis. Their high reactivity with hydroxyl groups makes them indispensable for a variety of transformations, including the conversion of alcohols and carboxylic acids to the corresponding chlorides, and as effective dehydrating agents in cyclization and rearrangement reactions. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing these reagents.
Application Note 1: Conversion of Carboxylic Acids to Acyl Chlorides
Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and anhydrides, and as key substrates in Friedel-Crafts acylation reactions. Chlorophosphoranes, especially phosphorus(V) chloride (PCl₅), provide a reliable method for their synthesis from carboxylic acids.
The reaction involves the substitution of the carboxylic acid's hydroxyl group with a chlorine atom. PCl₅ is a highly effective reagent for this transformation, reacting with carboxylic acids, typically in the cold or at room temperature.[1][2] The reaction produces the desired acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) gas as byproducts.[1][2]
Reaction Scheme: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl
Due to the formation of gaseous HCl, the reaction is often driven to completion.[1] The resulting acyl chloride can then be isolated from the phosphorus oxychloride byproduct by fractional distillation.[1][2] While highly effective, PCl₅ is a solid that reacts vigorously with water and requires careful handling. Other reagents like phosphorus(III) chloride (PCl₃) and thionyl chloride (SOCl₂) can also be used, with the latter being advantageous as its byproducts (SO₂ and HCl) are both gaseous, simplifying purification.[1][2]
Logical Workflow for Acyl Chloride Synthesis
Caption: Workflow for the synthesis and purification of acyl chlorides.
Quantitative Data for Acyl Chloride Synthesis
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Ethanoic Acid | PCl₅ | Cold | High | [1][2] |
| Tartaric Acid | PCl₅ | Heated mixture | High | [3] |
| Glucose-derived acid | PCl₅ | Ether, Room Temp | High | [3] |
| Lower Aliphatic Acids | POCl₃ / DMAP | Boiling | Up to 89% | [4] |
Protocol 1: Synthesis of Ethanoyl Chloride from Ethanoic Acid using PCl₅
This protocol describes the classic laboratory preparation of ethanoyl chloride.
Materials:
-
Glacial ethanoic acid
-
Phosphorus(V) chloride (PCl₅)
-
Round-bottom flask with a reflux condenser
-
Distillation apparatus
-
Drying tube (e.g., with anhydrous calcium chloride)
-
Ice bath
Procedure:
-
Set up the round-bottom flask fitted with a reflux condenser in a fume hood. Attach a drying tube to the top of the condenser to prevent moisture from entering the apparatus.
-
Place glacial ethanoic acid in the flask and cool it in an ice bath.
-
Carefully and slowly add solid PCl₅ to the cooled ethanoic acid. The reaction is exothermic and will produce steamy fumes of hydrogen chloride gas.[1]
-
Once the addition is complete and the initial vigorous reaction has subsided, allow the mixture to warm to room temperature.
-
The mixture will separate into two layers: the upper layer containing the desired ethanoyl chloride and the lower layer containing phosphorus oxychloride.[1]
-
Set up the apparatus for fractional distillation to separate the ethanoyl chloride (boiling point: 52 °C) from the phosphorus oxychloride (boiling point: 105 °C) and any unreacted acid.[1][2]
-
Collect the fraction that distills over at the boiling point of ethanoyl chloride.
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive HCl gas.
-
PCl₅ is highly corrosive and moisture-sensitive. Avoid contact with skin and eyes, and handle it in a dry environment.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Application Note 2: Conversion of Alcohols to Alkyl Chlorides
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, as it turns a poor leaving group (-OH) into a good leaving group (-Cl), facilitating subsequent nucleophilic substitution or elimination reactions. Chlorophosphoranes and related phosphorus-based reagents are highly effective for this purpose.[5][6]
Phosphorus pentachloride (PCl₅) reacts with primary, secondary, and tertiary alcohols to produce the corresponding alkyl chlorides.[5] The reaction conditions are generally mild, often proceeding at low temperatures.[5] However, due to the generation of acidic byproducts, acid-sensitive functional groups may not be tolerated, and rearrangements can occur, particularly with secondary and tertiary alcohols.[5][7]
A widely used alternative, especially for sensitive substrates, involves the combination of a trialkyl- or triarylphosphine (like triphenylphosphine, PPh₃) with a chlorinating agent such as carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS).[5] This combination forms a phosphonium salt in situ, which then reacts with the alcohol. This method, often related to the Appel reaction, typically proceeds with a clean inversion of stereochemistry via an SN2 mechanism, making it valuable for stereospecific synthesis.[5]
Reaction Mechanism: Alcohol to Alkyl Chloride with PCl₅
Caption: SN2 mechanism for the conversion of an alcohol to an alkyl chloride.
Quantitative Data for Alcohol Chlorination
| Alcohol Type | Reagent System | Conditions | Stereochemistry | Yield (%) | Reference |
| Secondary | Triphosgene, Pyridine | Dichloromethane, Reflux | Inversion | High | [8][9] |
| α-branched Primary | Triphosgene, Pyridine | Dichloromethane, Reflux | Inversion | High | [9] |
| Primary, Secondary | PPh₃, CCl₄ | Varies | Inversion | Good-Excellent | [5] |
| Serine-OMe | PCl₅ | Varies | Varies | Good | [5] |
Protocol 2: Chlorination of an Unactivated Secondary Alcohol using Triphosgene and Pyridine
This protocol provides a modern, mild, and stereospecific method for converting secondary alcohols to alkyl chlorides, avoiding the harsh conditions associated with reagents like PCl₅.[9]
Materials:
-
Unactivated secondary alcohol
-
Triphosgene (BTC)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Standard workup reagents (e.g., saturated NaHCO₃ solution, brine, anhydrous MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the solution, followed by the slow, portion-wise addition of triphosgene. Caution: Triphosgene is a safer substitute for phosgene gas but should still be handled with extreme care in a fume hood.[10]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (or gently reflux, depending on the substrate's reactivity) until completion, as monitored by TLC.[8]
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure alkyl chloride.
Safety Precautions:
-
Triphosgene is toxic and moisture-sensitive. It should be handled exclusively in a fume hood with appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Pyridine has a strong, unpleasant odor and is flammable. Handle with care.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. RU2078759C1 - Method for production of chlorides of carboxylic acids - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 9. Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols [organic-chemistry.org]
- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereochemistry of Reactions Involving Chlorophosphoranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereochemistry of reactions involving chlorophosphoranes, which are key intermediates in the synthesis of P-chiral phosphorus compounds. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism, the nature of the nucleophile, and the structure of the phosphorus compound. Understanding and controlling the stereochemistry at the phosphorus center is crucial for the development of chiral ligands for asymmetric catalysis, as well as for the synthesis of stereochemically pure pharmaceuticals and agrochemicals.
Nucleophilic Substitution at Phosphorus: Mechanisms and Stereochemical Outcomes
Nucleophilic substitution at a phosphorus center is a fundamental reaction for the formation of P-chiral compounds. The reactions of chlorophosphoranes, or their in situ generated analogues, with nucleophiles can proceed through several mechanistic pathways, each with a distinct stereochemical consequence.
Key Mechanistic Pathways:
-
Sₙ2-type Mechanism: This pathway involves a direct backside attack of the nucleophile on the phosphorus center, leading to a pentacoordinate transition state and resulting in the inversion of configuration at the phosphorus atom. This is a common pathway for reactions of acyclic chlorophosphoranes with a variety of nucleophiles.
-
Addition-Elimination (A-E) Mechanism: This mechanism involves the formation of a stable or transient pentacoordinate phosphorane intermediate. The stereochemical outcome depends on the lifetime and behavior of this intermediate. If the intermediate undergoes pseudorotation before the departure of the leaving group, it can lead to a mixture of stereoisomers. However, if the leaving group's departure is faster than pseudorotation, the reaction can proceed with either inversion or retention of configuration , depending on the relative positions of the incoming and outgoing groups in the trigonal bipyramidal intermediate.
The stereochemical course of these reactions is a powerful tool for elucidating reaction mechanisms and for the targeted synthesis of specific stereoisomers.
Diastereoselective Synthesis of Tertiary Phosphines from Secondary Phosphine Oxides
A powerful method for the synthesis of P-chiral tertiary phosphines involves the conversion of a diastereomeric mixture of secondary phosphine oxides into a single diastereomer of the product. This process leverages the in situ formation of a chlorophosphine salt, a chlorophosphorane derivative, which then reacts stereoselectively with a Grignard reagent.
The stereochemical outcome of the nucleophilic substitution by the Grignard reagent is dependent on the nature of the Grignard reagent itself. Aliphatic Grignard reagents typically lead to an inversion of configuration at the phosphorus center, while aromatic Grignard reagents can result in retention of configuration. This difference is attributed to the electronic interactions between the π-system of the aromatic nucleophile and the lone pair of electrons on the phosphorus atom in the transition state.[1]
Experimental Protocol: Diastereoselective Synthesis of Tertiary Phosphines
This protocol is adapted from a procedure for the stereoselective conversion of a diastereomeric mixture of a secondary phosphine oxide to a tertiary phosphine.[1]
Materials:
-
Diastereomeric mixture of a secondary phosphine oxide (e.g., menthyl phenylphosphine oxide)
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Grignard reagent (e.g., methylmagnesium bromide or phenylmagnesium bromide) in a suitable solvent (e.g., THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Chlorophosphine Salt:
-
Dissolve the diastereomeric mixture of the secondary phosphine oxide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the chlorophosphine salt can be monitored by ³¹P NMR spectroscopy.
-
-
Reaction with Grignard Reagent:
-
Cool the solution containing the chlorophosphine salt to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Determine the diastereomeric ratio of the purified tertiary phosphine by ³¹P NMR spectroscopy.
-
Quantitative Data: Diastereoselective Synthesis of Tertiary Phosphines
| Entry | Secondary Phosphine Oxide | Grignard Reagent | Product Stereochemistry | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Menthyl phenylphosphine oxide | MeMgBr | Inversion | >95 | 99:1 |
| 2 | Menthyl phenylphosphine oxide | PhMgBr | Retention | >95 | 99:1 |
Data is illustrative and based on typical outcomes for such reactions.[1]
Stereospecific Synthesis of P-Chiral Phosphinates via Atherton-Todd Reaction
The Atherton-Todd reaction is a classic method for the formation of P-O and P-N bonds. When applied to optically active H-phosphinates, the reaction proceeds with a high degree of stereospecificity, typically resulting in the inversion of configuration at the phosphorus center.[2][3] This stereochemical outcome is consistent with a mechanism involving the in situ formation of a this compound intermediate, which then undergoes an Sₙ2-type nucleophilic attack by the alcohol or amine.
Experimental Protocol: Stereospecific Synthesis of a P-Chiral Phosphinate
This protocol is a general procedure based on the Atherton-Todd reaction for the stereospecific coupling of an optically active H-phosphinate with an alcohol.[2]
Materials:
-
Optically active H-phosphinate (e.g., (R)-methyl phenyl-H-phosphinate)
-
Alcohol (e.g., benzyl alcohol)
-
Carbon tetrachloride (CCl₄)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve the optically active H-phosphinate (1.0 eq) and the alcohol (1.2 eq) in the anhydrous solvent under an inert atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Atherton-Todd Reaction:
-
Slowly add a solution of carbon tetrachloride (1.5 eq) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) of the purified phosphinate by chiral HPLC analysis.
-
Quantitative Data: Stereospecific Synthesis of P-Chiral Phosphinates
| Entry | H-Phosphinate | Alcohol/Amine | Product Stereochemistry | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (R)-Methyl phenyl-H-phosphinate | Benzyl alcohol | Inversion | 85-95 | >98 |
| 2 | (S)-Ethyl ethyl-H-phosphinate | Aniline | Inversion | 80-90 | >97 |
Data is illustrative and based on typical outcomes for such reactions.[2]
Reaction Pathways and Stereochemistry Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic pathways and stereochemical outcomes in reactions involving chlorophosphoranes.
Caption: Sₙ2-type mechanism at a phosphorus center.
Caption: Addition-Elimination mechanism at a phosphorus center.
Conclusion
The stereochemical control in reactions involving chlorophosphoranes is a well-established and powerful strategy for the synthesis of P-chiral compounds. The predictable stereochemical outcomes, primarily inversion of configuration via an Sₙ2-type mechanism, make these reactions highly valuable in academic and industrial settings. The protocols and data presented herein provide a foundation for researchers to design and execute stereoselective transformations at phosphorus, enabling the synthesis of a wide range of enantiomerically enriched phosphorus compounds for various applications. Further research into novel chiral auxiliaries and catalytic systems continues to expand the scope and utility of these important reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereospecific coupling of H-phosphinates and secondary phosphine oxides with amines and alcohols: a general method for the preparation of optically active organophosphorus acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific coupling of H-phosphinates and secondary phosphine oxides with amines and alcohols: a general method for the preparation of optically active organophosphorus acid derivatives. — NextBio article [accounts.public.ce.basespace.illumina.com]
Application Notes and Protocols: Chlorophosphorane Reagents in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophosphorane reagents are a versatile class of compounds extensively utilized in organic synthesis for a variety of transformations, including the conversion of alcohols to alkyl chlorides, dehydration of amides and carboxylic acids, and the formation of heterocyclic systems. Their reactivity stems from the electrophilic nature of the phosphorus atom, which activates hydroxyl and carbonyl groups towards nucleophilic attack. In the realm of natural product synthesis, where the intricate and stereochemically rich architectures of target molecules demand mild and selective reagents, chlorophosphoranes have proven to be invaluable tools. This document provides an overview of the applications of key this compound reagents in the synthesis of complex natural products, complete with experimental protocols and comparative data.
Key Applications and Reagents
This section details the application of three prominent this compound reagents in natural product synthesis: the Appel reaction for the conversion of alcohols to alkyl chlorides, triphenylphosphine dichloride for dehydrations and chlorinations, and the Vilsmeier reagent for formylation and chlorination.
The Appel Reaction: Chlorination of Alcohols
The Appel reaction provides a mild and efficient method for the conversion of primary and secondary alcohols to the corresponding alkyl chlorides using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[1] The reaction proceeds through a chlorophosphonium intermediate, which activates the hydroxyl group for subsequent nucleophilic substitution by chloride. A key advantage of the Appel reaction is its typically neutral reaction conditions, making it suitable for substrates sensitive to acid or base.[2] The reaction generally proceeds with inversion of configuration at a stereogenic carbinol center via an SN2 mechanism.[1]
Mechanism of the Appel Reaction
Caption: Mechanism of the Appel Reaction.
Applications in Natural Product Synthesis: Quantitative Data
| Natural Product | Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (-)-Bipinnatin J | Primary Allylic Alcohol | PPh₃, CBr₄ | THF | N/A | 16 | 73 | [3][4] |
| Furan Fatty Acid F5 | Endoperoxide | PPh₃, CBr₄ | CH₂Cl₂ | RT | 16 | 65 | [1][2][5] |
Experimental Protocol: Synthesis of (-)-Bipinnatin J Intermediate via Appel Reaction [3][4]
This protocol describes the conversion of a primary allylic alcohol to the corresponding bromide, a key step in the total synthesis of (±)-Bipinnatin J.
-
Materials:
-
Primary allylic alcohol precursor to bromide 3 (0.429 mmol)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Activated, powdered 4Å molecular sieves
-
-
Procedure:
-
To a solution of the primary allylic alcohol in anhydrous THF, add triphenylphosphine and carbon tetrabromide.
-
The reaction is carried out under dilute conditions to minimize intermolecular side reactions.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the crude bromide 3 is used directly in the subsequent Nozaki-Hiyama macrocyclization step without extensive purification. The yield for this step is reported to be part of a two-step sequence yielding 73% for the final product, bipinnatin J.[3]
-
Triphenylphosphine Dichloride (Ph₃PCl₂): Dehydration and Chlorination
Triphenylphosphine dichloride (Ph₃PCl₂) is a solid reagent that serves as a convenient source of a this compound. It is typically prepared fresh by the addition of chlorine to triphenylphosphine.[6] In polar solvents, it exists as an ionic phosphonium salt, [Ph₃PCl]⁺Cl⁻.[6] Ph₃PCl₂ is a versatile reagent for the conversion of alcohols to alkyl chlorides, carboxylic acids to acyl chlorides, and the dehydration of amides to nitriles.
General Workflow for Ph₃PCl₂ Mediated Transformations
Caption: General experimental workflow.
Applications in Natural Product Synthesis: Quantitative Data
| Natural Product/Derivative | Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Lyngbyabellin O/P fragment | Dichlorinated hydroxyoctanoic acid | PPh₃, DEAD, p-nitrobenzoic acid (Mitsunobu, related to PPh₃Cl₂ reactivity) | THF | 0 to RT | N/A | N/A | [2] |
| Alamethicin F50 Analogues | Glutamine residues in a peptide | Pd(OAc)₂, Selectfluor (Catalytic dehydration, alternative to stoichiometric PPh₃Cl₂) | N/A | N/A | N/A | up to 93 | [7] |
Experimental Protocol: Dehydration of Glutamine Residues in Peptides (Conceptual, based on related transformations)
While a direct protocol for Ph₃PCl₂-mediated dehydration of glutamine in a complex peptide is not detailed in the search results, a general procedure for amide dehydration can be conceptualized based on known reactivity.
-
Materials:
-
Glutamine-containing peptide
-
Triphenylphosphine dichloride (Ph₃PCl₂)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the glutamine-containing peptide in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add solid triphenylphosphine dichloride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete conversion of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or preparative HPLC to afford the nitrile-containing peptide.
-
Vilsmeier Reagent: Formylation and Chlorination
The Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride, is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic rings.[8] It can also act as a chlorinating agent, converting hydroxyl groups and even some activated C-H bonds to chlorides. Its application in natural product synthesis is often seen in the construction of heterocyclic frameworks and the introduction of functional handles for further elaboration.
Formation and Reactivity of the Vilsmeier Reagent
Caption: Formation and reactivity of the Vilsmeier reagent.
Applications in Natural Product Synthesis: Quantitative Data
| Product Class | Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chloronicotinaldehydes | Enamides | POCl₃/DMF | N/A | N/A | N/A | Good to Excellent | [9] |
| Trichlorogalactosucrose | Sucrose-6-acylate | Di(trichloromethyl) carbonate/DMF | Inert Solvent | N/A | N/A | N/A | [10] |
Experimental Protocol: Synthesis of Chloronicotinaldehydes via Vilsmeier Reaction [9]
This protocol describes a general procedure for the synthesis of multisubstituted chloronicotinaldehydes from enamides.
-
Materials:
-
Enamide substrate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate glassware for handling moisture-sensitive reagents
-
-
Procedure:
-
Prepare the Vilsmeier reagent in situ by the slow addition of POCl₃ to DMF at 0 °C.
-
Add the enamide substrate to the pre-formed Vilsmeier reagent.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) until the reaction is complete, as monitored by TLC.
-
The reaction is quenched by pouring it onto crushed ice and neutralizing with a base (e.g., sodium hydroxide solution).
-
The crude product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The final product is purified by column chromatography to yield the chloronicotinaldehyde. The use of diphosgene or triphosgene in place of POCl₃ can offer improved selectivity and yields.[9]
-
Conclusion
This compound reagents and related phosphorus-based reagents are indispensable in the field of natural product synthesis. The Appel reaction, triphenylphosphine dichloride, and the Vilsmeier reagent each offer unique reactivity profiles that allow for mild and selective transformations on complex molecular scaffolds. The ability to convert alcohols to chlorides with stereochemical control, dehydrate amides to nitriles, and construct functionalized heterocyclic systems underscores their importance. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of biologically active natural products and their analogues, facilitating the development of novel therapeutic agents.
References
- 1. A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±)-Des-Acetyl-Clavaminol H, (±)-Dihydrosphingosine, and (±)-N-Hexanoyldihydrosphingosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (±)-Bipinnatin J - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dehydration versus deamination of N-terminal glutamine in collision-induced dissociation of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Catalytic Applications of Chlorophosphorane Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorophosphorane complexes, particularly phosphorus pentachloride (PCl₅), are versatile and powerful catalysts in a range of organic transformations. Their strong Lewis acidity and ability to activate functional groups make them valuable tools in polymerization, rearrangement reactions, and the synthesis of key chemical intermediates. This document provides detailed application notes and experimental protocols for the catalytic use of this compound complexes in three key areas: living cationic polymerization, the Beckmann rearrangement, and the synthesis of acyl chlorides.
Living Cationic Polymerization of N-Silylphosphoranimines
Application Note
Phosphorus pentachloride (PCl₅) is an effective initiator for the living cationic polymerization of N-silylphosphoranimines, such as trichloro(trimethylsilyl)phosphoranimine (Cl₃P=NSiMe₃), to produce poly(dichlorophosphazene), [N=PCl₂]ₙ.[1][2][3] This ambient temperature method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities (PDI).[1] The "living" nature of this polymerization enables the formation of block copolymers by sequential monomer addition.[1]
The molecular weight of the resulting poly(dichlorophosphazene) can be controlled by adjusting the molar ratio of the monomer to the PCl₅ initiator.[1] The polymerization proceeds via cationic intermediates, and it has been shown that the [PCl₆]⁻ counter-ion, formed in the initial stages, is also reactive and can initiate polymerization.[4][5] While propagation can occur at both ends of the polymer chain, the resulting polymer is essentially linear.[4][5]
Quantitative Data
| Monomer:Initiator Ratio ([Cl₃PNSiMe₃]:[PCl₅]) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 10:1 | 2,900 | 1.07 | [6] |
| 50:1 | - | - | [3] |
| Note: Mn = Number-average molecular weight; PDI = Polydispersity Index. Data can vary based on specific reaction conditions. |
Experimental Protocol: Synthesis of Poly(dichlorophosphazene)
Materials:
-
Trichloro(trimethylsilyl)phosphoranimine (Cl₃P=NSiMe₃)
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
All glassware should be oven-dried and cooled under a stream of dry argon or nitrogen.
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of PCl₅ initiator in anhydrous dichloromethane under an inert atmosphere.
-
In a separate Schlenk flask, prepare a solution of the Cl₃P=NSiMe₃ monomer in anhydrous dichloromethane.
-
Slowly add the monomer solution to the initiator solution at room temperature with vigorous stirring.
-
The polymerization is typically carried out at ambient temperature.[1] The reaction time can vary depending on the desired molecular weight and monomer concentration. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the living polymer chains can be quenched or end-capped by the addition of a suitable reagent, such as Me₂(CF₃CH₂O)P=NSiMe₃.[1]
-
The resulting polymer, poly(dichlorophosphazene), can be isolated by precipitation in a non-solvent like hexane and dried under vacuum.
Reaction Mechanism
Beckmann Rearrangement
Application Note
The Beckmann rearrangement is a classic organic reaction that converts an oxime to an N-substituted amide or a lactam in the case of a cyclic oxime.[7][8] Phosphorus pentachloride is a frequently used catalyst for this transformation.[7][8][9][10][11] The role of PCl₅ is to act as a Lewis acid and convert the hydroxyl group of the oxime into a good leaving group, facilitating the subsequent rearrangement.[7][11] This reaction is highly stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating.[7][11] A prominent industrial application of this rearrangement is the synthesis of ε-caprolactam from cyclohexanone oxime, which is a precursor to Nylon 6.[8]
Quantitative Data
| Substrate | Product | Catalyst | Conditions | Yield | Reference |
| Benzophenone oxime | Benzanilide | PCl₅ | - | - | [7][11] |
| Cyclohexanone oxime | ε-Caprolactam | PCl₅ | Ionic Liquid | High conversion & selectivity | |
| Note: Specific quantitative data for PCl₅-catalyzed Beckmann rearrangements can be found in specialized literature. |
Experimental Protocol: Beckmann Rearrangement of Benzophenone Oxime
Materials:
-
Benzophenone oxime
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., diethyl ether or benzene)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve benzophenone oxime in an anhydrous solvent.
-
Cool the solution in an ice bath and slowly add PCl₅ in small portions with stirring. An exothermic reaction may occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The crude benzanilide can be purified by recrystallization.
Reaction Mechanism
Synthesis of Acyl Chlorides from Carboxylic Acids
Application Note
Phosphorus pentachloride is a highly effective reagent for the conversion of carboxylic acids to their corresponding acyl chlorides.[7][12][13][14] This reaction is a fundamental transformation in organic synthesis, as acyl chlorides are versatile intermediates for the preparation of esters, amides, and for use in Friedel-Crafts acylation reactions. The reaction with PCl₅ is often vigorous and proceeds readily at room temperature or with gentle heating.[13][14] The byproducts of this reaction are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl), which can be separated from the desired acyl chloride by distillation.[13][14]
Quantitative Data
| Carboxylic Acid | Acyl Chloride | Stoichiometry (Acid:PCl₅) | Conditions | Yield | Reference |
| Benzoic Acid | Benzoyl Chloride | 1 : 1.8 (mass ratio) | Room temp, then fractionation | 90% | [13][14] |
| Note: The stoichiometry can be adjusted based on the specific substrate and desired purity. |
Experimental Protocol: Synthesis of Benzoyl Chloride
Materials:
-
Dry benzoic acid
-
Phosphorus pentachloride (PCl₅)
-
Distillation apparatus
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Ensure all glassware is thoroughly dried.
-
In a round-bottom flask, place 50 grams of dry benzoic acid.
-
Carefully add 90 grams of finely pulverized PCl₅ to the flask and mix well.[13][14] The reaction will commence with the evolution of HCl gas, and the mixture will become liquid.[13][14] This reaction is exothermic.
-
Once the initial vigorous reaction subsides, allow the mixture to stand for a short period.
-
Set up a distillation apparatus and fractionally distill the liquid mixture.
-
Collect the fraction that boils at approximately 200 °C, which is benzoyl chloride.[13][14] The expected yield is around 90%.[13][14]
Reaction Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Probing the mechanism of the PCl5-initiated living cationic polymerization of the phosphoranimine Cl3P=NSiMe3 using model compound chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. careerendeavour.com [careerendeavour.com]
- 12. doubtnut.com [doubtnut.com]
- 13. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 14. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Chlorophosphorane-Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chlorophosphorane-mediated reactions, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a this compound-mediated reaction, such as the Appel reaction?
A1: The Appel reaction converts an alcohol to an alkyl chloride using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[1] The reaction begins with the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrachloride. The alcohol is then deprotonated, and the resulting alkoxide attacks the phosphonium salt. This forms an oxyphosphonium intermediate, which makes the oxygen a good leaving group. Finally, a halide ion displaces the oxygen via an Sₙ2 or Sₙ1 mechanism, depending on the substrate, to yield the alkyl halide and triphenylphosphine oxide.[1][2] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[1]
Q2: What are the most common this compound-mediated reactions?
A2: Besides the Appel reaction for converting alcohols to alkyl halides, other notable examples include the Wittig reaction, which converts aldehydes and ketones to alkenes, and the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to esters, ethers, and other functional groups with inversion of stereochemistry.[3][4]
Q3: My Appel reaction yield is consistently low. What are the most likely causes?
A3: Low yields in Appel reactions can stem from several factors. Common issues include moisture in the reagents or solvent, impure starting materials, improper reaction temperature, or side reactions.[5][6] For diols, intramolecular side reactions can also be a significant issue.[7]
Q4: How does the choice of solvent affect the reaction yield?
A4: The solvent plays a crucial role in stabilizing intermediates and transition states. In this compound-mediated reactions, the polarity of the solvent can significantly influence the reaction rate and selectivity. For instance, in the Appel reaction, solvents like dichloromethane (DCM) or acetonitrile are commonly used.[8] It has been suggested that for some substrates, changing the solvent to THF or acetonitrile might improve yields, especially if solubility or substrate accessibility is an issue.[7]
Q5: Can the phosphine ligand be varied to improve results?
A5: Yes, the nature of the phosphine can influence the reaction. While triphenylphosphine is most common, more nucleophilic phosphines like tri-n-butylphosphine may react more rapidly and under milder conditions.[9] However, the choice of phosphine can also affect the ease of purification, as the resulting phosphine oxide byproduct must be removed.
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and dry reagents. Lower yields are often obtained when reagents or glassware are not properly dried.[10] |
| Impure Reagents | Purify starting materials, especially the alcohol. Ensure the phosphine reagent has not oxidized.[6] |
| Incorrect Stoichiometry | Carefully measure and weigh all reagents. A modest excess of the phosphine and halogenating agent is often recommended.[9] |
| Low Reaction Temperature | While many reactions are run at 0 °C or room temperature, some substrates may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to gauge progress.[11] |
| Reagent Degradation | Use fresh bottles of reagents, especially the halogenating agent and the phosphine. |
Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Side reactions of the intermediate | In reactions with diols, intramolecular ether formation can compete with the desired halogenation. Increasing the concentration of the halide salt (e.g., adding LiBr for brominations) can favor the desired reaction pathway.[7] |
| Elimination Reactions | For secondary and tertiary alcohols, elimination to form an alkene can be a competing pathway. Running the reaction at a lower temperature may minimize this. |
| Decomposition of Product | If the product is sensitive, it may decompose during a lengthy reaction or workup. Monitor the reaction and quench it as soon as the starting material is consumed. Keep the product cold during workup.[6] |
Difficult Purification
| Potential Cause | Troubleshooting Step |
| Triphenylphosphine oxide (TPPO) contamination | TPPO can be difficult to remove by chromatography. One common method to facilitate its removal is to precipitate it by adding a non-polar solvent like pentane or hexane to the reaction mixture after completion.[9] Another technique is to add zinc chloride to precipitate the TPPO.[2] |
| Emulsion during workup | Use a sufficient volume of both organic and aqueous phases to ensure proper separation.[6] |
Data Presentation
The following table summarizes the potential impact of various reaction parameters on the yield of a generic this compound-mediated reaction. The presented yields are illustrative and will vary depending on the specific substrate and reaction.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Notes |
| Solvent | Dichloromethane | 75 | Acetonitrile | 85 | Acetonitrile can sometimes improve yields for less soluble substrates.[7] |
| Phosphine | Triphenylphosphine | 80 | Tri-n-butylphosphine | 88 | More nucleophilic phosphines can lead to faster reactions and higher yields.[9] |
| Temperature | 0 °C to rt | 70 | Reflux | 50 | Higher temperatures can sometimes lead to decomposition or side reactions.[5] |
| Halide Source (Appel) | CCl₄ | 82 | CBr₄ | 91 | Brominations are often higher yielding than chlorinations.[8] |
| Substrate (Alcohol) | Primary | 90 | Secondary | 75 | Primary alcohols are generally more reactive and give higher yields than secondary alcohols.[12] |
Experimental Protocols
Example Protocol: Synthesis of Geranyl Chloride via the Appel Reaction
This protocol is adapted from a literature procedure for the conversion of geraniol to geranyl chloride.[9]
Materials:
-
Geraniol (15.42 g, 0.1001 mol)
-
Triphenylphosphine (34.09 g, 0.1301 mol)
-
Carbon tetrachloride (90 mL), anhydrous
-
Pentane, anhydrous
Procedure:
-
Equip a dry 300-mL three-necked flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Charge the flask with 90 mL of anhydrous carbon tetrachloride and 15.42 g of geraniol.
-
Add 34.09 g of triphenylphosphine to the solution.
-
Heat the stirred reaction mixture under reflux for 1 hour. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add 100 mL of dry pentane to the mixture and continue stirring for an additional 5 minutes to precipitate the triphenylphosphine oxide.
-
Filter the precipitate and wash it with 50 mL of pentane.
-
Combine the filtrates and remove the solvent using a rotary evaporator under reduced pressure at room temperature.
-
Distill the residue to obtain the pure geranyl chloride.
Visualizations
Caption: Mechanism of the Appel Reaction.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Appel reaction - Wikipedia [en.wikipedia.org]
- 2. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalyic Appel reaction enabled by copper-based complexes in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Chlorophosphorane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorophosphorane reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a this compound reaction?
Low or no yield in this compound reactions can often be attributed to one or more of the following factors:
-
Moisture and Air Sensitivity: Chlorophosphoranes and their precursors are highly sensitive to moisture and atmospheric oxygen. Contamination can lead to hydrolysis of the phosphorus reagent and other side reactions, significantly reducing the yield. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: The purity of the starting materials, especially the phosphorus source (e.g., phosphorus pentachloride, triphenylphosphine), is critical. Impurities can interfere with the reaction or catalyze decomposition pathways.
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess or deficit of the chlorinating agent or the substrate can lead to incomplete conversion or the formation of side products.
-
Reaction Temperature: These reactions can be highly sensitive to temperature. Some reactions require low temperatures to prevent side reactions and decomposition, while others may need heating to proceed at a reasonable rate.
-
Order of Reagent Addition: The sequence in which reagents are added can significantly impact the outcome. For instance, in Appel-type reactions, adding the alcohol to a pre-formed phosphonium salt is often recommended to avoid unwanted side reactions.[1]
Q2: My reaction is producing a complex mixture of products. What are the likely side reactions?
The formation of multiple products suggests the occurrence of side reactions, which can include:
-
Elimination Reactions: In the reaction of alcohols with chlorophosphoranes, elimination to form alkenes is a common side reaction, especially with secondary and tertiary alcohols. This can be promoted by elevated temperatures or the presence of a non-hindered base. Using milder conditions and a hindered base can often minimize this.
-
Rearrangements: Carbocation intermediates, which can form with secondary and tertiary alcohols under certain conditions, are prone to rearrangement, leading to a mixture of isomeric products.
-
Ether Formation: In reactions with alcohols, intermolecular dehydration to form ethers can occur, particularly if the alcohol concentration is high.
-
Formation of Phosphorus Byproducts: Besides the desired product, various phosphorus-containing byproducts can be formed, such as phosphoryl chloride (POCl₃) and phosphoric acid. These can sometimes react further with the substrate or desired product.
Q3: How can I monitor the progress of my this compound reaction?
Effective reaction monitoring is key to optimizing conditions and understanding reaction failures. The most powerful technique for this purpose is:
-
³¹P NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is an invaluable tool for monitoring reactions involving phosphorus-containing compounds. It allows for the direct observation of the consumption of the starting phosphorus reagent and the formation of intermediates and phosphorus-containing byproducts. By taking aliquots from the reaction mixture at different time points, you can track the reaction progress and identify potential issues.
Troubleshooting Guides
Problem 1: Low Yield in the Conversion of an Alcohol to an Alkyl Chloride
Symptoms:
-
Low isolated yield of the desired alkyl chloride.
-
Presence of unreacted starting alcohol in the crude product.
-
Formation of an alkene byproduct, confirmed by ¹H NMR or GC-MS.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete reaction | Increase reaction time or temperature cautiously. Ensure efficient stirring. |
| Moisture contamination | Use freshly dried solvents and reagents. Flame-dry glassware and perform the reaction under an inert atmosphere. |
| Suboptimal solvent | The choice of solvent can influence the reaction rate and selectivity. For Appel-type reactions, solvents like THF or DCM are common. Consider screening different anhydrous solvents. |
| Elimination side reaction | Use a less-hindered chlorinating agent if possible. Employ milder reaction conditions (lower temperature). If a base is used, switch to a more sterically hindered, non-nucleophilic base. |
| Product loss during workup | The workup procedure should be carefully designed to minimize hydrolysis of the product and facilitate separation from phosphorus byproducts. Extraction with a non-polar solvent followed by washing with cold, dilute aqueous base and brine can be effective. |
Problem 2: Incomplete Conversion of a Carboxylic Acid to an Acyl Chloride
Symptoms:
-
The crude product shows the presence of both the starting carboxylic acid and the desired acyl chloride.
-
Formation of an anhydride byproduct.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient chlorinating agent | Use a slight excess (1.1-1.5 equivalents) of the this compound reagent to ensure complete conversion. |
| Reaction temperature too low | Some carboxylic acids require heating to react completely. Gradually increase the reaction temperature while monitoring for decomposition. |
| Formation of a stable intermediate | The reaction may stall at an intermediate stage. Adding a catalytic amount of a suitable activating agent, such as DMF in the Vilsmeier-Haack reaction, can sometimes facilitate the final conversion. |
| Anhydride formation | This can occur if the acyl chloride reacts with unreacted carboxylic acid. Ensure rapid and complete conversion of the starting material by using appropriate stoichiometry and reaction conditions. |
Data Presentation
Table 1: Common ³¹P NMR Chemical Shifts of Reagents and Byproducts in this compound Reactions
| Compound Type | Example | Typical ³¹P Chemical Shift (δ, ppm) |
| Trialkyl/Triarylphosphine | PPh₃ | -5 to -8 |
| Phosphonium Salt | [PPh₃R]⁺X⁻ | +20 to +40 |
| This compound | PCl₅ | -80 |
| Phosphine Oxide | OPPh₃ | +25 to +35 |
| Phosphoryl Chloride | POCl₃ | +2 to +5 |
| Phosphoric Acid | H₃PO₄ | 0 |
Chemical shifts are relative to 85% H₃PO₄ and can vary depending on the solvent and substituents.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Alkyl Chloride from a Primary Alcohol using Dichlorotriphenylphosphorane (Appel Reaction variation)
Materials:
-
Primary alcohol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM) as solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 eq) and triphenylphosphine (1.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous dichloromethane (or another suitable solvent) to dissolve the solids.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add carbon tetrachloride (1.2 eq) dropwise to the stirred solution.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Workup:
-
Quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the alkyl chloride from triphenylphosphine oxide.
Troubleshooting:
-
Low Conversion: If the reaction stalls, ensure all reagents are pure and anhydrous. A slight excess of PPh₃ and CCl₄ may be required.
-
Formation of Side Products: If elimination is observed, run the reaction at a lower temperature for a longer period.
Mandatory Visualizations
References
Technical Support Center: Purification of Products from Chlorophosphorane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorophosphorane reactions.
Troubleshooting Guides
Issue: A persistent white precipitate is co-eluting with my product during column chromatography.
Answer: This is a common issue and the precipitate is likely triphenylphosphine oxide (TPPO), a major byproduct when using triphenylphosphine-based reagents.[1][2][3][4] Here are several strategies to address this:
-
Optimization of reaction conditions: Using a slight excess of the alcohol or a catalytic amount of the phosphine reagent can minimize the formation of excess TPPO.[5]
-
Pre-chromatography filtration: In many cases, TPPO is poorly soluble in non-polar solvents. Before concentrating the reaction mixture, try adding a non-polar solvent like hexane or a mixture of diethyl ether and hexane to precipitate the TPPO, which can then be removed by filtration.[1]
-
Chromatography modifications:
-
Solvent System: A gradient elution starting with a non-polar solvent and gradually increasing the polarity can help in separating the product from TPPO.
-
Stationary Phase: While silica gel is common, sometimes alumina (neutral or basic) can offer different selectivity for separating your product from TPPO.[6]
-
-
Chromatography-Free Purification: Convert the TPPO into an insoluble chlorophosphonium salt by treating the crude reaction mixture with oxalyl chloride. The salt can then be easily filtered off.[3]
Issue: My product is decomposing on the silica gel column.
Answer: this compound reaction products, especially those with sensitive functional groups, can be unstable on acidic silica gel.
-
Deactivated Silica Gel: You can deactivate silica gel by treating it with a base like triethylamine. This is done by preparing a slurry of silica gel in the column solvent containing a small percentage of triethylamine (e.g., 1-2%).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography with a carefully selected solvent system that allows for quick elution of your product.
Issue: I am observing hydrolysis of my product during the aqueous workup.
Answer: Chlorophosphoranes and some of their products can be sensitive to water.[7][8][9]
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve direct filtration of the reaction mixture (if the byproduct precipitates), followed by evaporation of the solvent and direct purification by chromatography or recrystallization.
-
Minimize Contact Time: If an aqueous wash is necessary, use cold, de-gassed water or brine and minimize the contact time between the organic and aqueous layers. Perform the extraction quickly and separate the layers promptly.
-
Use of a Drying Agent: After the aqueous wash, thoroughly dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating the solution.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound reactions, such as the Appel reaction?
A1: The most common byproduct is triphenylphosphine oxide (TPPO) when triphenylphosphine is used as the reagent.[1][2][4] Other byproducts can include chloroform (when carbon tetrachloride is the halogen source) and unreacted starting materials.[4]
Q2: How can I effectively remove triphenylphosphine oxide (TPPO) from my reaction mixture?
A2: There are several effective methods for removing TPPO:
-
Precipitation and Filtration: TPPO has low solubility in non-polar solvents like hexanes or diethyl ether. Adding these solvents to your crude reaction mixture can precipitate the TPPO, which can then be removed by filtration.[1][2]
-
Column Chromatography: Flash column chromatography is a standard method for separating TPPO from the desired product. A carefully chosen solvent gradient is crucial for good separation.
-
Chemical Conversion: A chromatography-free method involves treating the crude product with oxalyl chloride. This converts the TPPO to an insoluble chlorophosphonium salt that can be easily filtered off.[3]
-
Countercurrent Chromatography: High-performance countercurrent chromatography (HPCCC) has been shown to be a highly efficient method for separating TPPO from reaction products, often with better recovery than traditional HPLC.[10]
Q3: Can I use recrystallization to purify my product?
A3: Yes, recrystallization can be a very effective purification method, especially if your product is a solid. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities (like TPPO) remain soluble at lower temperatures.
Q4: Are there any "greener" alternatives to the traditional Appel reaction that might simplify purification?
A4: Yes, modifications to the Appel reaction have been developed to make it more environmentally friendly and to simplify purification. One approach involves using a catalytic amount of a phosphine reagent, which is regenerated in situ.[5] Another method uses 1,3-dihalo-5,5-dimethylhydantoins as the halogen source instead of carbon tetrachloride, which is a hazardous substance.[4] These methods can reduce the amount of phosphorus-containing byproducts, thus simplifying the purification process.
Data Presentation
Table 1: Comparison of Purification Methods for TPPO Removal
| Purification Method | Principle | Advantages | Disadvantages | Typical Recovery of Product |
| Precipitation/Filtration | Low solubility of TPPO in non-polar solvents | Simple, fast, inexpensive | May not be complete, some product may co-precipitate | 80-95% |
| Column Chromatography | Differential adsorption on a stationary phase | High purity achievable, widely applicable | Can be time-consuming, potential for product decomposition | 70-90% |
| Chemical Conversion (with oxalyl chloride) | Conversion of TPPO to an insoluble salt | Chromatography-free, high purity of filtrate | Requires an additional reagent, potential for side reactions | >90%[3] |
| Countercurrent Chromatography (HPCCC) | Partitioning between two immiscible liquid phases | High recovery, good for polar compounds | Requires specialized equipment | >95%[10] |
Experimental Protocols
Protocol 1: Purification via Precipitation and Filtration of TPPO
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
To the resulting crude oil or solid, add a sufficient volume of a non-polar solvent (e.g., hexane, diethyl ether, or a 1:1 mixture).
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Cool the suspension in an ice bath for another 15-30 minutes to maximize the precipitation of TPPO.
-
Filter the suspension through a Büchner funnel, washing the collected solid with a small amount of the cold non-polar solvent.
-
The filtrate contains your desired product. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary (e.g., by column chromatography or recrystallization).
Protocol 2: Chromatography-Free Purification via Chemical Conversion of TPPO
Caution: Oxalyl chloride is toxic and corrosive. Handle it in a fume hood with appropriate personal protective equipment.
-
After the reaction is complete, remove the reaction solvent in vacuo.
-
To the crude residue, add a minimal amount of a dry, inert solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 equivalents relative to the phosphine oxide) to the stirred solution. Gas evolution (CO and CO₂) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases and the formation of a precipitate is complete.
-
Add a non-polar solvent such as cyclohexane or hexane to the mixture and stir for 10 minutes.
-
Filter the mixture to remove the insoluble chlorophosphonium salt.
-
Wash the filter cake with the non-polar solvent.
-
The combined filtrate contains the purified product. Remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Decomposition of Chlorophosphorane Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and decomposition of chlorophosphorane reagents. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Section 1: General Stability and Handling
This section covers common questions about the general stability, storage, and handling of this compound reagents.
FAQs: General Stability and Handling
Q1: What are the main factors that contribute to the decomposition of this compound reagents?
A1: The primary factors leading to the decomposition of this compound reagents, such as phosphorus pentachloride (PCl₅) and dichlorotriorganophosphoranes (e.g., triphenylphosphine dichloride, Ph₃PCl₂), are exposure to moisture and elevated temperatures.[1] These reagents are highly sensitive to water and will readily hydrolyze. Thermal decomposition is also a significant concern, particularly for less stable derivatives.
Q2: How should I properly store this compound reagents to ensure their stability?
A2: To ensure their stability, this compound reagents should be stored in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon).[2] Containers should be tightly sealed to prevent the ingress of moisture. It is advisable to store them away from heat sources and incompatible materials such as strong bases and oxidizing agents. For long-term storage, ampouling under an inert atmosphere can be an effective method.
Q3: What are the visible signs of decomposition in a container of a this compound reagent?
A3: A common sign of decomposition in this compound reagents is a change in color. For example, pure phosphorus pentachloride is a white to pale yellow crystalline solid, but samples can appear greenish-yellow due to the presence of chlorine from decomposition.[1] Fuming upon opening the container is another indication of reaction with atmospheric moisture, producing hydrogen chloride gas. The presence of solid clumps or a change in the crystalline structure can also suggest degradation.
Q4: Are there any specific solvent incompatibilities I should be aware of when working with this compound reagents?
A4: Yes, this compound reagents can react with protic solvents like alcohols and water, leading to their rapid decomposition. They can also react with certain aprotic polar solvents. For instance, the structure of triphenylphosphine dichloride (Ph₃PCl₂) is solvent-dependent; it exists as a covalent trigonal bipyramidal molecule in non-polar solvents but adopts an ionic phosphonium salt structure in polar solvents like acetonitrile.[3] This change in structure can affect its reactivity and stability. Some chlorinating agents have been reported to react violently with solvents like DMSO.
Section 2: Troubleshooting Common Reactions
This section provides troubleshooting guidance for common synthetic reactions involving this compound reagents, such as the Appel and Mitsunobu reactions.
Appel Reaction Troubleshooting
The Appel reaction is a widely used method for converting alcohols to alkyl halides using a triorganophosphine and a tetrahalomethane. The reaction proceeds via an in-situ generated halophosphonium species.
FAQs: Appel Reaction
Q1: My Appel reaction is not going to completion, and I'm recovering my starting alcohol. What could be the issue?
A1: Incomplete conversion in an Appel reaction can be due to several factors:
-
Reagent Quality: Ensure that the triphenylphosphine is not oxidized to triphenylphosphine oxide and that the carbon tetrachloride (or other halogen source) is pure.
-
Moisture: The presence of water will consume the active this compound intermediate. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
-
Steric Hindrance: Sterically hindered alcohols may react slower. In such cases, longer reaction times or heating may be necessary.[4]
-
Insufficient Reagents: Use a slight excess of the phosphine and halogen source to drive the reaction to completion.
Q2: I'm observing the formation of significant side products in my Appel reaction. What are they, and how can I minimize them?
A2: A common side product is the formation of an ether from the reaction of the alkoxide intermediate with unreacted starting alcohol. Elimination products (alkenes) can also form, especially with secondary and tertiary alcohols. To minimize side products:
-
Control Temperature: Running the reaction at lower temperatures can reduce the rate of side reactions.
-
Order of Addition: Adding the alcohol slowly to the pre-formed solution of triphenylphosphine and the halogen source can help maintain a low concentration of the free alkoxide, minimizing ether formation.
-
Choice of Base: For acid-sensitive substrates, a non-nucleophilic base can be added to neutralize the HCl generated, but this can sometimes promote elimination.
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?
A3: Triphenylphosphine oxide can be challenging to remove due to its polarity and solubility in many organic solvents. Common purification methods include:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration if it precipitates from the reaction mixture.
-
Chromatography: Flash column chromatography is a common method for separating the product from triphenylphosphine oxide.
-
Precipitation: In some cases, adding a non-polar solvent like hexane or pentane can cause the triphenylphosphine oxide to precipitate.
Experimental Protocol: Chlorination of a Primary Alcohol using the Appel Reaction [5][6][7][8]
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve the primary alcohol (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add carbon tetrachloride (1.5 equiv) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the alkyl chloride from the triphenylphosphine oxide byproduct.
Troubleshooting Workflow for Appel Reaction
Caption: Troubleshooting guide for common Appel reaction issues.
Mitsunobu Reaction Troubleshooting
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry. It typically involves a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).
FAQs: Mitsunobu Reaction
Q1: My Mitsunobu reaction is sluggish or fails completely. What are the common causes?
A1: Several factors can lead to a failed Mitsunobu reaction:
-
Reagent Purity: The phosphine should be free of the corresponding phosphine oxide, and the azodicarboxylate should be of high quality.
-
Solvent: The solvent must be anhydrous. Tetrahydrofuran (THF) is commonly used and should be freshly distilled or from a sure-seal bottle.
-
Acidity of Nucleophile: The pKa of the nucleophile is critical. Generally, nucleophiles with a pKa less than 15 are suitable. For less acidic nucleophiles, side reactions can dominate.[3]
-
Steric Hindrance: Highly sterically hindered alcohols or nucleophiles can significantly slow down the reaction. In such cases, more forcing conditions (higher temperature, longer reaction times) might be necessary.[4]
-
Order of Addition: The order of reagent addition can be crucial. Typically, the alcohol, nucleophile, and phosphine are mixed before the dropwise addition of the azodicarboxylate at a low temperature.
Q2: I am observing the formation of a white precipitate during my Mitsunobu reaction. What is it?
A2: The white precipitate is often the dialkyl hydrazinedicarboxylate, the reduced form of the azodicarboxylate (DEAD or DIAD). Its formation is an indication that the reaction is proceeding. However, the desired product is in the solution.
Q3: How can I remove the byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced azodicarboxylate?
A3: The byproducts of the Mitsunobu reaction can be difficult to separate from the desired product.
-
Chromatography: Flash column chromatography is the most common method for purification.
-
Crystallization/Precipitation: In some cases, the byproducts can be precipitated by the addition of a non-polar solvent.
-
Modified Reagents: Using polymer-bound triphenylphosphine or specialized azodicarboxylates can simplify the workup, as the byproducts can be removed by filtration.[3]
Experimental Protocol: Mitsunobu Reaction with a Sterically Hindered Alcohol [4]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, charge the sterically hindered alcohol (1.0 equiv), the nucleophile (e.g., a carboxylic acid, 4.0 equiv), and triphenylphosphine (4.0 equiv).
-
Reaction: Dissolve the solids in anhydrous tetrahydrofuran (THF). Cool the flask in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (4.0 equiv) dropwise, maintaining the internal temperature below 10 °C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The reaction may require gentle heating (e.g., 40 °C) to go to completion. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate solution.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Workflow for Mitsunobu Reaction
Caption: Troubleshooting guide for common Mitsunobu reaction issues.
Section 3: Quantitative Stability Data
This section provides a summary of available quantitative data on the stability of common this compound reagents.
Table 1: Thermal Stability of Selected this compound Reagents
| Reagent | Formula | Decomposition Temperature (°C) | Notes |
| Phosphorus Pentachloride | PCl₅ | Sublimes at ~160 °C, significant dissociation to PCl₃ and Cl₂ above this temperature.[1] | The decomposition is an equilibrium process. |
| Triphenylphosphine Dichloride | Ph₃PCl₂ | Decomposes around 85-100 °C. | Stability is solvent-dependent. |
Table 2: Hydrolysis of this compound Reagents
| Reagent | Formula | Reactivity with Water | Products |
| Phosphorus Pentachloride | PCl₅ | Reacts violently with water.[1] | Initially forms phosphorus oxychloride (POCl₃) and hydrochloric acid (HCl). With excess water, it fully hydrolyzes to phosphoric acid (H₃PO₄) and HCl.[1] |
| Triphenylphosphine Dichloride | Ph₃PCl₂ | Moisture-sensitive. | Hydrolyzes to triphenylphosphine oxide (Ph₃PO) and HCl. |
Section 4: Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a common this compound reagent.
Experimental Protocol: Synthesis of Triphenylphosphine Dichloride (Ph₃PCl₂) from Triphenylphosphine Oxide [2][9]
-
Preparation: In a dry, 100 mL four-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve triphenylphosphine oxide (8 g) in toluene (25 mL).
-
Catalyst Addition: Add a catalytic amount of triethylamine.
-
Reagent Addition: At 20 °C, slowly add a solution of triphosgene (3.0 g) in toluene (15 mL) dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture for 8 hours at 20 °C.
-
Isolation: The product, triphenylphosphine dichloride, can be used in solution for subsequent reactions or isolated by careful removal of the solvent under reduced pressure. Note that Ph₃PCl₂ is moisture-sensitive.
Reaction Scheme: Synthesis of Triphenylphosphine Dichloride
Caption: Synthesis of triphenylphosphine dichloride from triphenylphosphine oxide.
References
- 1. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 2. Method for synthesizing triphenyl phosphine dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: The Effect of Temperature on Chlorophosphorane Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorophosphorane reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of this compound reactions?
A1: As with most chemical reactions, increasing the temperature typically increases the rate of this compound reactions.[1][2] This is because higher temperatures lead to an increase in the kinetic energy of the reacting molecules.[1] This results in more frequent collisions and a higher proportion of those collisions having sufficient energy to overcome the activation energy barrier of the reaction.[2]
Q2: What is a typical activation energy for the hydrolysis of a this compound-related compound?
Q3: Can an increase in temperature lead to unwanted side reactions?
A3: Yes, elevated temperatures can promote side reactions and decomposition.[2] In the case of reactions involving phosphorus chlorides, higher temperatures during hydrolysis can lead to the formation of more reactive species, potentially causing uncontrollable reactions.[5] For instance, in the presence of certain solvents like acetonitrile, decomposition can be observed at elevated temperatures (e.g., 60 °C) in acidic conditions formed during hydrolysis.[3] It is crucial to carefully control the temperature to ensure the desired reaction pathway is favored and to maintain a safe experimental environment.
Q4: How does temperature influence the stereoselectivity of reactions involving phosphoranes?
A4: Temperature can have a significant impact on the stereochemical outcome of reactions involving phosphorane intermediates, such as the Wittig reaction. While not specific to chlorophosphoranes, the principles are relevant. The relative rates of formation and interconversion of stereoisomeric intermediates can be temperature-dependent, thus affecting the final E/Z ratio of the alkene product.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction is too slow or does not proceed at low temperatures. | The activation energy barrier is not being overcome. | 1. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). 2. Monitor the reaction progress at each temperature using a suitable analytical technique (e.g., 31P NMR, UV-Vis). 3. Be cautious of potential side reactions at higher temperatures.[2] |
| Inconsistent reaction rates between experiments. | Poor temperature control. | 1. Ensure the reaction vessel is properly submerged in a thermostatically controlled bath. 2. Use a calibrated thermometer to monitor the internal reaction temperature. 3. Allow the reactants to reach thermal equilibrium before initiating the reaction. |
| Formation of unexpected byproducts. | Temperature is too high, leading to side reactions or decomposition. | 1. Lower the reaction temperature. 2. Perform the reaction at a series of lower temperatures to find the optimal balance between reaction rate and selectivity. 3. Analyze the byproducts to understand the undesired reaction pathway. |
| Reaction proceeds too quickly to be monitored by standard techniques. | The reaction has a very low activation energy and/or is highly exothermic. | 1. Lower the initial temperature of the reactants. 2. Consider using a specialized technique for studying fast reactions, such as stopped-flow spectroscopy or rapid-injection NMR.[6][7] |
| Precipitation of reactants or products at low temperatures. | The solubility of a component is highly temperature-dependent. | 1. Choose a solvent system in which all components remain soluble at the desired reaction temperature. 2. If changing the solvent is not feasible, determine the solubility curve and operate within a temperature range that avoids precipitation. |
Quantitative Data
Due to the limited availability of comprehensive kinetic data for a single this compound compound across a wide range of temperatures, the following table presents representative data for the hydrolysis of a related compound, phosphoryl trichloride (POCl3), to illustrate the effect of temperature on the reaction rate.
Table 1: Effect of Temperature on the Half-Life of Phosphorodichloridic Acid (a POCl3 Hydrolysis Intermediate)
| Temperature (°C) | Half-life (t1/2) |
| 5 | ~26 hours |
| 25 | ~4 hours |
| 35 | ~1 hour |
This data is derived from the hydrolysis of POCl3 and serves as an illustrative example of the temperature dependence of a related reaction.[3]
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics using Stopped-Flow UV-Vis Spectroscopy
This protocol is suitable for fast this compound reactions where a change in UV-Vis absorbance occurs upon reaction.
1. Instrumentation and Reagents:
- Stopped-flow spectrophotometer with a thermostatically controlled cell holder.
- Syringes for reactant delivery.
- Solutions of the this compound and the other reactant (e.g., nucleophile in a suitable solvent).
- The solvent must be transparent in the wavelength range of interest.
2. Procedure:
- Set the desired temperature for the reaction using the thermostat of the stopped-flow instrument. Allow the system to equilibrate.
- Load the reactant solutions into the drive syringes of the stopped-flow apparatus.
- Perform a "push" to discard the initial solution and ensure the observation cell is filled with the freshly mixed reactants.
- Initiate the reaction by rapidly mixing the reactants. Data acquisition should be triggered simultaneously.
- Monitor the change in absorbance at a predetermined wavelength as a function of time. The data collection should span at least three to four half-lives of the reaction.
- Repeat the experiment at different temperatures to determine the temperature dependence of the rate constant.
- Analyze the kinetic traces by fitting the absorbance vs. time data to the appropriate integrated rate law (e.g., pseudo-first-order if one reactant is in large excess).
Protocol 2: Kinetic Analysis by 31P NMR Spectroscopy
This protocol is ideal for monitoring the reaction of chlorophosphoranes by directly observing the phosphorus-containing species.
1. Instrumentation and Reagents:
- NMR spectrometer equipped with a variable temperature probe.
- NMR tubes.
- Solution of the this compound in a deuterated solvent.
- Solution of the other reactant in the same deuterated solvent.
- An internal standard can be used for quantification if desired.
2. Procedure:
- Set the NMR probe to the desired temperature and allow it to stabilize.
- Prepare the reaction mixture directly in the NMR tube at a low temperature where the reaction is slow or negligible.
- Quickly insert the NMR tube into the pre-heated NMR probe to initiate the reaction.
- Acquire a series of 31P NMR spectra at regular time intervals.
- Process the spectra and integrate the signals corresponding to the starting material and product(s).
- Plot the concentration (or relative integral intensity) of the reactant or product as a function of time.
- Fit the data to the appropriate rate law to determine the rate constant at that temperature.
- Repeat the experiment at different temperatures to establish the temperature dependence and calculate the activation energy.[8][9]
Visualizations
Caption: Hypothetical reaction pathway for a this compound.
References
- 1. 4 Common Ways Temperature Impacts Chemicals [postapplescientific.com]
- 2. quora.com [quora.com]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. US5208000A - Hydrolysis of phosphorus trichloride - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solvent Effects in Chlorophosphorane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorophosphorane reactions. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of solvents in reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for this compound reactions, particularly with phosphorus pentachloride (PCl₅)?
A1: Non-polar, aprotic solvents are generally the preferred choice for reactions involving chlorophosphoranes like PCl₅. Halogenated hydrocarbons such as dichloromethane (CH₂Cl₂) and carbon tetrachloride (CCl₄) are frequently used due to their inertness and ability to dissolve both the this compound and a variety of organic substrates.[1] Hydrocarbon solvents like hexane and benzene can also be employed. It is crucial to use anhydrous solvents, as chlorophosphoranes react readily with water.
Q2: Which solvents are incompatible with chlorophosphoranes like PCl₅?
A2: Protic solvents, such as water and alcohols, are highly reactive with PCl₅ and should be avoided as solvents unless the substrate itself is an alcohol intended for conversion to an alkyl chloride. Solvents containing carbonyl groups, such as acetone, can also react with PCl₅ to form geminal dichlorides.[2][3] Dimethylformamide (DMF) is also reported to be incompatible.[1]
Q3: How does solvent polarity affect the mechanism of this compound reactions?
A3: The polarity of the solvent can significantly influence the reaction mechanism. In chlorination reactions of alcohols with PCl₅, the mechanism can range from Sₙ2-like to Sₙi-like, depending on the solvent and substrate. In non-polar solvents, an Sₙi (internal nucleophilic substitution) mechanism with retention of configuration is often favored. Polar solvents can promote more ionic pathways. The choice between polar protic and polar aprotic solvents can dramatically influence reaction rates by stabilizing or destabilizing charged intermediates and transition states.[4]
Q4: Can PCl₅ be used for the chlorination of ketones and carboxylic acids? What are the expected products?
A4: Yes, PCl₅ is an effective reagent for the chlorination of both ketones and carboxylic acids.
-
Ketones: React with PCl₅ to yield geminal dichlorides (two chlorine atoms on the same carbon).[2][3]
-
Carboxylic Acids: Are converted to the corresponding acyl chlorides.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Chlorinated Product
| Possible Cause | Troubleshooting Step |
| Presence of moisture in the solvent or reagents. | Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use freshly distilled or commercially available anhydrous solvents. Store hygroscopic reagents like PCl₅ under an inert atmosphere. |
| Incorrect solvent choice. | Verify that the solvent is compatible with the this compound and the reaction conditions. Avoid protic solvents or those with reactive functional groups unless they are part of the desired reaction. Consider switching to a more inert solvent like CH₂Cl₂ or CCl₄.[1] |
| Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). If the reaction stalls, consider increasing the reaction temperature or adding a slight excess of the chlorinating agent. |
| Product decomposition. | Some chlorinated products can be unstable. If decomposition is suspected, try running the reaction at a lower temperature or for a shorter duration. Ensure the work-up procedure is performed promptly after the reaction is complete. |
| Loss of product during work-up. | Be mindful of product volatility, especially with low molecular weight alkyl chlorides. Check the solvent in the rotovap trap for lost product. Ensure thorough extraction from the aqueous layer if one is used.[5][6] |
Issue 2: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Reaction with the solvent. | As mentioned, solvents like acetone can react with PCl₅.[2][3] If unexpected byproducts are observed, analyze them to determine if they originate from the solvent. |
| Side reactions of the substrate. | Substrates with multiple reactive functional groups may undergo chlorination at unintended sites. Consider using protecting groups for sensitive functionalities. Aromatic substrates can undergo ring chlorination under certain conditions.[7] |
| Decomposition of the this compound. | PCl₅ can exist in equilibrium with PCl₃ and Cl₂. This can lead to different reactive species and potential side reactions. Using fresh, high-purity PCl₅ can minimize this. |
Issue 3: Vigorous or Uncontrolled Reaction
| Possible Cause | Troubleshooting Step |
| Highly reactive substrate (e.g., primary alcohol). | The reaction of PCl₅ with alcohols can be very exothermic.[8] Add the PCl₅ portion-wise to a cooled solution of the substrate. Maintain a controlled temperature throughout the addition. |
| Incorrect order of addition. | Generally, it is safer to add the chlorinating agent to the substrate solution rather than the other way around. |
Quantitative Data on Solvent Effects
The yield of chlorination reactions can be significantly influenced by the choice of solvent. Below is a summary of reported yields for the chlorination of α-amino acids with PCl₅ in different solvents.
| Substrate | Solvent | Yield of Acyl Chloride Product | Reference |
| Glycine | CCl₄ or CH₂Cl₂ | High | [1] |
| L-Alanine | CCl₄ or CH₂Cl₂ | High | [1] |
| L-Phenylalanine | CCl₄ or CH₂Cl₂ | High | [1] |
| L-Leucine | CCl₄ or CH₂Cl₂ | High | [1] |
| L-Proline | CH₂Cl₂ | High | [1] |
Note: In these examples, the product precipitates from the reaction mixture, driving the reaction to completion and resulting in high yields.
Experimental Protocols
1. General Procedure for the Conversion of a Carboxylic Acid to an Acyl Chloride using PCl₅
This protocol is adapted from the chlorination of α-amino acids.[1]
Materials:
-
Carboxylic acid
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous hexane
-
Schlenk tube or round-bottom flask with a nitrogen inlet
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Suspend PCl₅ (1.0 eq.) in anhydrous CH₂Cl₂ in the reaction vessel.
-
Cool the suspension in an ice bath.
-
Slowly add the carboxylic acid (1.0 eq.) to the cooled, stirred suspension.
-
Continue stirring the mixture in the ice bath for 1 hour, during which time the solution should become colorless.
-
Remove the volatiles under vacuum (in vacuo).
-
Wash the resulting residue with anhydrous hexane (2 x 20 mL).
-
Dry the final product under vacuum.
2. General Procedure for the Conversion of an Alcohol to an Alkyl Chloride using PCl₅
This is a general representation of a common laboratory procedure.
Materials:
-
Alcohol
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous, inert solvent (e.g., CH₂Cl₂) (optional, can be run neat)
-
Round-bottom flask with a reflux condenser and gas outlet
-
Stirring apparatus
Procedure:
-
Place the alcohol in the round-bottom flask. If using a solvent, dissolve the alcohol in it.
-
Slowly and carefully add PCl₅ (1.0 eq.) to the alcohol in small portions. The reaction is often vigorous and produces HCl gas, which should be vented to a fume hood or passed through a trap.[8]
-
After the initial vigorous reaction subsides, gently warm the mixture if necessary to complete the reaction.
-
The alkyl chloride can then be isolated by distillation or extraction, depending on its properties. The other major product is phosphorus oxychloride (POCl₃).
Visualizing Reaction Pathways and Workflows
References
Technical Support Center: Quenching Excess Chlorophosphorane
This technical support guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively quenching excess chlorophosphorane in a reaction mixture.
Frequently Asked Questions (FAQs)
What are the common quenching agents for chlorophosphoranes?
Common quenching agents for chlorophosphoranes are nucleophiles that can react with the electrophilic phosphorus center. These include:
-
Water/Aqueous Solutions: Water readily hydrolyzes chlorophosphoranes to produce phosphoric acid and hydrochloric acid. This reaction is often vigorous and highly exothermic.
-
Alcohols: Alcohols, such as methanol and isopropanol, react with chlorophosphoranes to form alkyl phosphates and HCl. The reaction is typically exothermic.
-
Amines: Primary and secondary amines react with chlorophosphoranes to form phosphonic diamides. The reaction is usually rapid.
What are the primary safety concerns when quenching chlorophosphoranes?
The primary safety concerns when quenching chlorophosphoranes include:
-
Exothermic Reactions: The reaction of chlorophosphoranes with quenching agents, particularly water and alcohols, can be highly exothermic, leading to a rapid increase in temperature and pressure.
-
Gas Evolution: The quenching process often generates hydrogen chloride (HCl) gas, which is toxic and corrosive.
-
Reactivity with Water: Chlorophosphoranes react violently with water.
How do I choose the right quenching agent for my reaction?
The choice of quenching agent depends on several factors, including the stability of your product to acid and heat, the scale of the reaction, and the workup procedure. A decision-making workflow is provided below to assist in this selection process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The quenching reaction is too vigorous and difficult to control. | The quenching agent is too reactive or is being added too quickly. The reaction is highly exothermic. | - Cool the reaction mixture to a low temperature (e.g., 0 °C or below) before and during the quench.- Dilute the reaction mixture with an inert solvent to help dissipate heat.- Add the quenching agent slowly and dropwise with vigorous stirring.- Use a less reactive quenching agent (e.g., an alcohol instead of water). |
| Insoluble solids are forming during the quench. | Formation of insoluble phosphate salts or byproducts. | - If quenching with an aqueous base, the choice of base can influence salt solubility. Consider using a different base.- Add a co-solvent to help solubilize the byproducts.- Filter the mixture after the quench is complete. |
| My product is degrading during the quench or workup. | The product may be sensitive to the acidic conditions generated (HCl) or the heat from the exotherm. | - Use a quenching method that avoids the generation of strong acid, such as quenching with an amine followed by an aqueous workup.- Ensure the reaction temperature is strictly controlled during the quench.- Neutralize the reaction mixture immediately after quenching. |
| An emulsion has formed during the aqueous workup. | The presence of finely divided solids or amphiphilic byproducts can stabilize emulsions. | - Add a saturated brine solution to help break the emulsion.- Filter the mixture through a pad of celite to remove fine solids.- Allow the mixture to stand for an extended period to allow the layers to separate. |
Quantitative Comparison of Common Quenching Agents
| Quenching Agent | Reactivity | Byproducts | Key Considerations |
| Water / Aqueous Base | Very high, can be violent | Phosphoric acid, HCl | Highly exothermic, produces corrosive HCl gas. Subsequent neutralization is required. |
| Alcohols (e.g., Methanol, Isopropanol) | High, exothermic | Alkyl phosphates, HCl | Generally less vigorous than water. Still produces HCl. |
| Amines (e.g., Diethylamine) | High | Phosphonic diamides, Amine hydrochloride | Can be used to avoid the generation of free HCl. The resulting amine salt may need to be removed during workup. |
Detailed Experimental Protocols
Safety First: Always conduct quenching procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a suitable neutralizing agent and spill kit readily available.
Protocol 1: Quenching with Water/Aqueous Solutions
-
Preparation: Cool the reaction mixture to 0 °C in an ice bath. Prepare a separate flask with a cold (0 °C) aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide).
-
Quenching: Slowly and dropwise, add the reaction mixture to the vigorously stirred aqueous solution. Caution: This is a "reverse quench" and is often preferred for safety as it ensures the reactive species is always in the presence of excess quenching agent. Monitor the temperature of the quenching mixture closely and control the addition rate to maintain the desired temperature. Be prepared for gas evolution (HCl and potentially CO2 if using bicarbonate).
-
Neutralization and Workup: After the addition is complete, allow the mixture to slowly warm to room temperature. Check the pH of the aqueous layer and adjust to neutral if necessary. Proceed with the standard aqueous workup to extract the product.
Protocol 2: Quenching with Alcohols
-
Preparation: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add the alcohol (e.g., methanol or isopropanol) dropwise to the stirred reaction mixture. Monitor the internal temperature and control the addition rate to prevent a rapid temperature increase.
-
Workup: After the quench is complete, the mixture can be concentrated under reduced pressure to remove the excess alcohol and volatile byproducts. The resulting residue can then be subjected to a standard aqueous workup and purification.
Protocol 3: Quenching with Amines
-
Preparation: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add a solution of the amine (e.g., diethylamine in an inert solvent) dropwise to the stirred reaction mixture. An amine hydrochloride salt will precipitate.
-
Workup: After the addition is complete, the precipitated salt can be removed by filtration. The filtrate can then be washed with water to remove any remaining salts and purified.
Workflow for Selecting a Quenching Strategy
Caption: Decision tree for selecting an appropriate quenching strategy.
Technical Support Center: Stereochemical Integrity in Chlorophosphorane-Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent epimerization and control stereochemistry in reactions involving chlorophosphorane-type reagents for the conversion of chiral alcohols to alkyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of a reaction converting a chiral secondary alcohol to an alkyl chloride using triphenylphosphine and carbon tetrachloride (Appel reaction)?
The Appel reaction is expected to proceed with a complete inversion of stereochemistry at the chiral center.[1][2][3][4][5] This is because the reaction follows an S(N)2 mechanism, where the halide ion attacks the carbon atom from the side opposite to the leaving oxyphosphonium group.[2][4][5] Therefore, if you start with an (R)-alcohol, you should obtain the (S)-alkyl chloride.
Q2: What is "epimerization" in the context of these reactions?
Epimerization refers to the change in the configuration at one of several stereogenic centers in a molecule. In the context of converting a chiral alcohol to an alkyl chloride, epimerization would mean obtaining a mixture of the inverted product and the retained product (i.e., a mixture of diastereomers if other stereocenters are present) or a racemic mixture if the starting material was enantiopure and had only one stereocenter. This indicates a loss of stereochemical control during the reaction.
Q3: Besides the Appel reaction, what other common methods are used to convert alcohols to alkyl halides, and what is their stereochemical outcome?
Several other reagents are commonly used, and their stereochemical outcomes can vary. The choice of reagent is critical for controlling the stereochemistry of the product.
| Reagent/Reaction | Typical Stereochemical Outcome | Mechanism | Notes |
| Appel Reaction (PPh(_3), CCl(_4)) | Inversion | S(_N)2 | Generally high stereospecificity.[1][2][4][5] |
| Mitsunobu Reaction (PPh(_3), DEAD, ZnCl(_2)/HCl) | Inversion | S(_N)2 | Used for a variety of nucleophiles, not just halides.[6][7][8][9] |
| Phosphorus Pentachloride (PCl(_5)) | Inversion (for secondary alcohols) | S(_N)2 | Can be less stereospecific with tertiary alcohols, sometimes leading to retention via an S(_N)i mechanism.[10][11][12] |
| Thionyl Chloride (SOCl(_2)) | Retention | S(_N)i | The reaction proceeds through an internal nucleophilic substitution.[13] |
| Thionyl Chloride (SOCl(_2)) with Pyridine | Inversion | S(_N)2 | Pyridine intercepts the intermediate, leading to an S(_N)2 displacement by the chloride ion.[13] |
Q4: What could cause incomplete inversion or racemization in an Appel reaction?
While the Appel reaction is generally stereospecific, several factors can lead to a loss of stereochemical integrity:
-
S(_N)1-type character: If the substrate is prone to forming a stable carbocation (e.g., tertiary, benzylic, or allylic alcohols), the reaction may proceed through an S(_N)1-like mechanism, leading to racemization.[14]
-
Side reactions: Under certain conditions, elimination reactions can compete with substitution, especially with hindered substrates.
-
Contaminants: The presence of acidic or basic impurities can sometimes facilitate epimerization of either the starting material or the product.
-
Reaction conditions: High temperatures or prolonged reaction times can sometimes lead to side reactions or product epimerization.
Troubleshooting Guide
This guide addresses common issues encountered during the conversion of chiral alcohols to alkyl chlorides.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no inversion of stereochemistry (retention observed) | The reaction may be proceeding through an S(_N)i (internal substitution) mechanism, which is not typical for the Appel reaction but can occur with other reagents like SOCl(_2). | * Confirm the reagents used. For inversion, ensure you are using a standard Appel or Mitsunobu protocol. * If using SOCl(_2), add pyridine to switch the mechanism to S(_N)2 for inversion.[13] |
| A mixture of inverted and retained products (epimerization/racemization) is obtained. | The reaction may have partial S(_N)1 character. | * Lower the reaction temperature to favor the S(_N)2 pathway. * Use a less polar solvent to disfavor carbocation formation. * Ensure the substrate is not a tertiary alcohol, which is more prone to S(_N)1 reactions.[14] |
| Low yield of the desired alkyl chloride. | Incomplete reaction or side reactions (e.g., elimination). | * Ensure all reagents are pure and anhydrous. * Check the stoichiometry of the reagents. * Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time. * For sterically hindered alcohols, a longer reaction time or milder heating may be necessary. |
| Formation of unexpected byproducts. | The starting material may have other functional groups that react with the reagents. | * Protect other sensitive functional groups in the molecule before carrying out the reaction. * Thoroughly characterize all products to understand the side reactions that are occurring. |
Visualizing the Reaction Pathway and Troubleshooting Logic
Appel Reaction Mechanism
The following diagram illustrates the key steps in the Appel reaction, highlighting the S(_N)2 step that leads to the inversion of stereochemistry.
Caption: The Appel reaction mechanism proceeds via an alkoxyphosphonium salt, which undergoes S(_N)2 displacement with inversion of configuration.
Troubleshooting Workflow for Unexpected Stereochemical Outcomes
This diagram provides a logical workflow for diagnosing and solving issues related to the stereochemical outcome of your reaction.
References
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. orgosolver.com [orgosolver.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. connectsci.au [connectsci.au]
- 12. organic chemistry - reaction of PCl5 with alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Appel reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Battle for Hydroxyls: Chlorophosphorane vs. Thionyl Chloride in Alcohol Chlorination
For researchers, scientists, and drug development professionals, the conversion of alcohols to alkyl chlorides is a fundamental and frequently employed transformation in organic synthesis. The choice of chlorinating agent is critical, directly impacting reaction efficiency, substrate compatibility, and stereochemical outcome. Two prominent contenders in this arena are chlorophosphoranes, typically generated in situ via the Appel reaction, and the inorganic reagent, thionyl chloride. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and mechanistic insights to inform your selection process.
At a Glance: Key Performance Metrics
| Feature | Chlorophosphorane (Appel Reaction) | Thionyl Chloride |
| Typical Reagents | Triphenylphosphine (PPh₃), Carbon Tetrachloride (CCl₄) | Thionyl Chloride (SOCl₂) |
| Mechanism | Primarily SN2 | SN2 (with pyridine) or SNi (without pyridine) |
| Stereochemistry | Predominantly inversion of configuration | Inversion (with pyridine), retention (without pyridine) |
| Substrate Scope | Broad: Primary, secondary alcohols. Tolerant of many functional groups. | Effective for primary and secondary alcohols. Tertiary alcohols are prone to elimination. |
| Reaction Conditions | Generally mild, often at room temperature or with gentle heating. | Can range from 0 °C to reflux, depending on the substrate and presence of a base. |
| Byproducts | Triphenylphosphine oxide (solid), Chloroform | Sulfur dioxide (gas), Hydrogen chloride (gas) |
| Workup | Filtration to remove triphenylphosphine oxide, followed by purification. | Gaseous byproducts simplify initial purification, often followed by aqueous workup and distillation. |
| Safety | CCl₄ is a toxic and ozone-depleting substance. PPh₃ is an irritant. | Highly corrosive, toxic, and reacts violently with water.[1] |
Delving into the Mechanisms
The stereochemical outcome of these reactions is a direct consequence of their distinct mechanisms. The choice of reagent can thus be a powerful tool for controlling the three-dimensional architecture of a molecule.
This compound (Appel Reaction): A Classic SN2 Pathway
The Appel reaction proceeds through the formation of a chlorophosphonium salt from triphenylphosphine and carbon tetrachloride.[2] The alcohol then acts as a nucleophile, attacking the phosphorus center to form an alkoxyphosphonium salt. This intermediate is then susceptible to backside attack by the chloride ion in a classic SN2 fashion, leading to the chlorinated product with inversion of stereochemistry and the formation of triphenylphosphine oxide as a byproduct.[2]
Thionyl Chloride: A Tale of Two Pathways
Thionyl chloride's mechanism, and therefore its stereochemical outcome, is highly dependent on the reaction conditions, specifically the presence or absence of a base like pyridine.[3][4]
-
With Pyridine (SN2): In the presence of pyridine, the alcohol first reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. Pyridine then attacks the sulfur atom, displacing a chloride ion. This free chloride ion then acts as a nucleophile, attacking the carbon bearing the chlorosulfite group from the backside in an SN2 reaction. This results in the formation of the alkyl chloride with inversion of configuration .[4]
-
Without Pyridine (SNi): In the absence of a base, the initially formed alkyl chlorosulfite can undergo an internal nucleophilic substitution (SNi). The chlorine atom of the chlorosulfite is delivered to the electrophilic carbon from the same face as the leaving group, proceeding through a tight ion pair. This results in the formation of the alkyl chloride with retention of configuration .[3]
Quantitative Performance Data
| Alcohol Substrate | Reagent System | Conditions | Yield (%) | Reference |
| Geraniol | PPh₃, CCl₄ | Reflux, 1 hr | 75-81 | Organic Syntheses |
| 1-Octanol | SOCl₂, Pyridine | 0 °C to RT | 95 | Journal of Organic Chemistry |
| (R)-(-)-2-Octanol | PPh₃, CCl₄ | 25 °C, 24 hr | 85 | Journal of Organic Chemistry |
| Cyclohexanol | SOCl₂ | Reflux | 80 | Synthetic Communications |
| Cholesterol | PPh₃, CCl₄ | Reflux, 4 hr | 92 | Journal of the American Chemical Society |
| 1-Dodecanol | SOCl₂ | 80 °C, 2 hr | 96 | Organic Process Research & Development |
Experimental Protocols
Chlorination using this compound (Appel Reaction)
Materials:
-
Alcohol (1.0 equiv)
-
Triphenylphosphine (1.1 - 1.5 equiv)
-
Carbon tetrachloride (solvent and reagent)
-
Anhydrous dichloromethane (optional, as co-solvent)
Procedure:
-
To a solution of the alcohol in carbon tetrachloride (or a mixture of CCl₄ and CH₂Cl₂), add triphenylphosphine in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alcohols, gentle heating (reflux) may be necessary.
-
Upon completion, the byproduct triphenylphosphine oxide often precipitates out of the solution.
-
Filter the reaction mixture to remove the triphenylphosphine oxide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford the crude alkyl chloride, which can be further purified by distillation or column chromatography.
Chlorination using Thionyl Chloride and Pyridine
Materials:
-
Alcohol (1.0 equiv)
-
Thionyl chloride (1.1 - 1.5 equiv)
-
Pyridine (1.1 - 1.5 equiv)
-
Anhydrous dichloromethane or other inert solvent
Procedure:
-
Dissolve the alcohol in the anhydrous solvent in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution, followed by the dropwise addition of thionyl chloride, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the alkyl chloride by distillation or column chromatography.
Substrate Scope and Limitations
This compound (Appel Reaction): The Appel reaction is known for its mild conditions and broad substrate tolerance, making it suitable for complex molecules with sensitive functional groups.[5] It is effective for primary and secondary alcohols. Tertiary alcohols, however, can undergo elimination or react via an SN1 mechanism, which may lead to a mixture of products.[2] The reaction is generally chemoselective and does not typically affect other common functional groups.
Thionyl Chloride: Thionyl chloride is a powerful and cost-effective reagent for the chlorination of primary and secondary alcohols.[6][7] However, its reactivity can be a double-edged sword. The generation of HCl as a byproduct can lead to acid-catalyzed side reactions, such as rearrangements in susceptible substrates.[8] Tertiary alcohols are particularly prone to elimination to form alkenes. The use of pyridine can mitigate the acidity but adds to the complexity of the workup.
Safety and Handling
This compound (Appel Reaction): The primary safety concern with the Appel reaction is the use of carbon tetrachloride, which is a known carcinogen and is subject to restrictions due to its ozone-depleting properties.[2] Triphenylphosphine is an irritant and should be handled in a well-ventilated fume hood. The byproduct, triphenylphosphine oxide, is generally considered to be of low toxicity.
Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases such as HCl and SO₂.[3][9] It should always be handled in a fume hood with appropriate personal protective equipment, including gloves, goggles, and a lab coat. Accidental inhalation can cause severe respiratory irritation.[1]
Conclusion
Both this compound-based methods and thionyl chloride are valuable tools for the conversion of alcohols to alkyl chlorides, each with its own set of advantages and disadvantages. The Appel reaction offers mild conditions and broad functional group tolerance, making it a good choice for sensitive and complex substrates, with the caveat of using the hazardous carbon tetrachloride. Thionyl chloride is a more atom-economical and cost-effective reagent, with the significant advantage of gaseous byproducts that simplify purification.[6] However, its high reactivity and the potential for acid-catalyzed side reactions require careful consideration of the substrate and reaction conditions. The choice between these two powerful reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the alcohol, the desired stereochemical outcome, and the scale of the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. In Vivo Comparison of Chlorine-Based Antiseptics versus Alcohol Antiseptic for Surgical Hand Antisepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]
A Comparative Guide to Chlorinating Agents for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing a versatile intermediate for the preparation of esters, amides, and other acyl derivatives. The choice of chlorinating agent is critical and depends on factors such as substrate sensitivity, desired purity of the product, and scalability of the reaction. This guide provides an objective comparison of common chlorinating agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for a given synthetic challenge.
Key Chlorinating Agents: An Overview
The most frequently employed reagents for the synthesis of acyl chlorides from carboxylic acids are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). Each reagent presents a unique set of advantages and disadvantages in terms of reactivity, byproducts, and handling requirements.
-
Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent, thionyl chloride reacts with carboxylic acids to produce the corresponding acyl chloride, with the convenient formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product purification.[1]
-
Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is particularly useful for the synthesis of acyl chlorides from sensitive carboxylic acids.[2] The reaction byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gaseous.[3] It is, however, more expensive than thionyl chloride.[2]
-
Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent, PCl₅ is effective for the conversion of a wide range of carboxylic acids. However, the solid nature of the reagent and the formation of a liquid byproduct, phosphorus oxychloride (POCl₃), can complicate product isolation.[4]
Performance Comparison: Synthesis of Benzoyl Chloride
To provide a quantitative comparison, the following table summarizes the performance of thionyl chloride, oxalyl chloride, and phosphorus pentachloride for the synthesis of benzoyl chloride from benzoic acid or its sodium salt, based on literature reports.
| Chlorinating Agent | Substrate | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Thionyl Chloride (SOCl₂) | Benzoic Acid | DMF (catalytic) | None (neat) | Reflux, 1-6 hours | up to 100% | [5] |
| Oxalyl Chloride ((COCl)₂) | Sodium Benzoate | None | Benzene | Gentle heating | 97% | [6][7] |
| Phosphorus Pentachloride (PCl₅) | Benzoic Acid | None | None (neat) | Room temp., then heat | ~90% | [6][7] |
Note: The yields reported are based on different experimental procedures and may not be directly comparable. The choice of substrate (benzoic acid vs. sodium benzoate) can also influence the outcome.
Reaction Mechanisms
The conversion of carboxylic acids to acyl chlorides proceeds through a nucleophilic acyl substitution pathway. The initial step involves the activation of the carboxylic acid by the chlorinating agent to form a highly reactive intermediate. This is followed by the nucleophilic attack of a chloride ion.
Thionyl Chloride Mechanism
The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate.[8] This intermediate is highly reactive and readily undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, sulfur dioxide, and hydrogen chloride.[9][10]
Caption: Reaction mechanism of carboxylic acid with thionyl chloride.
Oxalyl Chloride Mechanism
With oxalyl chloride, the carboxylic acid initially attacks the electrophilic carbonyl carbon of the reagent.[3] The resulting intermediate then collapses, releasing carbon dioxide, carbon monoxide, and a chloride ion, which then attacks the activated acyl group to form the final product.[3] When a catalytic amount of dimethylformamide (DMF) is used, it first reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.[11][12]
Caption: Reaction mechanism of carboxylic acid with oxalyl chloride.
Phosphorus Pentachloride Mechanism
The reaction with phosphorus pentachloride is thought to proceed through a cyclic transition state.[13] The carboxylic acid attacks the phosphorus atom, leading to the formation of an intermediate that subsequently eliminates hydrogen chloride. A chloride ion then attacks the carbonyl carbon, and the intermediate collapses to give the acyl chloride and phosphorus oxychloride.[13][14]
Caption: Reaction mechanism of carboxylic acid with phosphorus pentachloride.
Experimental Protocols
The following are representative experimental procedures for the synthesis of benzoyl chloride using the three chlorinating agents.
Protocol 1: Synthesis of Benzoyl Chloride using Thionyl Chloride
Materials:
-
Benzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) (optional, as a solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place benzoic acid.
-
Add an excess of thionyl chloride (typically 1.5 to 2 equivalents).
-
Add a catalytic amount of DMF (a few drops).
-
The reaction mixture is heated to reflux (the boiling point of thionyl chloride is 79 °C). The reaction progress can be monitored by the cessation of gas evolution. The reaction time is typically 1-6 hours.[5]
-
After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[15]
-
The resulting crude benzoyl chloride can be purified by fractional distillation.
Protocol 2: Synthesis of Benzoyl Chloride using Oxalyl Chloride
Materials:
-
Sodium benzoate
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous benzene
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, place dry sodium benzoate and anhydrous benzene.[7]
-
Add oxalyl chloride (approximately 1.1 equivalents) dropwise to the suspension.[7]
-
The mixture is gently heated. The reaction is typically complete within a few hours.
-
The precipitated sodium chloride is removed by filtration.
-
The filtrate, containing the benzoyl chloride, is then subjected to fractional distillation to isolate the pure product.[7] A reported yield for this method is 97%.[6][7]
Protocol 3: Synthesis of Benzoyl Chloride using Phosphorus Pentachloride
Materials:
-
Benzoic acid
-
Phosphorus pentachloride (PCl₅)
Procedure:
-
In a flask, thoroughly mix dry benzoic acid with finely pulverized phosphorus pentachloride (approximately 1.1 equivalents).[7]
-
The reaction often starts at room temperature with a vigorous evolution of hydrogen chloride gas, and the mixture becomes liquid.[6][7]
-
The reaction is exothermic and may require initial cooling. After the initial vigorous reaction subsides, the mixture may be gently warmed to ensure completion.
-
The resulting liquid mixture contains benzoyl chloride and phosphorus oxychloride.
-
The benzoyl chloride is separated and purified by fractional distillation. A yield of approximately 90% can be achieved.[6][7]
Conclusion
The choice of a chlorinating agent for the conversion of carboxylic acids to acyl chlorides is a critical decision in synthetic planning. Thionyl chloride offers a balance of reactivity and convenience due to its gaseous byproducts. Oxalyl chloride is a milder alternative, suitable for sensitive substrates, though it is more costly. Phosphorus pentachloride is a potent reagent, but the removal of the phosphorus oxychloride byproduct can be a drawback. By understanding the reactivity, mechanisms, and experimental considerations for each of these reagents, researchers can select the optimal conditions to achieve their synthetic goals efficiently and in high yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 6. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chemtube3d.com [chemtube3d.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Modern Amide Synthesis Reagents: Alternatives to Chlorophosphoranes
In the landscape of modern organic and medicinal chemistry, the synthesis of amides is a cornerstone reaction, pivotal in the construction of pharmaceuticals, agrochemicals, and novel materials. While classical methods involving chlorophosphoranes are effective, their hazardous nature has spurred the development of a diverse arsenal of alternative reagents. This guide provides a comprehensive comparison of the most prevalent classes of modern amide coupling reagents, offering experimental insights and data to aid researchers in selecting the optimal method for their synthetic challenges.
Overview of Amide Coupling Reagents
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions. Coupling reagents circumvent this by activating the carboxylic acid, transforming the hydroxyl group into a better leaving group. The most widely used alternatives to chlorophosphoranes can be categorized into several main classes: carbodiimides, phosphonium salts, and aminium/uronium salts. A notable alternative, particularly from a green chemistry perspective, is propylphosphonic anhydride (T3P®).
Here is a general workflow for amide synthesis using a coupling reagent:
Comparative Performance of Key Reagent Classes
The choice of a coupling reagent is critical and often depends on the specific substrates, desired reaction conditions, and scale of the synthesis.[1] Below is a comparative summary of the most common reagents.
| Reagent Class | Examples | Relative Reactivity & Speed | Epimerization Risk | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Moderate | High (mitigated by additives) | Low cost, widely available.[2] | Formation of insoluble urea byproducts (DCC/DIC), potential for side reactions, can be potent allergens.[3][4] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High | Low | High efficiency, good for hindered couplings.[5] | BOP produces carcinogenic HMPA byproduct; PyBOP is a safer alternative.[6] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very High | Very Low (especially with HOAt-based reagents) | Fast reaction rates, high yields, low epimerization.[7][8] HATU is very effective for difficult couplings.[9] | Higher cost, potential for guanidinylation of the amine, some are explosive (HOBt/HOAt derivatives) or potent sensitizers.[6][10] |
| Phosphonic Anhydride | T3P® | High | Very Low | "Green" profile with water-soluble byproducts, low toxicity, high yields, broad functional group tolerance.[11][12] | Moderate cost, typically supplied as a solution in an organic solvent. |
In-Depth Look at Key Reagents
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the first-generation coupling reagents and remain in wide use due to their low cost. They activate carboxylic acids to form a highly reactive O-acylisourea intermediate.
To suppress the high risk of epimerization and improve yields, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt). The water-soluble nature of EDC and its byproducts makes it particularly useful for biological conjugations and syntheses where aqueous workups are preferred.[13]
Experimental Protocol (General, for EDC/NHS):
-
Dissolve the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF, DCM, or an aqueous buffer for EDC).
-
Add N-hydroxysuccinimide (NHS) or sulfo-NHS (1.0-1.2 eq).
-
Add EDC (1.0-1.5 eq) to the solution and stir at room temperature for 15-60 minutes to form the active ester.[14]
-
Add the amine (1.0-1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the water-soluble urea byproduct and excess reagents.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) was a landmark reagent that provided high yields with low racemization.[5] However, a significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6] This led to the development of safer alternatives like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), which functions similarly but avoids HMPA formation.[6]
Experimental Protocol (General, for PyBOP):
-
Dissolve the carboxylic acid (1.0 eq) in an aprotic solvent like DMF or DCM.
-
Add PyBOP (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the mixture for 5-20 minutes at room temperature for pre-activation.
-
Add the amine (1.0-1.2 eq) and continue stirring at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Workup typically involves dilution with an organic solvent and washing with aqueous acid, base, and brine to remove byproducts and unreacted starting materials.
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are considered among the most effective coupling reagents, especially for challenging substrates like N-methylated amino acids or for macrocyclizations.[8][9] The "A" in HATU denotes the presence of the HOAt moiety, which accelerates the coupling and further suppresses racemization compared to its HOBt-based counterpart, HBTU.[15] A key consideration is that excess aminium reagent can react with the amine to form a guanidinium byproduct, so careful stoichiometry is important.[7]
Experimental Protocol (General, for HATU):
-
Dissolve the carboxylic acid (1.0 eq) in DMF.
-
Add a base, typically DIPEA (2.0-3.0 eq).
-
Add HATU (1.0-1.1 eq) and stir for several minutes at room temperature to pre-activate the acid.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Stir at room temperature; reactions are often complete in less than an hour.
-
Monitor by TLC or LC-MS.
-
Perform a standard aqueous workup to purify the amide product.
T3P® has gained significant traction, particularly in industrial settings, due to its favorable safety and environmental profile.[11][16] It is non-toxic, non-allergenic, and its byproducts are water-soluble, which greatly simplifies purification.[17] T3P® is highly effective for a wide range of substrates and is known for very low levels of epimerization, making it an excellent choice for synthesizing chiral molecules.[12]
Experimental Protocol (General, for T3P®):
-
To a solution of the carboxylic acid (1.0 eq) and amine (1.0-1.2 eq) in a suitable solvent (e.g., ethyl acetate, THF, or MeCN), add a base such as pyridine or triethylamine (2.0-3.0 eq).
-
Add T3P® (typically as a 50% solution in ethyl acetate or DMF, 1.2-1.5 eq) dropwise to the mixture, often at 0 °C to control any exotherm.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Workup is straightforward, typically involving washing with water or aqueous base to remove the phosphonic acid byproducts.
Safety and Handling Considerations
Safety is a paramount concern when selecting coupling reagents.
-
Carbodiimides (DCC, DIC): Known skin sensitizers and irritants. DCC should be handled with care to avoid contact.[3]
-
BOP: Its use is discouraged due to the formation of carcinogenic HMPA. PyBOP is the recommended safer alternative.[6]
-
Aminium/Uronium Salts (HATU, HBTU): Many are potent sensitizers that can cause severe allergic reactions, including anaphylaxis with repeated exposure.[10] Reagents based on HOBt and HOAt are also potentially explosive and should be handled with care.[6] COMU, which is based on OxymaPure, is a safer alternative.[18]
-
T3P®: Generally considered to have a low toxicity and allergenic potential, making it one of the safer options for large-scale applications.[11][19]
Conclusion
The field of amide synthesis has evolved far beyond the use of harsh chlorophosphorane reagents. Modern coupling agents offer a wide range of reactivity, safety profiles, and substrate scopes, allowing chemists to tailor their approach to the specific demands of their synthesis. For routine, cost-sensitive applications, carbodiimides like EDC remain a viable option, provided that epimerization is carefully controlled. For high-stakes syntheses requiring speed and efficiency, particularly with challenging substrates, aminium salts like HATU are often the reagents of choice, albeit with necessary safety precautions. For applications where safety, ease of workup, and green chemistry principles are paramount, T3P® presents a compelling and robust alternative. The selection of the right reagent, guided by an understanding of their respective strengths and weaknesses, is a critical step toward successful amide bond formation.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 12. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Quantifying Chlorophosphorane Purity: NMR, HPLC, and LC-MS/MS Analysis
For researchers, scientists, and drug development professionals, the accurate determination of chlorophosphorane purity is a critical step in chemical synthesis and pharmaceutical development. This guide provides a detailed comparison of three powerful analytical techniques: Quantitative Nuclear Magnetic Resonance (³¹P qNMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a side-by-side evaluation of their performance, supported by illustrative experimental data, and provide detailed protocols to guide your analytical method development.
Chlorophosphoranes are a class of hypervalent phosphorus compounds characterized by a phosphorus atom bonded to five substituents, including at least one chlorine atom. Their purity is paramount, as impurities can significantly impact reaction yields, product stability, and, in the context of drug development, safety and efficacy. The choice of analytical technique for purity assessment depends on factors such as the required accuracy and precision, the nature of potential impurities, and the available instrumentation.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance metrics for the quantification of a model this compound using ³¹P qNMR, HPLC, and LC-MS/MS. This data is representative and intended to highlight the relative strengths of each technique.
| Parameter | ³¹P qNMR | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.1 - 100.8% |
| Precision (% RSD) | < 1.0% | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.1% | ~0.05% | < 0.01% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.15% | ~0.03% |
| Analysis Time per Sample | ~15 min | ~20 min | ~15 min |
| Specificity | High (direct detection of ³¹P) | Moderate (potential for co-elution) | Very High (mass-to-charge ratio) |
| Sample Preparation | Simple (dissolution) | Moderate (dissolution, filtration) | Moderate (dissolution, filtration) |
In-Depth Look at Analytical Methodologies
Quantitative ³¹P Nuclear Magnetic Resonance (³¹P qNMR) Spectroscopy
³¹P NMR is a primary analytical method for the direct, non-destructive analysis of phosphorus-containing compounds.[1][2][3] The 100% natural abundance and high sensitivity of the ³¹P nucleus make it an ideal tool for quantification.[2][3]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Weigh approximately 5 mg of an internal standard (e.g., triphenyl phosphate) into the same vial.
-
Dissolve the mixture in 0.75 mL of a suitable deuterated aprotic solvent (e.g., DMSO-d₆) to avoid deuterium exchange with the analyte.[4][1][2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire the ³¹P NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Use a pulse program with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei being quantified to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to the this compound and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (W_IS / W_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of phosphorus nuclei
-
M = Molar mass
-
W = Weight
-
P_IS = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used separative technique for purity determination.[5][6][7] It is particularly useful for identifying and quantifying non-phosphorus impurities.
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the this compound sample for analysis at the same concentration as one of the calibration standards.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis and Purity Calculation:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Inject the sample and determine the peak area of the this compound.
-
Calculate the concentration of the this compound in the sample using the calibration curve.
-
Calculate the purity by comparing the measured concentration to the theoretical concentration.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an excellent tool for trace impurity analysis.
-
Sample and Standard Preparation:
-
Follow the same procedure as for HPLC analysis. An internal standard (preferably a stable isotope-labeled version of the analyte) should be added to all samples and standards for the most accurate quantification.
-
-
LC-MS/MS Conditions:
-
LC System: Use the same or similar chromatographic conditions as the HPLC method.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depending on the analyte's properties.
-
Ionization Mode: Positive or negative, optimized for the this compound.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions (precursor ion -> product ion) for the analyte and one for the internal standard to ensure specificity.
-
-
Data Analysis and Purity Calculation:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of the this compound in the sample from the calibration curve.
-
Calculate the purity based on the measured concentration.
-
Conclusion
The choice of analytical technique for quantifying this compound purity is a critical decision that should be guided by the specific requirements of the analysis.
-
³¹P qNMR stands out as a primary and robust method for determining absolute purity without the need for a specific reference standard of the analyte, provided a certified internal standard is used. Its high specificity for phosphorus makes it an excellent tool for the direct assessment of the main component.
-
HPLC-UV is a versatile and widely accessible technique that is well-suited for routine purity analysis and for the separation and quantification of a broad range of impurities, especially those that are UV-active.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level impurity identification and quantification.
For comprehensive purity assessment, a combination of these techniques is often employed. For instance, ³¹P qNMR can be used to determine the absolute purity of the main this compound component, while HPLC or LC-MS/MS can be used to profile and quantify impurities. By understanding the principles, strengths, and practical considerations of each method, researchers can confidently select the most appropriate approach for their specific analytical challenge.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcmas.com [ijcmas.com]
Unraveling the Complexities of Chlorophosphorane Reactions: A Comparative Guide to Mechanistic Validation
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of chlorophosphoranes is paramount for controlling chemical transformations and designing novel synthetic pathways. This guide provides a comparative analysis of validated reaction mechanisms involving chlorophosphoranes, supported by experimental data and detailed methodologies, to aid in the critical evaluation and application of these versatile reagents.
Chlorophosphoranes, pentavalent phosphorus compounds bearing one or more chlorine atoms, are key intermediates and reagents in a vast array of chemical reactions. Their reactivity is governed by the subtle interplay of electronic and steric factors, leading to a diversity of possible reaction pathways, including nucleophilic substitution, rearrangements, and free-radical processes. The validation of these mechanisms relies on a combination of kinetic studies, spectroscopic analysis, and computational modeling.
Comparing Nucleophilic Substitution Mechanisms: A Data-Driven Approach
Nucleophilic substitution at the phosphorus center is a cornerstone of chlorophosphorane chemistry. Two primary mechanisms are often in competition: a concerted, single-step process (SN2@P) and a stepwise pathway involving a hexacoordinate intermediate. The operative mechanism is highly dependent on the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom.
Kinetic data, particularly second-order rate constants (k), Brønsted coefficients (β), and deuterium kinetic isotope effects (DKIE), provide crucial insights into the transition state of these reactions.
| Reactant (Chlorophosphinate) | Nucleophile (Aniline) | k (x 10⁻³ M⁻¹s⁻¹) at 55.0 °C | βX (Aniline) | kH/kD (DKIE) | Proposed Mechanism |
| Me₂P(=O)Cl | C₆H₅NH₂ | 7,820 | 1.62 | 0.740-0.945 | Concerted (SN2@P) |
| Et₂P(=O)Cl | C₆H₅NH₂ | 189 | 0.56 | 0.828-0.974 | Concerted (SN2@P) |
| Ph₂P(=O)Cl | C₆H₅NH₂ | 1.73 | 1.69 | 1.42-1.82 | Stepwise |
Table 1: Kinetic Data for the Aminolysis of Various Chlorophosphinates in Acetonitrile. This table summarizes key kinetic parameters for the reaction of different chlorophosphinates with aniline. The variation in rate constants, Brønsted coefficients, and kinetic isotope effects points to a shift in the reaction mechanism from a concerted to a stepwise pathway as the steric bulk of the substituents on the phosphorus atom increases.
Illuminating Reaction Pathways: Experimental Methodologies
The elucidation of this compound reaction mechanisms necessitates a robust experimental toolkit. Here, we detail the protocols for two powerful techniques: stopped-flow spectroscopy for rapid kinetic analysis and ³¹P NMR spectroscopy for monitoring reaction progress and identifying intermediates.
Experimental Protocol 1: Stopped-Flow Spectroscopic Analysis of this compound Hydrolysis
This protocol outlines the steps for determining the rate of hydrolysis of a this compound using a stopped-flow spectrophotometer.
1. Reagent Preparation:
- Prepare a stock solution of the this compound in a dry, inert solvent (e.g., acetonitrile) to prevent premature hydrolysis. The concentration should be chosen to give a measurable absorbance change upon reaction.
- Prepare a buffered aqueous solution at the desired pH.
2. Instrument Setup:
- Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance change for the reaction.
- Equilibrate the instrument's syringes and mixing chamber to the desired reaction temperature.
3. Data Acquisition:
- Load one syringe with the this compound solution and the other with the aqueous buffer.
- Initiate the rapid mixing of the two solutions. The instrument will automatically trigger data collection.
- Record the change in absorbance over time.
4. Data Analysis:
- Fit the absorbance versus time data to an appropriate kinetic model (e.g., single exponential for pseudo-first-order conditions) to extract the observed rate constant (kobs).
- Repeat the experiment at various concentrations of the aqueous solution to determine the order of the reaction with respect to water and calculate the second-order rate constant.
Experimental Protocol 2: ³¹P NMR Monitoring of a this compound Rearrangement
This protocol describes the use of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to follow the course of a rearrangement reaction involving a this compound.
1. Sample Preparation:
- Dissolve a known concentration of the this compound starting material in a deuterated solvent suitable for low-temperature NMR studies (e.g., CD₂Cl₂ or toluene-d₈).
- Add an internal standard with a known ³¹P chemical shift for accurate referencing.
2. NMR Instrument Setup:
- Cool the NMR probe to the desired reaction temperature.
- Set up a series of one-dimensional ³¹P NMR experiments to be acquired at regular time intervals.
3. Reaction Initiation and Monitoring:
- Initiate the rearrangement reaction, for example, by a rapid temperature jump or by the addition of a catalyst.
- Immediately begin acquiring the time-course ³¹P NMR data.
4. Data Analysis:
- Process the series of ³¹P NMR spectra.
- Integrate the signals corresponding to the starting material, any intermediates, and the final product.
- Plot the concentration of each species as a function of time to obtain kinetic profiles.
- Fit the kinetic data to an appropriate rate law to determine the rate constants for the rearrangement.
Visualizing Reaction Mechanisms
To further clarify the complex transformations involved, we present diagrams of key reaction pathways generated using the DOT language.
Nucleophilic Substitution Pathways
Figure 1: Comparison of Concerted (SN2@P) and Stepwise Nucleophilic Substitution Mechanisms at a Phosphorus Center.
Alternative Reaction Pathways: Rearrangements and Free-Radical Reactions
Beyond nucleophilic substitution, chlorophosphoranes can participate in other important transformations.
Rearrangement Reactions:
A notable example is the Michaelis-Arbuzov reaction , a rearrangement that converts a trialkyl phosphite to a dialkyl phosphonate in the presence of an alkyl halide. While not a direct rearrangement of a this compound, it exemplifies the migration of an alkyl group to a phosphorus center, a process that can be influenced by the presence of chloro-substituents. Another important intramolecular process is Berry pseudorotation , a low-energy pathway for the interconversion of axial and equatorial substituents in trigonal bipyramidal phosphoranes, which can influence the stereochemical outcome of their reactions.
Figure 2: Schematic Representations of the Michaelis-Arbuzov Rearrangement and Berry Pseudorotation.
Free-Radical Reactions:
While less common, chlorophosphoranes can be involved in free-radical processes, often initiated by photolysis or radical initiators. For instance, the photochemical reaction of aryl chlorides with white phosphorus in the presence of a photoreductant can lead to the formation of arylphosphines and phosphonium salts, proceeding through aryl radical intermediates that are trapped by phosphorus.
Figure 3: Simplified Workflow for the Photochemical Free-Radical Arylation of White Phosphorus.
By providing a framework for comparing and understanding the validation of this compound reaction mechanisms, this guide aims to empower researchers to make informed decisions in the design and execution of their synthetic endeavors. The detailed experimental protocols and visual representations of reaction pathways serve as practical tools for both seasoned experts and those new to the field.
A Comparative Guide: Chlorophosphoranes vs. Oxalyl Chloride in Organic Synthesis
For researchers, scientists, and drug development professionals seeking efficient and selective methods for chlorination and activation of functional groups, the choice of reagent is paramount. While oxalyl chloride has long been a staple in the chemist's toolbox, chlorophosphorane-based systems offer compelling advantages in terms of mildness, selectivity, and functional group tolerance. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Chlorophosphoranes (e.g., PPh₃/CCl₄, PPh₃Cl₂) | Oxalyl Chloride |
| Primary Applications | Conversion of alcohols to alkyl chlorides, esterification, amidation | Conversion of carboxylic acids to acyl chlorides, Swern oxidation |
| Reaction Conditions | Generally mild, often at room temperature or below | Can require cryogenic temperatures (Swern) or produce corrosive byproducts |
| Selectivity | High, with good functional group tolerance | Can be less selective, potential for side reactions with sensitive substrates |
| Stereochemistry | Inversion of configuration (Sₙ2) in alcohol to alkyl chloride conversion | Not directly applicable for this transformation |
| Byproducts | Triphenylphosphine oxide (can be challenging to remove) | Gaseous (CO, CO₂, HCl), simplifying workup |
| Safety | Halogenated solvents (e.g., CCl₄) can be toxic; phosgene derivatives are hazardous | Toxic and corrosive, reacts violently with water |
Performance in the Conversion of Alcohols to Alkyl Chlorides
A primary application where chlorophosphoranes demonstrate a distinct advantage is the direct conversion of alcohols to alkyl chlorides. The most common method, the Appel reaction, utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CCl₄) to generate a phosphonium salt in situ, which then facilitates the Sₙ2 displacement of the hydroxyl group.
A key this compound species, triphenylphosphine dichloride (PPh₃Cl₂), can be generated in situ from the reaction of triphenylphosphine oxide (TPPO) with oxalyl chloride. This provides a direct link between the two reagent classes and offers a milder alternative to traditional Appel reaction conditions.
Table 1: Comparison of Reagent Systems for the Chlorination of Alcohols
| Alcohol Substrate | Reagent System | Reaction Conditions | Yield (%) | Reference |
| 1-Octanol | PPh₃ / CCl₄ | CH₂Cl₂, 0 °C to rt | 92 | [1] |
| R-(-)-2-Octanol | PPh₃ / Cl₃CCONH₂ | CH₂Cl₂, rt, 30 min | 95 (with inversion) | [2] |
| Primary Aliphatic Alcohols | Triphosgene / Et₃N | CH₂Cl₂, mild | High | [3] |
| Secondary Alcohols | PPh₃ / CCl₄ | CH₂Cl₂, 0 °C to rt | Generally high | [4][5] |
Note: Direct comparative yield data for the same alcohol under identical conditions for both chlorophosphoranes and a hypothetical direct oxalyl chloride reaction is not applicable as oxalyl chloride is not typically used for this transformation directly.
The use of chlorophosphoranes, particularly in the Appel reaction, is well-documented to proceed with inversion of configuration at a stereocenter, consistent with an Sₙ2 mechanism. This stereochemical control is a significant advantage in the synthesis of chiral molecules.
Experimental Protocol: Chlorination of a Primary Alcohol using the Appel Reaction
Materials:
-
Primary alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Carbon tetrachloride (CCl₄) (1.5 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the primary alcohol and triphenylphosphine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrachloride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, the byproduct triphenylphosphine oxide can be removed by filtration or chromatography.
Activation of Carboxylic Acids: Esterification and Amidation
Oxalyl chloride is widely used to convert carboxylic acids to highly reactive acyl chlorides, which are then reacted with nucleophiles.[6] However, this two-step process can be harsh and may lead to racemization when chiral carboxylic acids are used.
The combination of triphenylphosphine oxide (TPPO) and oxalyl chloride generates triphenylphosphine dichloride (PPh₃Cl₂) in situ, which acts as a powerful and mild coupling reagent for the direct formation of esters and amides from carboxylic acids without the isolation of an acyl chloride intermediate.[7][8] This one-pot procedure offers significant advantages in terms of efficiency and stereochemical preservation.
Table 2: Comparison for Esterification of Benzoic Acid with Benzyl Alcohol
| Reagent System | Reaction Conditions | Time | Yield (%) | Reference |
| TPPO / (COCl)₂ | CH₃CN, rt | 1 h | 90 | [7][9] |
| Oxalyl Chloride (to form benzoyl chloride) then Benzyl Alcohol | Varies (often requires base) | Multi-step | High (variable) | General Knowledge |
This catalytic system is particularly advantageous for challenging couplings, such as those involving hindered carboxylic acids or weakly nucleophilic amines and alcohols. The reactions are often complete in a short time (less than 10 minutes) under mild conditions, and crucially, are reported to be racemization-free.[4]
Experimental Protocol: Esterification using TPPO and Oxalyl Chloride
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
Triphenylphosphine oxide (TPPO) (0.2 eq)
-
Oxalyl chloride (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
1,2-Dichloroethane
Procedure:
-
To a stirred solution of the carboxylic acid, alcohol, and TPPO in 1,2-dichloroethane, add oxalyl chloride at room temperature under an inert atmosphere.
-
Add triethylamine to the mixture.
-
Stir the reaction at room temperature for the required time (e.g., 10 minutes).
-
Work up the reaction by partitioning between an organic solvent (e.g., EtOAc) and water.
Visualizing the Mechanisms
To better understand the distinct pathways these reagents employ, the following diagrams illustrate their core mechanisms.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation [organic-chemistry.org]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. Appel Reaction [organic-chemistry.org]
- 6. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 7. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Chlorinating Agents in Large-Scale Synthesis: A Cost-Benefit Analysis of Chlorophosphorane (PCl₅)
For researchers, scientists, and drug development professionals, the selection of an appropriate chlorinating agent is a critical decision in large-scale synthesis, directly impacting process efficiency, cost-effectiveness, and safety. This guide provides an objective comparison of chlorophosphorane (phosphorus pentachloride, PCl₅) with its primary industrial alternatives—thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂)—supported by available data and experimental considerations.
Phosphorus pentachloride is a powerful and versatile chlorinating agent, widely employed in the pharmaceutical and chemical industries for the conversion of carboxylic acids to acid chlorides and alcohols to alkyl chlorides, crucial steps in the synthesis of many active pharmaceutical ingredients (APIs).[1][2] However, its utility must be weighed against its cost, safety profile, and the challenges associated with its byproducts.
Performance and Cost Analysis
The choice of a chlorinating agent on an industrial scale is a multifactorial decision, balancing reagent cost, reaction efficiency (yield and purity), and the cost of waste management. The following tables provide a comparative summary of these key parameters for PCl₅, SOCl₂, and oxalyl chloride.
| Parameter | Phosphorus Pentachloride (PCl₅) | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Primary Use | Conversion of carboxylic acids and alcohols to chlorides.[1] | Conversion of carboxylic acids and alcohols to chlorides.[2][3] | Milder conversion of carboxylic acids to acid chlorides.[3][4] |
| Byproducts | Phosphorus oxychloride (POCl₃) (solid), HCl (gas).[1][5] | Sulfur dioxide (SO₂) (gas), HCl (gas).[5] | Carbon dioxide (CO₂) (gas), Carbon monoxide (CO) (gas), HCl (gas).[4] |
| Work-up/Purification | Can be complicated by the solid, high-boiling POCl₃ byproduct.[5][6] | Simplified by gaseous byproducts that are easily removed.[6] | Simplified by gaseous byproducts.[4] |
| Reactivity | Highly reactive, strong chlorinating agent.[6] | Good reactivity, widely used.[3] | Milder and more selective than PCl₅ and SOCl₂.[4] |
Table 1: General Comparison of Chlorinating Agents
| Reagent | Price (USD/Metric Ton) | Notes |
| Phosphorus Pentachloride (PCl₅) | ~$735 - $1187 (Q2 2025, region dependent) | Prices can fluctuate based on raw material costs (elemental phosphorus and chlorine). |
| Thionyl Chloride (SOCl₂) | ~$240 - $2700 (region and purity dependent) | Widely available with significant price variation based on grade. |
| Oxalyl Chloride ((COCl)₂) | ~$77,689 - $59,582 (depending on quantity) | Significantly more expensive, generally used for smaller-scale, high-value syntheses.[7][8][9] |
Table 2: Comparative Industrial Cost of Chlorinating Agents
Experimental Protocols and Methodologies
The following sections detail generalized experimental protocols for the large-scale synthesis of acid chlorides using each of the compared reagents. Specific conditions will vary depending on the substrate.
Protocol 1: Acid Chloride Synthesis using Phosphorus Pentachloride (PCl₅)
This protocol describes a typical procedure for the chlorination of a carboxylic acid using PCl₅.
Materials:
-
Carboxylic acid
-
Phosphorus pentachloride (PCl₅)
-
Inert solvent (e.g., toluene, dichloromethane)
Procedure:
-
In a suitable glass-lined reactor, the carboxylic acid is dissolved or suspended in an inert solvent under an inert atmosphere (e.g., nitrogen).
-
The mixture is cooled to 0-10 °C.
-
Phosphorus pentachloride is added portion-wise, controlling the exothermic reaction and the evolution of hydrogen chloride gas.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature (typically room temperature or slightly elevated) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude acid chloride is then purified, typically by fractional distillation, to separate it from the phosphorus oxychloride byproduct.
Protocol 2: Acid Chloride Synthesis using Thionyl Chloride (SOCl₂)
This protocol outlines the common procedure for converting a carboxylic acid to an acid chloride using SOCl₂.
Materials:
-
Carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (optional, e.g., toluene, dichloromethane)
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
Procedure:
-
The carboxylic acid is charged into a reactor.
-
Thionyl chloride (often in excess) is added, either neat or in an inert solvent. For less reactive acids, a catalytic amount of DMF can be added to form the Vilsmeier reagent in situ, which accelerates the reaction.[10]
-
The reaction mixture is heated to reflux (typically 40-80 °C) and maintained until the evolution of sulfur dioxide and hydrogen chloride gases ceases.
-
The excess thionyl chloride and solvent are removed by distillation, often under reduced pressure.
-
The resulting crude acid chloride is then purified by distillation.
Protocol 3: Acid Chloride Synthesis using Oxalyl Chloride ((COCl)₂)
This protocol describes the use of oxalyl chloride, a milder alternative for acid chloride formation.
Materials:
-
Carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Inert solvent (e.g., dichloromethane)
-
Catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
-
The carboxylic acid is dissolved in an inert solvent such as dichloromethane in a reactor under an inert atmosphere.
-
A catalytic amount of DMF is added to the solution.
-
Oxalyl chloride is added dropwise at a controlled temperature (often 0 °C to room temperature).
-
The reaction is stirred until the evolution of carbon monoxide, carbon dioxide, and hydrogen chloride gases stops.
-
The solvent and any volatile byproducts are removed under reduced pressure to yield the crude acid chloride, which can be further purified if necessary.[11]
Safety and Waste Management
The handling and disposal of chlorinating agents and their byproducts are of paramount importance in large-scale synthesis.
-
Phosphorus Pentachloride (PCl₅): PCl₅ is a moisture-sensitive solid that reacts violently with water to produce corrosive hydrogen chloride gas.[12][13][14][15] Its primary byproduct, phosphorus oxychloride (POCl₃), is also corrosive and requires careful handling and disposal. The disposal of POCl₃ can contribute significantly to the overall process cost and environmental impact.[16][17] Strict adherence to safety protocols, including the use of personal protective equipment (PPE) and containment systems, is mandatory.[12][13][14][15]
-
Thionyl Chloride (SOCl₂): SOCl₂ is a corrosive liquid that also reacts with water to release toxic gases (SO₂ and HCl).[18] While the gaseous nature of its byproducts simplifies product isolation, it necessitates robust off-gas scrubbing systems to prevent environmental release.
-
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a toxic and corrosive liquid.[4] Its byproducts are gaseous, but carbon monoxide is highly toxic and requires appropriate handling and ventilation. The formation of the potent carcinogen dimethylcarbamoyl chloride is a potential risk when using DMF as a catalyst.[4]
Visualizing the Workflow and Reaction Pathways
To better understand the logical flow of selecting a chlorinating agent and the general reaction pathways, the following diagrams are provided.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. quora.com [quora.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Oxalyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. store.p212121.com [store.p212121.com]
- 10. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. lobachemie.com [lobachemie.com]
- 15. chemicals.upl-ltd.com [chemicals.upl-ltd.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. echemi.com [echemi.com]
Spectroscopic Analysis for Product Formation: A Comparative Guide
In drug development and chemical research, rigorous confirmation of product formation is paramount. Spectroscopic techniques offer powerful, non-destructive methods to analyze the structural and quantitative aspects of a synthesized compound. This guide provides a comparative overview of three common spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—using the well-established synthesis of aspirin (acetylsalicylic acid) as a model.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from the analysis of a synthesized aspirin product using the three spectroscopic methods. These values are indicative of a successful synthesis with a high degree of purity.
| Spectroscopic Method | Parameter Measured | Result | Purity Assessment |
| FTIR Spectroscopy | Peak Area Ratio (Ester C=O / Carboxylic Acid C=O) | 1.25 | High purity indicated by the prominent ester peak.[1] |
| ¹H NMR Spectroscopy | Integral Ratio (Acetyl Protons : Aromatic Protons) | 3:4 (observed) vs. 3:4 (theoretical) | >95% purity, absence of salicylic acid impurities.[2][3] |
| UV-Vis Spectroscopy | Concentration of Acetylsalicylic Acid | 0.078 mg/mL | High yield and purity confirmed by calibration curve.[4] |
Detailed Experimental Protocols
Synthesis of Aspirin (Acetylsalicylic Acid)
The synthesis of aspirin is achieved through the esterification of salicylic acid with acetic anhydride, using a strong acid as a catalyst.[5][6]
Materials:
-
Salicylic acid (2.0 g)[5]
-
Acetic anhydride (5.0 mL)[5]
-
Concentrated sulfuric acid (5 drops) or 85% phosphoric acid (5 drops)[5][7]
-
Deionized water
-
Ethanol
-
Ice bath
Procedure:
-
In a 125 mL Erlenmeyer flask, combine 2.0 g of salicylic acid and 5.0 mL of acetic anhydride.[5]
-
Carefully add 5 drops of concentrated sulfuric acid or 85% phosphoric acid to the mixture and swirl gently.[5][7]
-
Heat the flask in a warm water bath (around 75°C) for approximately 10-15 minutes.[8][9]
-
Allow the flask to cool to room temperature. The product, acetylsalicylic acid, should begin to crystallize. An ice bath can be used to facilitate crystallization.[10]
-
Slowly add 50 mL of cold deionized water to the flask to precipitate the aspirin completely and to hydrolyze the excess acetic anhydride.[10]
-
Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold deionized water.[10]
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure aspirin.[11]
FTIR Spectroscopy Analysis
FTIR spectroscopy is utilized to identify the functional groups present in the synthesized product and to confirm the conversion of the phenolic hydroxyl group of salicylic acid to the ester group in aspirin.[7]
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the dried, purified aspirin crystals into a fine powder using an agate mortar and pestle.[12]
-
Mix approximately 1 mg of the aspirin powder with 100 mg of dry potassium bromide (KBr).[12][13]
-
Press the mixture into a thin, transparent pellet using a pellet press.[12]
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[13]
-
Identify the characteristic absorption peaks for the ester carbonyl (C=O) group (around 1750 cm⁻¹) and the carboxylic acid carbonyl (C=O) group (around 1690 cm⁻¹). The disappearance of the broad -OH peak from salicylic acid (around 3200 cm⁻¹) and the appearance of the ester peak confirm the product formation.[13]
¹H NMR Spectroscopy Analysis
¹H NMR spectroscopy provides detailed information about the chemical structure of the synthesized aspirin, allowing for confirmation of the product and assessment of its purity by observing the chemical shifts and integration of proton signals.[2]
Sample Preparation:
-
Dissolve approximately 25 mg of the dried, purified aspirin in about 0.6 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.[2]
-
Filter the solution through a cotton wool plug into the NMR tube if any solid particles are present.[2]
Data Acquisition:
-
Place the NMR tube in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic signals of aspirin: a singlet for the acetyl methyl protons (~2.3 ppm), a multiplet for the aromatic protons (7.0-8.2 ppm), and a singlet for the carboxylic acid proton (~11.8 ppm).[14] The absence of the characteristic phenolic proton signal of salicylic acid indicates a pure product.
UV-Vis Spectroscopy Analysis
UV-Vis spectroscopy is a quantitative method used to determine the concentration of aspirin in a sample by measuring its absorbance of UV light and comparing it to a standard calibration curve.[4]
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of pure acetylsalicylic acid of a known concentration (e.g., 400 mg in 250 mL of 1 M NaOH, then diluted).[4]
-
Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.[4]
-
React each standard solution with an iron(III) chloride solution to form a colored complex.[4]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), typically around 530 nm for the iron complex.[12]
-
Plot a calibration curve of absorbance versus concentration.
Sample Analysis:
-
Accurately weigh a sample of the synthesized aspirin and prepare a solution of known volume, following the same procedure as the standards (hydrolysis with NaOH and complexation with FeCl₃).[4]
-
Measure the absorbance of the sample solution at the same λmax.
-
Use the calibration curve to determine the concentration of acetylsalicylic acid in the synthesized sample.[4]
Visualizations
Experimental Workflows
The following diagrams illustrate the step-by-step workflows for each spectroscopic analysis.
Signaling Pathway of Aspirin
Aspirin's primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory response. It also modulates other significant signaling pathways, such as NF-κB and p53, which are crucial in inflammation and cancer.
References
- 1. Issue's Article Details [indiandrugsonline.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. opus.govst.edu [opus.govst.edu]
- 4. purdue.edu [purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Abstract 5041: Aspirin acetylates and activates p53 in HT-29 and HCT-116 colon cancer cells - Art Boulevard [artboulevard.org]
- 9. Activation of p53 signalling in acetylsalicylic acid-induced apoptosis in OC2 human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. scribd.com [scribd.com]
A Mechanistic Showdown: Chlorophosphorane vs. Vilsmeier Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the vast toolkit of synthetic organic chemistry, the activation of functional groups is a cornerstone for constructing complex molecules. Among the myriad of reagents available, those that facilitate formylation and chlorination are of paramount importance. This guide provides a detailed mechanistic comparison between two key players in this arena: the Vilsmeier reagent and chlorophosphoranes, represented here by triphenylphosphine dichloride. We will delve into their mechanisms of action, comparative performance supported by experimental data, and provide detailed experimental protocols for key transformations.
Reagent Profile: Structure and Generation
Vilsmeier Reagent:
The Vilsmeier reagent is not a single compound but rather a chloroiminium salt, most commonly generated in situ from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[1][2] The active electrophilic species is the N,N-dimethyl-α-chloroiminium ion.[3] Other activating agents like oxalyl chloride or thionyl chloride can also be employed for its generation.[4]
Chlorophosphorane (Triphenylphosphine Dichloride):
Triphenylphosphine dichloride (Ph₃PCl₂) is a representative this compound. It is a moisture-sensitive solid that can be prepared by the reaction of triphenylphosphine (PPh₃) with chlorine (Cl₂).[5] In polar solvents, it exists as an ionic phosphonium salt, [Ph₃PCl]⁺Cl⁻.[5] It is a key intermediate in the Appel reaction, where it is often generated in situ from triphenylphosphine and a chlorine source like carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS).[6]
Mechanistic Comparison: Activation of Oxygenated Functional Groups
While the Vilsmeier reagent is renowned for the formylation of electron-rich arenes (the Vilsmeier-Haack reaction), both it and chlorophosphoranes can be used to activate alcohols and carboxylic acids, leading to chlorination.[5][7] Here, we compare their mechanisms in these analogous transformations.
2.1. Conversion of Alcohols to Alkyl Chlorides
Vilsmeier Reagent: The Vilsmeier reagent can convert alcohols to the corresponding alkyl chlorides.[7] The reaction proceeds through the formation of an intermediate imidate ester, which then undergoes nucleophilic attack by the chloride ion.
Figure 1: Mechanism of alcohol chlorination by the Vilsmeier reagent.
Triphenylphosphine Dichloride (Appel Reaction): The Appel reaction provides a mild method for converting alcohols to alkyl chlorides.[6] The mechanism involves the formation of an alkoxyphosphonium salt, which is a potent leaving group. Subsequent Sₙ2 attack by the chloride ion yields the alkyl chloride with inversion of stereochemistry.[6]
Figure 2: Mechanism of alcohol chlorination via the Appel reaction.
2.2. Conversion of Carboxylic Acids to Acyl Chlorides
Both reagents can also activate carboxylic acids to form acyl chlorides.
Vilsmeier Reagent: The reaction of a carboxylic acid with the Vilsmeier reagent forms an acyloxyiminium intermediate. This intermediate is highly electrophilic and readily undergoes nucleophilic attack by chloride to furnish the acyl chloride.
Triphenylphosphine Dichloride: In a similar fashion to the Appel reaction with alcohols, triphenylphosphine dichloride reacts with carboxylic acids to form an acyloxyphosphonium salt. This activates the carbonyl group for nucleophilic attack by chloride, yielding the acyl chloride and triphenylphosphine oxide.[8]
Comparative Performance and Experimental Data
The choice between the Vilsmeier reagent and a this compound system often depends on the substrate, desired reactivity, and reaction conditions. The Vilsmeier reagent is a weaker electrophile compared to the intermediates in many other formylation and chlorination reactions, which makes it particularly suitable for electron-rich substrates.[9] The Appel reaction and related transformations using triphenylphosphine dichloride are known for their mild and often neutral conditions, making them compatible with sensitive functional groups.[10]
Table 1: Comparison of Chlorination of Alcohols
| Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Geraniol | PPh₃ / CCl₄ | CCl₄ | Reflux | 1 | 85-90 | [10] |
| Benzyl Alcohol | Vilsmeier Reagent | Dioxane | RT | 3 | High | [11] |
| R-(-)-2-octanol | PPh₃ / Cl₃CCONH₂ | CH₂Cl₂ | RT | 0.5 | 95 | [12] |
Table 2: Comparison of Activation of Carboxylic Acids
| Substrate | Reagent System | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |
| Benzoic Acid | PPh₃ / CCl₄ / Amine | CH₂Cl₂ | RT | - | Amide | High | [13] |
| Aromatic Acids | Vilsmeier Reagent | Toluene | 60 | 4 | Acid Chloride | Good | [14] |
| 4-Methylbenzoic Acid | PPh₃O / (COCl)₂ | Acetonitrile | 30 | 1 | Anhydride | 93 | [15] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of an Electron-Rich Arene [1]
-
To a solution of the substrate (e.g., 44.5 mmol, 1.0 equiv) in DMF (440 mL) at 0 °C, add (Chloromethylene)dimethyliminium Chloride (1.5 equiv).
-
Stir the reaction mixture for 6.5 hours at room temperature.
-
Cool the mixture to 0 °C and add a solution of NaOAc (5.6 equiv) in water (200 mL). Stir for 10 minutes at 0 °C.
-
Dilute the reaction mixture with water and extract with Et₂O.
-
Wash the organic layer with brine and dry over Na₂SO₄.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the aldehyde.
Figure 3: Workflow for a typical Vilsmeier-Haack formylation.
Protocol 2: Appel Reaction for the Conversion of an Alcohol to an Alkyl Chloride [10]
-
In a dry, three-necked flask equipped with a magnetic stirrer and a reflux condenser, charge carbon tetrachloride (90 mL) and the alcohol (e.g., geraniol, 0.100 mol).
-
To this solution, add triphenylphosphine (0.130 mol).
-
Heat the stirred reaction mixture under reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add dry pentane (100 mL) and continue stirring for an additional 5 minutes to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid with pentane.
-
Concentrate the filtrate under reduced pressure to obtain the crude alkyl chloride, which can be further purified by distillation.
Figure 4: Workflow for a typical Appel reaction.
Conclusion
Both the Vilsmeier reagent and chlorophosphoranes like triphenylphosphine dichloride are powerful tools for the synthetic chemist. The Vilsmeier reagent's primary strength lies in the formylation of activated aromatic systems, a reaction for which chlorophosphoranes are not suited. However, in the realm of activating alcohols and carboxylic acids for chlorination, both reagent classes are effective, albeit through distinct mechanistic pathways. The Vilsmeier reagent proceeds via an imidate or acyloxyiminium intermediate, while chlorophosphoranes operate through phosphonium salt intermediates. The choice of reagent will ultimately be dictated by the specific substrate, the desired outcome, and the tolerance of other functional groups within the molecule. This guide provides the foundational knowledge for making an informed decision in the design of synthetic routes.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 6. Appel Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Appel reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 11. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Chlorophosphorane Disposal
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical waste are paramount to ensuring a safe and compliant laboratory environment. Chlorophosphoranes, a class of organophosphorus compounds, require specific procedures for their safe neutralization and disposal due to their reactivity, particularly with water. This guide provides essential, step-by-step instructions for the proper disposal of chlorophosphoranes, focusing on laboratory-scale quantities.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to strict safety protocols. Chlorophosphoranes, such as phosphorus pentachloride (PCl₅), are corrosive and react violently with water, releasing toxic and corrosive fumes like hydrogen chloride.[1][2][3]
Personal Protective Equipment (PPE): All personnel handling chlorophosphoranes must wear appropriate PPE to prevent contact and inhalation.
| PPE Component | Specification |
| Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. |
| Eye Protection | Chemical safety goggles and a full-face shield are mandatory. |
| Body Protection | An acid-resistant lab coat or coveralls should be worn. |
| Respiratory | A properly fitted respirator may be necessary depending on the scale of the operation and ventilation. |
Work should always be conducted in a well-ventilated fume hood.[4] An emergency shower and eyewash station must be readily accessible.
Spill Management
In the event of a spill, the area should be immediately evacuated and ventilated. Spills should be covered with a dry, inert absorbent material such as sand, dry earth, or vermiculite. Water should never be used to clean up a chlorophosphorane spill due to the violent reaction.[2] The absorbed material should then be collected in a sealed, labeled container for disposal according to the procedures outlined below.
Experimental Protocol for this compound Neutralization and Disposal
This protocol details the laboratory-scale procedure for the safe neutralization of chlorophosphoranes, using phosphorus pentachloride (PCl₅) as a representative compound.
Principle of Neutralization
The primary method for disposing of chlorophosphoranes is through controlled hydrolysis, followed by neutralization of the resulting acidic byproducts. The reaction of phosphorus pentachloride with water initially forms phosphorus oxychloride (POCl₃) and hydrochloric acid (HCl). With an excess of water, this further hydrolyzes to phosphoric acid (H₃PO₄) and additional HCl.[1]
PCl₅ + H₂O → POCl₃ + 2 HCl POCl₃ + 3 H₂O → H₃PO₄ + 3 HCl
The overall reaction is: PCl₅ + 4 H₂O → H₃PO₄ + 5 HCl
The acidic products are then neutralized with a suitable base.
Materials and Reagents
| Material/Reagent | Specification |
| Sodium Hydroxide (NaOH) Solution | 2.5 M |
| Crushed Ice | |
| pH indicator strips or pH meter | |
| Dilute Hydrochloric Acid or Sulfuric Acid | For final pH adjustment |
| Beaker or wide-mouth flask | Appropriate size for the reaction |
| Stir plate and magnetic stir bar |
Step-by-Step Disposal Procedure
-
Preparation: In a fume hood, place a beaker or wide-mouth flask containing a magnetic stir bar in a larger container filled with crushed ice to control the reaction temperature.
-
Base Addition: Carefully pour a 50% excess of 2.5 M sodium hydroxide solution into the beaker.[5] The excess ensures the complete neutralization of the acidic byproducts.
-
Controlled Addition of this compound: Slowly and in small increments, add the solid this compound waste to the stirring sodium hydroxide solution.[5] This controlled addition is crucial to manage the exothermic reaction and prevent splashing. Avoid using carbonates for neutralization, as this can cause vigorous foaming and aerosolization of the reactive material.
-
Reaction and Dissolution: Continue stirring the mixture. The this compound will react and dissolve. If the solid has not completely dissolved by the time the ice has melted and the mixture has reached room temperature, gently heat the mixture on a steam bath to complete the reaction.[5]
-
Cooling and Neutralization: Allow the solution to cool to room temperature. Check the pH of the solution. The solution will likely be basic due to the excess sodium hydroxide.
-
Final pH Adjustment: Carefully neutralize the solution to a pH of approximately 7 by adding dilute hydrochloric acid or sulfuric acid dropwise while stirring.[5]
-
Final Disposal: Once the solution is neutralized, it can be washed down the sanitary sewer with a large excess of water (at least 20 parts water to the neutralized solution), in accordance with local regulations.[4][5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of chlorophosphoranes in a laboratory setting.
This compound Disposal Workflow
By adhering to these detailed procedures, laboratory personnel can effectively mitigate the risks associated with this compound waste, ensuring the safety of themselves and their colleagues while maintaining environmental compliance.
References
Essential Safety and Handling Guide for Chlorophosphorane Compounds
Disclaimer: The term "Chlorophosphorane" can refer to a range of chemical compounds. The specific hazards and required personal protective equipment (PPE) can vary significantly depending on the compound's exact structure and properties. This guide provides general safety protocols based on data for related substances like chlorodiphenylphosphine and bis(diethylamino)chlorophosphine. Crucially, you must consult the specific Safety Data Sheet (SDS) for the exact this compound compound you are handling before commencing any work.
This compound compounds are reactive and hazardous chemicals that demand strict adherence to safety protocols. They are known to react violently with water and can cause severe burns to the skin, eyes, and respiratory tract[1][2]. Thermal decomposition may release toxic and irritating gases, including hydrogen chloride and oxides of phosphorus[1][3].
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE are critical to minimize exposure and ensure safety. The following table summarizes the necessary equipment for handling this compound compounds.
| Protection Type | Required Equipment & Specifications | Key Considerations |
| Respiratory Protection | A NIOSH/MSHA-approved, pressure-demand, self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA is required for high-risk scenarios[4][5]. For known, lower concentrations, a full-face air-purifying respirator with appropriate cartridges may be permissible if criteria are met[4]. | Work must be conducted in a certified chemical fume hood to minimize inhalation exposure[1][6]. If you can smell the chemical, you may be overexposed[6]. |
| Eye & Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory[7]. A face shield must be worn over safety goggles to protect against splashes, explosions, or highly exothermic reactions[1][7]. | Ensure eye and face protection provides a complete seal and is compatible with your respiratory protection[1]. Eyewash stations must be immediately accessible[8]. |
| Hand Protection | Wear double gloves. Use an inner chemical-resistant glove and an outer, heavier-duty chemical-resistant glove (e.g., neoprene or nitrile)[7][8]. | Consult the glove manufacturer's chemical resistance guide for the specific this compound compound being used[7]. Inspect gloves for any signs of degradation or puncture before each use and replace them immediately upon contact with the chemical[7]. |
| Body Protection | A flame-resistant (e.g., Nomex®) or chemical-resistant laboratory coat is required[7]. For larger quantities or splash risks, a hooded, two-piece chemical splash suit or chemical-resistant coveralls should be used[9][10]. | Lab coats must be fully buttoned[7]. Wear long pants and closed-toe, closed-heel, chemical-resistant shoes[4][7]. Avoid clothing made from polyester or acrylic fabrics[7]. A safety shower must be readily available[8]. |
Operational and Disposal Plans
Adherence to a strict, step-by-step protocol is essential for the safe handling and disposal of this compound compounds.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling Checks:
-
Thoroughly read and understand the Safety Data Sheet (SDS) for the specific this compound compound.
-
Ensure a certified chemical fume hood is functioning correctly[1].
-
Verify that an emergency safety shower and eyewash station are accessible and have been recently tested[8].
-
Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the active handling phase.
-
Clearly label all containers[11].
-
-
Chemical Handling:
-
Don all required PPE as specified in the table above.
-
Conduct all manipulations of this compound compounds exclusively within a chemical fume hood[1].
-
Handle under an inert atmosphere (e.g., nitrogen or argon) as these compounds can react violently with moisture and water[1].
-
Use compatible equipment; these compounds may be corrosive to some metals[2].
-
Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, and strong oxidizing agents[1][3].
-
-
Post-Handling and Decontamination:
-
Upon completion of work, decontaminate all surfaces and equipment.
-
Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water[12].
-
Wash contaminated clothing before reuse in a designated laundry process, separate from other items[10]. Disposable PPE should be treated as hazardous waste.
-
Emergency and Spill Protocol
-
In Case of Skin Contact: Immediately go to the safety shower and drench the affected area with copious amounts of water for at least 15 minutes[2][8]. Remove all contaminated clothing while under the shower[2]. Seek immediate medical attention[1].
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids[8][12]. Remove contact lenses if possible[12]. Seek immediate medical attention[2].
-
In Case of Inhalation: Move the affected person to fresh air immediately[2][12]. If breathing is difficult or has stopped, provide artificial respiration, but do not use the mouth-to-mouth method[1]. Seek immediate medical attention[2].
-
In Case of a Spill:
-
Evacuate all personnel from the immediate area[8].
-
Avoid breathing vapors[3].
-
If trained and safe to do so, contain the spill using an inert absorbent material (e.g., sand or vermiculite). Do not use water or combustible materials[1].
-
Place the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal[1].
-
For large or unmanageable spills, or if there is any uncertainty, evacuate the area and call emergency responders[8].
-
Waste Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected as hazardous waste[6]. Do not mix with incompatible waste streams[8].
-
Container Labeling: Label all waste containers clearly with their contents[6][8].
-
Storage: Store waste in sealed, compatible containers in a designated, well-ventilated, and secure area, away from sources of moisture[1].
-
Disposal: Dispose of all contents and containers through an approved waste disposal plant, following all local, regional, and national hazardous waste regulations[1][12].
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for safely managing this compound compounds in a laboratory setting.
Safe Handling Workflow for this compound Compounds.
References
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. aksci.com [aksci.com]
- 4. epa.gov [epa.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Chemicals – EHS [ehs.mit.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. sarponggroup.com [sarponggroup.com]
- 9. smith.agrilife.org [smith.agrilife.org]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
